Product packaging for BMS-564929(Cat. No.:CAS No. 627530-84-1)

BMS-564929

カタログ番号: B1667221
CAS番号: 627530-84-1
分子量: 305.71 g/mol
InChIキー: KEJORAMIZFOODM-PWSUYJOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

BMS-564929 is an investigational therapeutic agent built to be a selective androgen receptor modulator (SARM). So far, it has been developed by Bristol-Myers Squibb for the symptomatic treatment of andropause.
a selective androgen receptor modulator;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN3O3 B1667221 BMS-564929 CAS No. 627530-84-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJORAMIZFOODM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432357
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627530-84-1
Record name 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627530-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-564929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-564929
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 627530-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-564929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anabolic Edge: A Technical Guide to the Mechanism of Action of BMS-564929 in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with minimal impact on prostatic tissue.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound in skeletal muscle, detailing its interaction with the androgen receptor (AR) and the subsequent signaling cascades that lead to its pronounced myoanabolic properties. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described to provide a thorough understanding of its pharmacological profile.

Introduction: The Promise of Selective Androgen Receptor Modulators

Androgens, such as testosterone (B1683101), are well-established regulators of muscle mass and strength.[4] However, their clinical application is often limited by undesirable side effects, including prostatic hypertrophy and potential virilization in women.[5][6] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class designed to elicit the anabolic benefits of androgens in target tissues like skeletal muscle while minimizing androgenic effects in tissues such as the prostate.[3][7] this compound has emerged as a significant compound in this class, exhibiting potent and selective anabolic activity in preclinical models.[1][8]

Molecular Mechanism of Action in Skeletal Muscle

The primary mechanism of action of this compound is its function as a selective agonist of the androgen receptor.[1][3] Unlike steroidal androgens, this compound's nonsteroidal structure allows for a unique interaction with the AR, leading to its tissue-selective effects.

High-Affinity Binding to the Androgen Receptor

This compound binds to the androgen receptor with high affinity, demonstrating a dissociation constant (Ki) in the nanomolar range.[2][9] This binding is highly selective for the AR over other steroid hormone receptors, such as the estrogen, progesterone, and glucocorticoid receptors, minimizing off-target effects.[1][2]

Allosteric Modulation and Cofactor Recruitment

Upon binding, this compound induces a conformational change in the AR. X-ray crystallography studies have revealed that this compound establishes unique contacts within the ligand-binding domain of the AR, distinct from those of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1] This specific conformation is thought to be the basis for its tissue selectivity, leading to the differential recruitment of coactivator and corepressor proteins in skeletal muscle compared to other tissues like the prostate.[1][2] This altered protein-protein interaction landscape ultimately dictates the specific downstream gene transcription.

Downstream Signaling Pathways

The activation of the AR by this compound in skeletal muscle initiates a cascade of signaling events that promote muscle hypertrophy. While the precise downstream targets are a subject of ongoing research, the anabolic effects of androgens in muscle are generally understood to involve:

  • Increased Protein Synthesis: Activation of the AR leads to the upregulation of genes involved in protein synthesis, contributing to an increase in muscle fiber size.[4][10] This is partly mediated through the PI3K/Akt signaling pathway.[4]

  • Satellite Cell Activation: Androgens can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[4]

  • Modulation of Myogenic Regulatory Factors: The expression of key myogenic regulatory factors, such as MyoD and myogenin, can be influenced by AR activation, further promoting myogenesis.[10]

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.

BMS564929_Signaling cluster_extracellular Extracellular Space cluster_cell Skeletal Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS This compound AR Androgen Receptor (AR) BMS->AR Binds BMS_AR This compound-AR Complex AR->BMS_AR Coactivators Muscle-Specific Coactivators BMS_AR->Coactivators Recruits ARE Androgen Response Element (ARE) BMS_AR->ARE Translocates to Nucleus & Binds ARE Coactivators->BMS_AR Transcription Gene Transcription ARE->Transcription Initiates Anabolic_Response Anabolic Response (Protein Synthesis, Muscle Growth) Transcription->Anabolic_Response Leads to

Proposed signaling pathway of this compound in skeletal muscle.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models.

ParameterValueSpecies/ModelReference
Binding Affinity (Ki) for Androgen Receptor 2.11 ± 0.16 nMIn vitro[2]
In Vitro Potency (EC50) in C2C12 Myoblasts 0.44 ± 0.03 nMMouse[2]
In Vivo Anabolic Potency (ED50, Levator Ani) 0.0009 mg/kgCastrated Rat[8]
In Vivo Androgenic Potency (ED50, Prostate) 0.14 mg/kgCastrated Rat[8]
Anabolic vs. Androgenic Selectivity ~160-foldCastrated Rat[8]
LH Suppression (ED50) 0.008 mg/kgCastrated Rat[2][8]
Anabolic vs. LH Suppression Selectivity ~9-foldCastrated Rat[8]

Key Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

  • Methodology: Competition binding assays were performed using radiolabeled androgens (e.g., [³H]DHT). Varying concentrations of this compound were incubated with a preparation containing the androgen receptor (e.g., from rat prostate cytosol or recombinant human AR). The displacement of the radioligand by this compound was measured, and the Ki was calculated using the Cheng-Prusoff equation.

  • Selectivity: Similar assays were conducted with receptors for other steroid hormones (estrogen, progesterone, glucocorticoid) to determine selectivity.

In Vitro Functional Potency Assay
  • Objective: To measure the functional agonist activity (EC50) of this compound in a muscle cell line.

  • Cell Line: Mouse C2C12 myoblast cells stably transfected with the rat androgen receptor and an androgen-responsive element (ARE)-driven luciferase reporter gene.

  • Methodology: Cells were treated with varying concentrations of this compound or a reference androgen (e.g., testosterone). The activation of the AR by the compound leads to the expression of the luciferase reporter. The luminescence produced by the luciferase enzyme was measured, and the concentration of this compound that produced 50% of the maximal response (EC50) was determined.

In Vivo Anabolic and Androgenic Activity in Castrated Rats
  • Objective: To assess the in vivo anabolic and androgenic effects and the tissue selectivity of this compound.

  • Animal Model: Orchiectomized (castrated) male rats. This model is sensitive to exogenous androgens.

  • Methodology: Castrated rats were treated orally with this compound at various doses for a specified period (e.g., 14 days). A control group received vehicle, and another group was treated with a reference androgen like testosterone propionate. At the end of the treatment period, the weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) were measured. Dose-response curves were generated to determine the ED50 for each tissue.

  • Luteinizing Hormone (LH) Suppression: Blood samples were collected to measure serum LH levels to assess the compound's effect on the hypothalamic-pituitary-gonadal axis.

The following diagram illustrates the general experimental workflow for the in vivo assessment of this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Castrated Male Rats Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Testosterone Propionate Animal_Model->Treatment_Groups Dosing Oral Administration (e.g., 14 days) Treatment_Groups->Dosing Endpoint_Collection Endpoint Collection Dosing->Endpoint_Collection Tissue_Weight Measure Tissue Weights: - Levator Ani (Anabolic) - Prostate (Androgenic) Endpoint_Collection->Tissue_Weight LH_Measurement Measure Serum LH Levels Endpoint_Collection->LH_Measurement Dose_Response Generate Dose-Response Curves and Calculate ED50 Tissue_Weight->Dose_Response LH_Measurement->Dose_Response Selectivity_Index Calculate Selectivity Index (Anabolic/Androgenic) Dose_Response->Selectivity_Index

General experimental workflow for in vivo assessment.

Clinical Perspective and Future Directions

This compound was advanced to clinical trials for the treatment of age-related functional decline.[1] The potent anabolic and highly selective nature of this compound in preclinical models underscores its potential for treating muscle wasting conditions associated with aging, cancer, and other chronic diseases.[5][11][12] However, the observed suppression of luteinizing hormone, even with its selectivity for muscle, is a critical consideration for its clinical development and therapeutic window.[8] Further research is warranted to fully elucidate the downstream gene targets of this compound in skeletal muscle and to understand the long-term consequences of its use.

Conclusion

This compound represents a significant advancement in the field of selective androgen receptor modulators. Its mechanism of action, centered on selective, high-affinity binding to the androgen receptor and subsequent tissue-specific gene regulation, results in potent anabolic effects in skeletal muscle with a favorable separation from androgenic effects in the prostate. The data presented in this guide highlight its potential as a therapeutic agent for muscle wasting, while also emphasizing the need for careful consideration of its effects on the endocrine system. The detailed experimental protocols provide a framework for the continued investigation and development of next-generation SARMs with improved therapeutic profiles.

References

Unraveling the Potent and Selective Androgen Receptor Modulator: A Technical Guide to BMS-564929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its ability to selectively stimulate muscle and bone growth with minimal impact on prostatic tissues.[1] This tissue-selective activity positions this compound as a potential therapeutic agent for conditions such as muscle wasting diseases, osteoporosis, and andropause, offering a safer alternative to traditional androgen therapies. This in-depth technical guide provides a comprehensive overview of the androgen receptor binding affinity and selectivity of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.

Core Data Summary

The binding affinity and selectivity of this compound for the androgen receptor (AR) and other steroid hormone receptors have been meticulously characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its pharmacological profile.

Table 1: Androgen Receptor Binding Affinity of this compound
CompoundReceptorAssay TypeKᵢ (nM)
This compoundAndrogen Receptor (AR)Radioligand Competition Binding2.11 ± 0.16

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.[2][3][4]

Table 2: In Vitro Functional Activity of this compound
Cell LineAssay TypeEC₅₀ (nM)
C2C12 MyoblastAR Transactivation0.44 ± 0.03
Prostatic Epithelial Cells (PEC)AR Transactivation8.66 ± 0.22

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in a functional assay.[3]

Table 3: Selectivity of this compound for the Androgen Receptor
ReceptorFold Selectivity (vs. AR)
Progesterone Receptor (PR)~400-fold
Estrogen Receptor α (ERα)>1000-fold
Estrogen Receptor β (ERβ)>1000-fold
Glucocorticoid Receptor (GR)>1000-fold
Mineralocorticoid Receptor (MR)>1000-fold

Fold selectivity is calculated as the ratio of the Kᵢ or EC₅₀ for the off-target receptor to that of the androgen receptor, indicating the preference of the compound for the AR.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering researchers a practical reference for replicating or adapting these assays.

Androgen Receptor Competition Binding Assay

This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Line: MDA-MB-453 human breast cancer cells (endogenously expressing AR).

  • Radioligand: [³H]-Dihydrotestosterone ([³H]DHT).

  • Test Compound: this compound.

  • Binding Buffer: Specific buffer composition as per laboratory standards.

  • Wash Buffer: Specific buffer composition as per laboratory standards.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Multi-well plates.

Procedure:

  • Cell Culture: Culture MDA-MB-453 cells to an appropriate confluency.

  • Cell Harvesting: Harvest the cells and prepare a cell lysate or membrane fraction.

  • Competition Reaction: In a multi-well plate, incubate a fixed concentration of the cell preparation and [³H]DHT with varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Steroid Hormone Receptor Selectivity Assays

To assess the selectivity of this compound, competition binding assays are performed against a panel of other steroid hormone receptors.

  • Progesterone Receptor (PR): A similar competition binding assay is conducted using T47D human breast cancer cells (endogenously expressing PR) and [³H]-progesterone as the radioligand.

  • Estrogen Receptors (ERα and ERβ): Competition binding assays are performed using purified recombinant human ERα and ERβ ligand-binding domains (LBDs) and [³H]-estradiol as the radioligand.

  • Glucocorticoid Receptor (GR): A fluorescence polarization-based assay is utilized. This method measures the change in the polarization of fluorescently labeled dexamethasone (B1670325) upon displacement by the test compound from purified recombinant human GR.

  • Mineralocorticoid Receptor (MR): A competition binding assay is performed using cytosol prepared from the kidneys of adrenalectomized rats and [³H]-aldosterone as the radioligand.

Androgen Receptor Transactivation Assay

This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

  • Cell Lines: C2C12 mouse myoblast cells and prostatic epithelial cells (PEC).

  • Transfection Reagents.

  • Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression plasmid and the ARE-reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using non-linear regression.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) cluster_effects Physiological Effects BMS564929 This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) BMS564929->AR_complex Binding AR_BMS AR-BMS-564929 Complex AR_complex->AR_BMS Conformational Change & HSP Dissociation AR_dimer AR-BMS-564929 Dimer AR_BMS->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Coactivators Coactivators (e.g., SRC-1, ARA70) ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Tissue-Specific Proteins mRNA->Protein Translation Muscle ↑ Muscle Growth (Anabolic Effect) Protein->Muscle Prostate Minimal Effect on Prostate Growth Protein->Prostate

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Binding Affinity Determination

Binding_Affinity_Workflow start Start: Prepare Reagents prepare_cells Prepare AR-expressing cell lysate/membranes start->prepare_cells prepare_ligand Prepare [3H]DHT (Radioligand) start->prepare_ligand prepare_competitor Prepare serial dilutions of this compound start->prepare_competitor incubation Incubate AR, [3H]DHT, and this compound prepare_cells->incubation prepare_ligand->incubation prepare_competitor->incubation filtration Filter to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for Determining Androgen Receptor Binding Affinity.

Logical Relationship of this compound's Tissue Selectivity

Tissue_Selectivity cluster_interaction Molecular Interaction cluster_downstream Downstream Effects cluster_outcome Physiological Outcome BMS564929 This compound AR_conformation Unique AR Conformation BMS564929->AR_conformation Induces Coactivator_recruitment Differential Coactivator Recruitment AR_conformation->Coactivator_recruitment Gene_expression Tissue-Specific Gene Expression Coactivator_recruitment->Gene_expression Muscle_anabolism Anabolic Effect in Muscle Gene_expression->Muscle_anabolism Prostate_sparing Sparing Effect in Prostate Gene_expression->Prostate_sparing

Caption: Logical Flow of this compound's Tissue-Selective Action.

Conclusion

This compound stands out as a highly potent and selective androgen receptor modulator with a compelling preclinical profile. Its high affinity for the androgen receptor, coupled with remarkable selectivity against other steroid hormone receptors, underscores its potential for targeted therapeutic applications. The tissue-selective anabolic effects observed in muscle, with minimal impact on the prostate, are likely attributable to the unique conformational changes it induces in the androgen receptor, leading to differential recruitment of coactivators and subsequent tissue-specific gene expression. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers in the field of endocrinology and drug development, facilitating further investigation into the promising therapeutic potential of this compound and other SARMs.

References

A Comprehensive Technical Guide to BMS-564929: A Novel Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb for conditions related to age-related functional decline in men, also known as andropause.[1][2][3][4] Unlike traditional anabolic steroids, this compound was designed to exhibit tissue-selective agonistic activity on the androgen receptor (AR), primarily targeting muscle and bone while minimizing androgenic effects on tissues like the prostate.[2][3][5] This technical guide provides a detailed overview of its chemical properties, mechanism of action, pharmacological profile, and the experimental protocols used in its characterization.

Chemical and Physical Properties

This compound is a bicyclic hydantoin (B18101) derivative.[] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile[4]
CAS Number 627530-84-1[7][8]
Molecular Formula C₁₄H₁₂ClN₃O₃[4][][7][8]
Molecular Weight 305.72 g/mol [4][][8]
Structure Phenylhydantoin derivative[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the androgen receptor, a ligand-activated nuclear transcription factor.[2][9] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10][11] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11][12]

The tissue selectivity of this compound is a key aspect of its mechanism. X-ray crystallography studies have revealed that this compound engages in unique binding interactions within the ligand-binding domain of the AR.[3] These distinct contacts are thought to influence the recruitment of tissue-specific co-regulatory proteins, leading to differential gene expression in anabolic tissues (muscle) versus androgenic tissues (prostate).[3] Furthermore, unlike testosterone (B1683101), this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in tissues like the prostate.[13] This lack of amplification in androgenic tissues contributes significantly to its selective profile.[13]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binds AR Androgen Receptor (AR) AR_BMS AR-BMS-564929 Complex AR->AR_BMS HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR_BMS->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds CoReg Co-regulators ARE->CoReg Recruits Gene Target Gene Transcription CoReg->Gene Modulates

Caption: Classical Androgen Receptor (AR) signaling pathway activated by this compound.

Pharmacological Data

In Vitro Pharmacology

This compound is a subnanomolar AR agonist in vitro.[3] Its binding affinity and functional potency have been characterized in various assays.

Table 1: Binding Affinity and Receptor Selectivity

ParameterValueDetailsSource
AR Binding Affinity (Ki) 2.11 ± 0.16 nMRadioligand competition binding assay.[7][8][14]
Selectivity vs. ERα & ERβ >1000-foldCompetition binding assay with [³H]E2.[14]
Selectivity vs. GR >1000-fold-[14]
Selectivity vs. MR >1000-foldCompetition binding using rat kidney cytosol and [³H]aldosterone.[14]
Selectivity vs. PR ~400-foldCompetition binding in T47D cells with [³H]progesterone.[14]
SHBG Interaction No significant interaction-[3][7]
Aromatase Interaction No significant interaction-[3][7]

Table 2: In Vitro Functional Potency

Cell LineParameterValueSource
C2C12 Myoblasts EC₅₀0.44 ± 0.03 nM[14]
Prostate Epithelial Cells (PEC) EC₅₀8.66 ± 0.22 nM[14]
In Vivo Pharmacology

Studies in a castrated male rat model demonstrate the potent anabolic and muscle-selective activity of this compound.

Table 3: In Vivo Efficacy in Castrated Male Rats

TissueParameterThis compoundTestosterone Propionate (B1217596) (TP)Selectivity/Potency RatioSource
Levator Ani Muscle ED₅₀0.0009 mg/kg->200x more potent than TP[14]
Prostate ED₅₀0.14 mg/kg--[14]
Muscle vs. Prostate Selectivity Ratio160-fold-80x more selective than TP[14]
Luteinizing Hormone (LH) Suppression ED₅₀0.008 mg/kg-33x more suppressive than T[5][13]

At a dose of 0.1 mg/kg, this compound achieved approximately 100% stimulation of the levator ani muscle.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Competition Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for various steroid hormone receptors.

  • Androgen Receptor (AR) Assay:

    • Cell Line: Human breast cancer MDA-MB-453 cells, which endogenously express AR.[14]

    • Procedure:

      • Incubate intact MDA-MB-453 cells for 2 hours at room temperature.

      • The incubation mixture contains various concentrations of this compound and a constant concentration of the radioligand [³H]dihydrotestosterone ([³H]DHT).[14]

      • Following incubation, separate bound from free radioligand.

      • Quantify radioactivity to determine the displacement of [³H]DHT by this compound.

      • Calculate the IC₅₀ and subsequently the Ki value.

  • Progesterone Receptor (PR) Assay:

    • Cell Line: Human breast cancer T47D cells, which endogenously express PR.[14]

    • Procedure: Similar to the AR assay, but using [³H]progesterone as the radioligand.[14]

  • Estrogen Receptor (ERα/β) Assay:

    • Reagents: Recombinant ERα and ERβ ligand-binding domains (LBDs) expressed in E. coli.[14]

    • Procedure: Incubate the ER LBDs with various concentrations of this compound and the radioligand [³H]estradiol ([³H]E2) for 2 hours at room temperature.[14]

  • Mineralocorticoid Receptor (MR) Assay:

    • Source: Kidney cytosolic preparations from adrenalectomized rats to enrich MR concentration.[14]

    • Procedure:

      • Incubate kidney cytosol for 2 hours on ice.

      • The incubation mixture contains various concentrations of this compound, the radioligand [³H]aldosterone, and excess mifepristone (B1683876) (RU486) to block non-specific binding to the glucocorticoid receptor (GR).[14]

SARM_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Test Compound (this compound) binding_assay Competitive Binding Assays (AR, PR, ER, GR, MR) start->binding_assay determine_ki Determine Ki & Selectivity binding_assay->determine_ki functional_assay Functional Assays (e.g., C2C12 Myoblasts) determine_ki->functional_assay determine_ec50 Determine Potency (EC50) functional_assay->determine_ec50 lead_candidate Identify Lead Candidate determine_ec50->lead_candidate animal_model Castrated Rat Model lead_candidate->animal_model dosing Oral Administration of Compound animal_model->dosing tissue_analysis Analyze Muscle (Anabolic) vs. Prostate (Androgenic) Weight dosing->tissue_analysis pk_pd Pharmacokinetic / Pharmacodynamic Analysis (e.g., LH Suppression) dosing->pk_pd final_eval Evaluate Tissue Selectivity and Efficacy tissue_analysis->final_eval pk_pd->final_eval

Caption: General experimental workflow for SARM in vitro and in vivo evaluation.
In Vivo Efficacy in Castrated Rat Model

This animal model is the standard for evaluating the tissue selectivity of SARMs.

  • Animal Model: Sexually mature male rats are surgically castrated to remove the endogenous source of testosterone.[14]

  • Dosing: Administer this compound orally (p.o.) at various doses over a specified treatment period. A vehicle control group and a testosterone propionate (TP) positive control group are included.

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized.

    • The levator ani muscle (a proxy for anabolic activity) and the ventral prostate (a proxy for androgenic activity) are dissected and weighed.[14]

    • Serum is collected to measure levels of luteinizing hormone (LH) to assess hypothalamic-pituitary-gonadal (HPG) axis suppression.[13]

  • Data Analysis: Dose-response curves are generated for muscle and prostate weight changes to calculate the ED₅₀ (the dose required to achieve 50% of the maximal effect) for each tissue. The ratio of anabolic to androgenic activity is then determined.[14]

Rationale for Tissue Selectivity

The enhanced safety profile of this compound over traditional androgens stems from its ability to preferentially stimulate anabolic tissues. This selectivity is not fully understood but is attributed to a combination of factors.

Tissue_Selectivity_Logic cluster_prostate Prostate (Androgenic Tissue) cluster_muscle Muscle (Anabolic Tissue) Testosterone Testosterone Reductase 5α-reductase (High Expression) Testosterone->Reductase AR_Muscle Androgen Receptor Testosterone->AR_Muscle BMS564929 This compound Prostate_Effect_BMS Weak Androgenic Effect BMS564929->Prostate_Effect_BMS No Conversion BMS564929->AR_Muscle DHT DHT (Potent AR Agonist) Reductase->DHT Conversion Prostate_Effect_T Strong Androgenic Effect DHT->Prostate_Effect_T Muscle_Effect Strong Anabolic Effect AR_Muscle->Muscle_Effect

References

In Vitro Characterization of BMS-564929: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and selective, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant anabolic effects in preclinical studies. As a SARM, it exhibits tissue-selective agonist activity, with a primary focus on muscle and bone, while demonstrating reduced activity in reproductive tissues like the prostate. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: Androgen Receptor Binding Affinity

LigandKi (nM)
This compound2.11 ± 0.16

Ki represents the inhibition constant, indicating the affinity of the compound for the androgen receptor. A lower Ki value signifies a higher binding affinity.[1][2]

Table 2: Functional Potency in Cell-Based Assays

Cell LineAssay TypeEC50 (nM)
C2C12 (myoblast)Functional Agonist Assay0.44 ± 0.03
PEC (prostate epithelial)Functional Agonist Assay8.66 ± 0.22

EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response. A lower EC50 value signifies higher potency.[1]

Table 3: Selectivity Profile Against Other Steroid Receptors

ReceptorFold Selectivity vs. AR
Estrogen Receptor α (ERα)>1000
Estrogen Receptor β (ERβ)>1000
Glucocorticoid Receptor (GR)>1000
Mineralocorticoid Receptor (MR)>1000
Progesterone Receptor (PR)~400

Fold selectivity is the ratio of the affinity (Ki or IC50) for the off-target receptor to the affinity for the androgen receptor. Higher values indicate greater selectivity for the androgen receptor.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the primary literature describing the characterization of this compound.

Radioligand Competition Binding Assay for Androgen Receptor

This assay determines the binding affinity of this compound to the androgen receptor.

  • Cell Lines: MDA-MB-453 human breast cancer cells (endogenously expressing AR) or T47D human breast cancer cells (endogenously expressing PR) are used.[1]

  • Radioligand: [3H]dihydrotestosterone ([3H]DHT) for AR binding and [3H]progesterone for PR binding.[1]

  • Procedure:

    • Cells are incubated with varying concentrations of this compound.

    • A fixed concentration of the respective radioligand is added to the incubation mixture.

    • The mixture is incubated for 2 hours at room temperature to allow for competitive binding.[1]

    • Following incubation, unbound radioligand is separated from the cell-bound radioligand.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Cell-Based Agonist Assay

This assay measures the ability of this compound to activate the androgen receptor and induce a downstream response.

  • Cell Lines: C2C12 myoblast cells and prostate epithelial cells (PEC) are utilized.[1]

  • Principle: These assays typically employ a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Upon activation of the AR by an agonist, the receptor translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are treated with a range of concentrations of this compound.

    • The cells are incubated for a specified period to allow for receptor activation and reporter gene expression.

    • A lysis buffer is added to the cells, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The EC50 value is determined by plotting the reporter gene activity against the concentration of this compound. The potency is often expressed as the concentration at which 50% of the maximum stimulatory effect of a reference agonist like DHT is achieved.[1]

In Vitro Metabolism Assay (General Methodology)

While specific data for this compound is not publicly available, a general protocol for assessing the in vitro metabolism of SARMs using liver microsomes is described below.

  • System: Human liver microsomes (HLM) or S9 fractions are commonly used as they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

  • Procedure:

    • This compound is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for phase I metabolism).

    • The reaction is allowed to proceed for a set period at 37°C.

    • The reaction is quenched at various time points by adding a solvent like acetonitrile.

    • The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the metabolic stability (half-life, intrinsic clearance). The structures of metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binds to AR AR_dimer Activated AR Dimer AR_HSP->AR_dimer Conformational Change HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation & Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation Coactivators Co-activators Coactivators->ARE Recruitment

Caption: Androgen Receptor (AR) Signaling Pathway activated by this compound.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Cells Plate MDA-MB-453 Cells Incubate Incubate Cells with this compound and [3H]DHT (2h, RT) Cells->Incubate Compound Prepare Serial Dilutions of this compound Compound->Incubate Radioligand Prepare [3H]DHT Solution Radioligand->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Determine IC50 and Ki Quantify->Analyze

Caption: Workflow for the Radioligand Competition Binding Assay.

Logical Relationship

Selectivity_Concept cluster_high_affinity High Affinity Binding cluster_low_affinity Low Affinity Binding BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR High Potency Agonist ER Estrogen Receptor BMS564929->ER >1000-fold lower affinity PR Progesterone Receptor BMS564929->PR ~400-fold lower affinity GR Glucocorticoid Receptor BMS564929->GR >1000-fold lower affinity MR Mineralocorticoid Receptor BMS564929->MR >1000-fold lower affinity

Caption: Conceptual Diagram of this compound's Receptor Selectivity.

References

A Technical Guide to the Downstream Signaling of BMS-564929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the selective androgen receptor modulator (SARM) BMS-564929, focusing on its mechanism of action, downstream signaling pathways, quantitative pharmacological profile, and the experimental methodologies used for its characterization. This compound is a potent, orally active, nonsteroidal SARM known for its tissue-selective anabolic effects, primarily stimulating muscle and bone growth with significantly reduced activity in androgenic tissues like the prostate.[1][2][3][4]

Core Mechanism of Action: Canonical Androgen Receptor Signaling

This compound functions as a high-affinity agonist for the androgen receptor (AR).[5][6] Like endogenous androgens, its activity is mediated through the classical nuclear receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP70 and HSP90.[4]

The binding of this compound to the AR's ligand-binding domain induces a critical conformational change. This change facilitates the dissociation of HSPs and promotes the homodimerization of the receptor. The activated ligand-receptor complex then translocates into the nucleus.[4][7] Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4] This binding event initiates the recruitment of a suite of coactivator proteins (e.g., p160s, CBP, TRAP), which assemble a transcriptional complex that drives the expression of androgen-responsive genes, ultimately leading to a physiological response.[2][4][8]

Canonical Androgen Receptor Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binds AR_BMS AR-BMS-564929 Complex AR_HSP->AR_BMS Conformational Change HSP HSPs AR_HSP->HSP Dissociation AR_Dimer AR-BMS Dimer AR_BMS->AR_Dimer Dimerization & Nuclear Translocation ARE ARE (DNA) AR_Dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Androgen Receptor (AR) signaling cascade initiated by this compound.

Molecular Basis of Tissue Selectivity

A defining characteristic of this compound is its ability to selectively stimulate anabolic activity in muscle while exhibiting minimal androgenic effects in the prostate.[2] This tissue selectivity is attributed to several factors, most notably its unique interaction with the AR and its metabolic stability in androgenic tissues.

  • Differential Cofactor Recruitment : X-ray crystallography studies have revealed that this compound engages with the AR's ligand-binding domain through a set of interactions distinct from those of endogenous androgens like testosterone (B1683101).[2][9] This unique binding mode is thought to induce a specific receptor conformation that preferentially recruits certain co-regulatory proteins in anabolic tissues (e.g., muscle) over androgenic tissues (e.g., prostate), leading to a tissue-specific gene expression profile.[2][8]

  • Metabolic Stability in Prostate Tissue : In tissues like the prostate, the enzyme 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a much more potent androgen. This enzymatic amplification is a key driver of testosterone's strong androgenic effects.[10] this compound is not a substrate for 5α-reductase and therefore its potency is not amplified in the prostate.[10] This lack of metabolic conversion is a major contributor to its observed 160-fold selectivity for muscle over the prostate.[4][5]

Metabolic Basis of Tissue Selectivity cluster_muscle Anabolic Tissue (e.g., Muscle) cluster_prostate Androgenic Tissue (e.g., Prostate) T_muscle Testosterone AR_muscle AR T_muscle->AR_muscle BMS_muscle This compound BMS_muscle->AR_muscle More Potent (Lower ED50) Anabolic Strong Anabolic Effect AR_muscle->Anabolic T_prostate Testosterone Reductase 5α-reductase T_prostate->Reductase BMS_prostate This compound AR_prostate AR BMS_prostate->AR_prostate DHT DHT (Potent Androgen) Reductase->DHT DHT->AR_prostate Androgenic Strong Androgenic Effect AR_prostate->Androgenic Hypostimulation Hypostimulation (Weak Androgenic Effect) AR_prostate->Hypostimulation Partial Agonism

Caption: Differential metabolic pathways of Testosterone vs. This compound in tissues.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been extensively quantified through various in vitro and in vivo assays. The data below summarizes its binding affinity, potency, and efficacy.

Table 1: Binding Affinity and Selectivity vs. Other Steroid Receptors

Receptor Binding Affinity (Ki, app) Selectivity vs. AR
Androgen Receptor (AR) 2.11 ± 0.16 nM[5][11] -
Progesterone Receptor (PR) ~844 nM (Calculated) ~400-fold[1][5]
Estrogen Receptor α (ERα) >30,000 nM >1000-fold[1][5]
Estrogen Receptor β (ERβ) >30,000 nM >1000-fold[5]
Glucocorticoid Receptor (GR) >30,000 nM >1000-fold[1][5]

| Mineralocorticoid Receptor (MR) | >30,000 nM | >1000-fold[1][5] |

Table 2: In Vitro Potency (EC50) in Functional Assays

Cell Line Assay Type EC50 Value
C2C12 Myoblast Cells AR Agonism 0.44 ± 0.03 nM[5]

| Prostate Epithelial Cells (PEC) | AR Agonism | 8.66 ± 0.22 nM[5] |

Table 3: In Vivo Efficacy (ED50) in Castrated Male Rats

Parameter Effect ED50 Value (Oral Admin.)
Levator Ani Muscle Weight Anabolic 0.0009 mg/kg[4][5]
Prostate Weight Androgenic 0.14 mg/kg[4][5]

| Luteinizing Hormone (LH) | Suppression | 0.008 mg/kg[4][10] |

Key Experimental Methodologies

The characterization of this compound relies on established protocols for assessing nuclear receptor binding and in vivo tissue responses.

A. Radioligand Competition Binding Assays

This method is used to determine the binding affinity (Ki) of this compound for the AR and other steroid receptors by measuring its ability to displace a high-affinity radiolabeled ligand.

  • Protocol Outline:

    • Receptor Source Preparation : For AR and PR, whole cells that endogenously express the receptors (e.g., MDA MB-453 for AR, T47D for PR) are used.[5][9] For other receptors like ERα, ERβ, and MR, purified receptor proteins or cytosolic preparations from specific tissues (e.g., rat kidney for MR) are utilized.[5][9]

    • Incubation : The receptor preparation is incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]DHT for AR) and varying concentrations of the unlabeled test compound (this compound).[9]

    • Equilibration : The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., room temperature or on ice) to allow the binding to reach equilibrium.[5][9]

    • Separation : Bound and free radioligand are separated. A common method is charcoal absorption, where dextran-coated charcoal is added to absorb the free radioligand.

    • Quantification : The radioactivity of the bound ligand is measured using liquid scintillation counting.

    • Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow start Start prep Prepare Receptor Source (e.g., Cell Lysate) start->prep mix Mix Receptor, Radiolabeled Ligand, and varying concentrations of this compound prep->mix incubate Incubate to Reach Equilibrium (e.g., 2h at RT) mix->incubate separate Separate Bound from Free Ligand (e.g., Charcoal Adsorption) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure calculate Plot Data and Calculate IC50/Ki measure->calculate end_node End calculate->end_node

Caption: General workflow for a radioligand competitive binding assay.

B. In Vivo Tissue Selectivity Model (Castrated Rat)

This animal model is the standard for evaluating the anabolic and androgenic activity of SARMs. Castration removes the endogenous source of testosterone, allowing for a clear assessment of the effects of the administered compound.

  • Protocol Outline:

    • Animal Model : Sexually mature male rats are surgically castrated (orchidectomized) and allowed to recover. This leads to the atrophy of androgen-dependent tissues.[5]

    • Dosing : Animals are divided into groups and treated daily with either a vehicle control, a reference androgen (e.g., testosterone propionate), or varying oral doses of this compound.[5]

    • Treatment Period : The treatment continues for a predefined period (e.g., 14 days) to allow for measurable tissue responses.

    • Tissue Collection : At the end of the study, the animals are euthanized. The levator ani muscle (a proxy for anabolic activity) and the prostate gland and seminal vesicles (proxies for androgenic activity) are carefully dissected and weighed.[2][5]

    • Data Analysis : The tissue weights are normalized to body weight. Dose-response curves are generated, and the effective dose required to produce 50% of the maximal response (ED50) is calculated for both anabolic and androgenic tissues. The ratio of these ED50 values provides a quantitative measure of tissue selectivity.[4][5]

In Vivo Castrated Rat Model Workflow start Start castrate Surgically Castrate Mature Male Rats start->castrate acclimate Allow Recovery & Tissue Atrophy castrate->acclimate group Group Animals and Administer Daily Doses (Vehicle, Testosterone, this compound) acclimate->group treat Treatment Period (e.g., 14 days) group->treat collect Euthanize and Dissect Tissues (Levator Ani Muscle, Prostate) treat->collect weigh Weigh Tissues and Normalize to Body Weight collect->weigh analyze Generate Dose-Response Curves and Calculate ED50 for each tissue weigh->analyze end_node End analyze->end_node

Caption: Workflow for assessing the in vivo tissue selectivity of a SARM.

References

The Impact of BMS-564929 on Gene Expression: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the selective androgen receptor modulator (SARM) BMS-564929 and its influence on gene expression. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent, orally active, nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as age-related functional decline.[1] As a SARM, it exhibits tissue-selective agonist activity for the androgen receptor (AR), with a notable preference for anabolic effects in muscle tissue over androgenic effects in the prostate.[1][2] This selectivity presents a significant advantage over traditional androgen therapies. This compound binds to the androgen receptor with high affinity, initiating a cascade of molecular events that culminate in the modulation of target gene expression.

Quantitative Analysis of this compound Activity

While comprehensive genome-wide studies detailing the specific fold-changes of endogenous genes in response to this compound are not extensively available in public literature, its activity has been quantified in vitro using reporter gene assays. These assays measure the ability of the compound to activate the androgen receptor and drive the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

The table below summarizes the key quantitative metrics for this compound's in vitro potency.

ParameterValueCell LineAssay TypeReference
Ki (binding affinity for AR) 2.11 ± 0.16 nM-Radioligand Binding Assay[3]
EC50 (potency) 0.44 ± 0.03 nMC2C12 (myoblast)Luciferase Reporter Gene Assay[3]
EC50 (potency) 8.66 ± 0.22 nMPEC (prostate epithelial cells)Luciferase Reporter Gene Assay[3]

These data highlight the subnanomolar potency of this compound as an AR agonist and demonstrate its significantly higher potency in muscle cells compared to prostate cells in these in vitro systems, supporting its classification as a SARM.

Signaling Pathway and Mechanism of Action

This compound, as an androgen receptor agonist, follows the established signaling pathway for nuclear receptors. Upon entering the cell, it binds to the ligand-binding domain of the androgen receptor, which is typically sequestered in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the AR, leading to its dissociation from the chaperone proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR-BMS-564929 complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.

BMS564929_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_inactive Inactive AR-HSP Complex BMS564929->AR_inactive Binds AR_active Active AR-BMS-564929 Complex AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Coactivators Co-activators & Transcription Machinery ARE->Coactivators Recruits Gene_Expression Modulation of Target Gene Expression Coactivators->Gene_Expression Initiates

This compound Androgen Receptor Signaling Pathway

Experimental Protocols

The following section details a generalized protocol for a key experiment used to quantify the activity of AR agonists like this compound.

Luciferase Reporter Gene Assay for AR Agonist Activity

This assay is a common and effective method for determining the potency (EC50) of a compound that activates the androgen receptor.

Objective: To quantify the dose-dependent activation of the androgen receptor by this compound in a cellular context.

Materials:

  • Cell line expressing the androgen receptor (e.g., C2C12, LNCaP, or a transiently transfected cell line like HEK293).

  • An expression vector for the human androgen receptor (if using a non-endogenously expressing cell line).

  • A reporter plasmid containing a luciferase gene downstream of a promoter with one or more androgen response elements (AREs).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Cell culture medium and supplements.

  • Transfection reagent.

  • This compound and a reference androgen (e.g., dihydrotestosterone, DHT).

  • Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (if necessary): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid (if needed), and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference agonist (DHT) in the appropriate cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Luminometry:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the firefly luciferase assay reagent and measure the luminescence.

    • Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed AR-expressing cells in 96-well plate B Co-transfect with ARE-Luciferase and Renilla control plasmids A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 18-24 hours C->D E Lyse cells D->E F Measure Firefly Luciferase activity E->F G Measure Renilla Luciferase activity F->G H Normalize Firefly to Renilla luminescence G->H I Plot dose-response curve H->I J Calculate EC50 I->J

Workflow for a Luciferase Reporter Gene Assay

Expected Effects on Androgen Receptor Target Gene Expression

While specific gene expression profiles for this compound are not widely published, as a potent AR agonist, it is expected to modulate the expression of known androgen-responsive genes. The androgen receptor regulates a broad transcriptional program involved in various cellular processes. In prostate cancer cells, for instance, androgen treatment alters the expression of hundreds of genes.[4]

Examples of well-established AR target genes include:

  • Prostate-Specific Antigen (PSA or KLK3): A classic androgen-regulated gene, often used as a biomarker for AR activity in prostate tissue.[5][6]

  • TMPRSS2: A transmembrane protease that is highly expressed in prostate tissue and regulated by androgens.

  • FKBP5: An immunophilin that is a sensitive and robust marker of AR activity.

  • NKX3-1: A prostate-specific homeodomain protein that is critical for prostate development and a direct AR target.[6]

In muscle tissue, androgens are known to regulate genes involved in muscle protein synthesis and differentiation. While the specific targets of this compound in C2C12 myoblasts have not been fully elucidated, its anabolic effects suggest a modulation of myogenic regulatory factors and components of the protein synthesis machinery.

Conclusion

This compound is a potent and selective androgen receptor modulator with demonstrated efficacy in preclinical models. Its mechanism of action is centered on the activation of the androgen receptor and the subsequent regulation of a wide array of target genes. While detailed, publicly available data on its genome-wide effects on gene expression is limited, its activity has been well-characterized through in vitro reporter gene assays, which confirm its high potency and tissue-selective profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating this and other novel SARMs. Further research, including transcriptomic studies such as RNA sequencing, will be invaluable in fully elucidating the precise gene expression signature of this compound and its therapeutic potential.

References

Preclinical Pharmacology of BMS-564929: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential to provide the anabolic benefits of androgens on muscle and bone, with reduced androgenic effects on tissues such as the prostate.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Binding Affinity and Selectivity
ReceptorBinding Affinity (Ki, nM)Selectivity vs. ARReference
Androgen Receptor (AR)2.11 ± 0.16-[1]
Estrogen Receptor α (ERα)>2110>1000-fold[1][2]
Estrogen Receptor β (ERβ)>2110>1000-fold[1][2]
Progesterone Receptor (PR)~844~400-fold[1][2]
Glucocorticoid Receptor (GR)>2110>1000-fold[1][2]
Mineralocorticoid Receptor (MR)>2110>1000-fold[1][2]
Table 2: In Vitro Functional Activity
Cell LineAssay TypeParameterValue (nM)Reference
C2C12 MyoblastAR-driven luciferase reporterEC500.44 ± 0.03[1][2]
Prostate Epithelial Cells (PEC)AR-driven luciferase reporterEC508.66 ± 0.22[1][2]
Table 3: In Vivo Efficacy in Castrated Male Rats
TissueParameterThis compound (ED50, mg/kg)Testosterone (B1683101) Propionate (B1217596) (ED50, mg/kg)Selectivity (Muscle vs. Prostate)Reference
Levator Ani MuscleAnabolic Activity0.00090.21160-fold[1][2]
ProstateAndrogenic Activity0.140.42-[1][2]
Luteinizing Hormone (LH) SuppressionEndocrine Effect0.008--[6]

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][4] Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes responsible for anabolic effects in tissues like muscle and bone. The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to differential recruitment of co-regulators in various tissues compared to endogenous androgens like testosterone.[3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binds AR_active Activated AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription (Anabolic Effects) Coactivators->Transcription Initiates

Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Androgen Receptor Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor through a competitive binding format.

  • Preparation of AR Source: Human cancer epithelial breast cell lines (e.g., MDA-MB-453) endogenously expressing AR are utilized.[6]

  • Reaction Mixture: Varying concentrations of this compound are incubated with whole cells and a constant concentration of a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).

  • Incubation: The reaction mixtures are incubated for 2 hours at room temperature to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Cell-bound radioactivity is separated from the unbound radioligand through filtration.

  • Quantification: The amount of radioactivity bound to the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_ar Prepare AR Source (e.g., MDA-MB-453 cells) start->prep_ar incubation Incubate AR, this compound, and [³H]DHT (2 hours at room temperature) prep_ar->incubation prep_reagents Prepare Reagents: - this compound dilutions - [³H]DHT (radioligand) prep_reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Workflow for Androgen Receptor Competitive Binding Assay.

In Vitro Functional Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.

  • Cell Line Preparation: A suitable cell line (e.g., C2C12 myoblasts or prostate epithelial cells) is stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.[2]

  • Cell Seeding: The transfected cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT) and incubated for a sufficient period to allow for gene expression (typically 18-24 hours).

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of AR activation. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated.

Luciferase_Assay_Workflow start Start prep_cells Prepare Stably Transfected Cells (AR and Luciferase Reporter) start->prep_cells seed_cells Seed Cells into Multi-well Plates prep_cells->seed_cells treatment Treat Cells with this compound (18-24 hours) seed_cells->treatment lysis Lyse Cells to Release Luciferase treatment->lysis measurement Measure Luminescence (Luminometer) lysis->measurement analysis Calculate EC50 measurement->analysis end End analysis->end

Workflow for In Vitro Luciferase Reporter Gene Assay.

In Vivo Efficacy Study (Castrated Rat Model)

This animal model is used to assess the in vivo anabolic and androgenic activity of this compound.

  • Animal Model: Sexually mature male Sprague-Dawley rats are surgically castrated to remove the endogenous source of androgens.

  • Acclimation: The animals are allowed to recover from surgery and acclimate to the housing conditions.

  • Dosing: this compound is administered orally (p.o.) once daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group treated with testosterone propionate (TP) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues, including the levator ani muscle (anabolic) and the prostate gland (androgenic), are carefully dissected and weighed.

  • Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated, and the ED50 values (the dose required to produce 50% of the maximal effect) for anabolic and androgenic activity are calculated. The tissue selectivity is determined by the ratio of the ED50 values for the prostate and the levator ani muscle.

InVivo_Study_Workflow start Start castration Surgical Castration of Male Rats start->castration acclimation Acclimation Period castration->acclimation dosing Daily Oral Dosing with this compound (e.g., 14 days) acclimation->dosing euthanasia Euthanasia and Tissue Collection (Levator Ani Muscle, Prostate) dosing->euthanasia weighing Weigh Tissues euthanasia->weighing analysis Calculate ED50 and Tissue Selectivity weighing->analysis end End analysis->end

Workflow for In Vivo Efficacy Study in Castrated Rats.

Conclusion

The preclinical data for this compound demonstrate its profile as a potent and highly selective androgen receptor modulator with significant anabolic activity in muscle and a favorable safety window with respect to androgenic effects on the prostate in animal models.[1][2][3] Its oral bioavailability and tissue-selective properties highlight its potential as a therapeutic agent for conditions such as muscle wasting and age-related functional decline.[3][4] The detailed experimental protocols and summary data presented in this guide provide a valuable resource for researchers in the field of SARM development and endocrine pharmacology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-564929 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating age-related functional decline, particularly sarcopenia (muscle wasting). As an agonist of the androgen receptor (AR), this compound exhibits tissue-selective anabolic effects, promoting muscle growth with markedly less impact on prostatic tissues compared to traditional androgens like testosterone (B1683101).[1] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in this field. While preclinical data are robust, it is important to note that publicly available results from clinical trials specifically investigating this compound for age-related functional decline in humans are limited.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a high-affinity agonist for the androgen receptor, with a binding affinity (Ki) of 2.11 ± 0.16 nM.[2][3] Its selectivity is a key characteristic; it is over 1000-fold more selective for the AR than for estrogen receptors (ERα and ERβ), the glucocorticoid receptor (GR), and the mineralocorticoid receptor (MR).[2] It also shows approximately 400-fold selectivity over the progesterone (B1679170) receptor (PR).[2] Unlike testosterone, this compound does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]

The tissue selectivity of this compound is attributed to its unique interaction with the AR ligand-binding domain, which is thought to recruit a distinct set of co-regulatory proteins compared to dihydrotestosterone (B1667394) (DHT), leading to differential gene expression in various tissues.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily extracted from the foundational study by Ostrowski et al. in Endocrinology (2007).

Table 1: In Vitro Activity of this compound vs. Testosterone
ParameterThis compoundTestosteroneReference
AR Binding Ki (nM) 2.11 ± 0.160.25 ± 0.03[4]
C2C12 Myoblast EC50 (nM) 0.44 ± 0.032.81 ± 0.48[4][5]
PEC Prostate Cell EC50 (nM) 8.66 ± 0.222.17 ± 0.49[2][4]
SHBG IC50 (nM) >30,0007 ± 1[4]
Aromatase IC50 (nM) >30,000740 ± 2[4]

C2C12 is a mouse myoblast cell line, and PEC is a rat prostate epithelial cell line.[5][6]

Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats
CompoundDose (mg/kg/day)Levator Ani Muscle Weight (% of Intact Control)Ventral Prostate Weight (% of Intact Control)Reference
Vehicle-2510[5]
Intact Control-100100[5]
This compound 0.03~75~15[5]
0.1~100~20[5]
0.3>125~25[5]
1>125~30[5]
Testosterone Propionate 0.3~75~60[5]
1~125~125[5]

Data are approximated from graphical representations in Ostrowski et al. (2007) and demonstrate the potent and selective anabolic effect of this compound on muscle tissue with significantly less stimulation of the prostate compared to testosterone propionate.[5]

Signaling Pathways

This compound exerts its anabolic effects on muscle through the activation of the androgen receptor signaling pathway. Upon binding of this compound, the AR translocates to the nucleus and modulates the transcription of target genes. This leads to the activation of downstream anabolic signaling cascades, including the Akt and mTOR pathways, which are central regulators of muscle protein synthesis and hypertrophy.

This compound Signaling Pathway in Muscle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP HSP AR->HSP Dissociation PI3K PI3K AR->PI3K Activates AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

This compound signaling cascade in skeletal muscle.

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a synthesized representation for determining the binding affinity of a test compound like this compound to the androgen receptor.

Materials:

  • Human recombinant AR protein

  • [3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand

  • Test compound (this compound) at various concentrations

  • Wash buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and a non-labeled competitor (e.g., unlabeled DHT for determining non-specific binding).

  • In a 96-well plate, add a fixed concentration of human recombinant AR protein to each well.

  • Add the serially diluted test compound or unlabeled competitor to the respective wells.

  • Add a fixed concentration of [3H]-DHT to all wells.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Wash each well multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled DHT) from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-DHT binding) by non-linear regression analysis.

  • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR Functional Transactivation Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the functional agonist or antagonist activity of a compound on the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., C2C12 myoblasts or PC-3 prostate cancer cells)

  • Expression vector for the human androgen receptor

  • Reporter vector containing a luciferase gene under the control of an androgen-responsive element (ARE)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Test compound (this compound) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the chosen cell line with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24 hours.

  • Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum.

  • Add serial dilutions of the test compound (this compound) to the cells. Include a vehicle control and a positive control (e.g., DHT).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the log of the test compound concentration to generate a dose-response curve.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical evaluation workflow for a novel SARM like this compound.

SARM Preclinical Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Animal Models) cluster_decision Decision Point Binding_Assay AR Binding Affinity (Ki) Selectivity_Panel Selectivity vs. Other Steroid Receptors Binding_Assay->Selectivity_Panel Functional_Assay_Muscle Functional Agonism in Muscle Cells (EC50) Selectivity_Panel->Functional_Assay_Muscle Functional_Assay_Prostate Functional Agonism in Prostate Cells (EC50) Functional_Assay_Muscle->Functional_Assay_Prostate Dose_Response Dose-Response Study (Castrated Rat Model) Functional_Assay_Prostate->Dose_Response Muscle_Anabolism Measure Levator Ani Muscle Weight Dose_Response->Muscle_Anabolism Prostate_Effect Measure Ventral Prostate Weight Dose_Response->Prostate_Effect PK_PD Pharmacokinetics & Pharmacodynamics Dose_Response->PK_PD Go_NoGo Go/No-Go for Clinical Development Muscle_Anabolism->Go_NoGo Prostate_Effect->Go_NoGo PK_PD->Go_NoGo

Preclinical evaluation workflow for a SARM.

Clinical Development for Age-Related Functional Decline

While the initial preclinical data for this compound were highly encouraging and suggested its advancement into clinical trials for age-related functional decline, there is a lack of publicly available data from these trials.[1] Searches of clinical trial registries and the published literature did not yield specific results for this compound in sarcopenia or related conditions. The development of SARMs for such indications has faced challenges, with some trials of other SARMs showing increases in lean body mass that did not translate into significant improvements in muscle strength or physical function.[7][8]

Conclusion

This compound remains a significant compound of interest in the field of SARM research due to its potent and selective anabolic effects on muscle tissue demonstrated in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for age-related muscle wasting. However, the absence of clinical trial data makes it difficult to ascertain its efficacy and safety profile in human populations for this indication. Further research and the potential publication of clinical findings are necessary to fully elucidate the therapeutic utility of this compound in combating age-related functional decline.

References

Unraveling the Tissue-Specific Effects of BMS-564929: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies. This technical guide provides an in-depth analysis of the experimental data and methodologies used to characterize the tissue-specific effects of this compound. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a comprehensive resource for researchers in the field of endocrinology and drug development.

Introduction

Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in target tissues, such as muscle and bone, while minimizing the undesirable androgenic effects in other tissues, like the prostate.[1][2] this compound has emerged as a noteworthy SARM due to its high potency and remarkable tissue selectivity, showing preferential activity in muscle over the prostate.[3][4] This guide delves into the core experimental findings that underpin our understanding of this compound's pharmacological profile.

Quantitative Pharmacological Profile of this compound

The tissue selectivity of this compound is quantitatively supported by a combination of in vitro binding and potency assays, as well as in vivo efficacy studies. The following tables summarize the key data points, offering a comparative perspective with testosterone (B1683101) where available.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table outlines the binding affinity of this compound for the androgen receptor (AR) and its selectivity over other steroid hormone receptors.

ReceptorThis compound K_i_ (nM)Selectivity vs. AR
Androgen Receptor (AR)2.11 ± 0.16[5][6][7]-
Progesterone Receptor (PR)~844~400-fold[5][8]
Estrogen Receptor α (ERα)>2110>1000-fold[5][8]
Estrogen Receptor β (ERβ)>2110>1000-fold[5]
Glucocorticoid Receptor (GR)>2110>1000-fold[5][8]
Mineralocorticoid Receptor (MR)>2110>1000-fold[5][8]
Table 2: In Vitro Potency in Cell-Based Assays

This table presents the potency of this compound in stimulating androgen receptor-dependent gene expression in different cell lines, highlighting its functional selectivity.

Cell LineAssay TypeThis compound EC_50_ (nM)Testosterone EC_50_ (nM)Fold Selectivity (Muscle vs. Prostate)
C2C12 (Mouse Myoblast)AR-ARE Luciferase Reporter0.44 ± 0.03[5][8][9]2.81 ± 0.48[8][9]~20-fold[1][2][9]
PEC (Rat Prostate Epithelial)AR-ARE Luciferase Reporter8.66 ± 0.22[5][8][9]2.17 ± 0.49[8][9]
Table 3: In Vivo Anabolic and Androgenic Efficacy in Castrated Rats

This table summarizes the in vivo potency of this compound in stimulating the growth of an anabolic tissue (levator ani muscle) versus an androgenic tissue (prostate) in a castrated rat model.

TissueThis compound ED_50_ (mg/kg, p.o.)Testosterone Propionate (B1217596) ED_50_ (mg/kg, s.c.)Fold Selectivity (Muscle vs. Prostate)
Levator Ani Muscle0.0009[4][8][10]0.21[8]160-fold[4][8][10]
Prostate0.14[4][8][10]0.42[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the tissue selectivity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a test compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the androgen receptor and other steroid hormone receptors.

Materials:

  • Recombinant human androgen receptor (or cytosol preparations from target tissues)

  • [³H]-Dihydrotestosterone ([³H]-DHT) or other appropriate radioligands for other receptors

  • This compound

  • Incubation buffer

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the androgen receptor and [³H]-DHT are incubated together.

  • Increasing concentrations of this compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Bound and free radioligand are separated (e.g., using a charcoal-dextran solution followed by centrifugation).

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined.

  • The IC_50_ is converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.

  • Similar procedures are followed for other steroid receptors using their respective radioligands.[5]

Cell-Based Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the potency (EC_50_) of this compound in activating the androgen receptor in different cell types.

Materials:

  • Cell lines of interest (e.g., C2C12 myoblasts, PEC prostate epithelial cells) stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.[8]

  • Cell culture medium

  • This compound and testosterone (as a comparator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cells are plated in multi-well plates and allowed to adhere.

  • The cells are then treated with varying concentrations of this compound or testosterone.

  • After an incubation period, the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The concentration of the compound that produces 50% of the maximal response (EC_50_) is calculated from the dose-response curve.[8]

In Vivo Assay for Anabolic and Androgenic Activity (Modified Hershberger Assay)

This in vivo assay assesses the anabolic and androgenic effects of a compound in a castrated rodent model.

Objective: To determine the in vivo potency (ED_50_) of this compound on the growth of the levator ani muscle (anabolic) and the prostate gland (androgenic).

Materials:

  • Orchidectomized (castrated) male rats

  • This compound and testosterone propionate (as a comparator)

  • Vehicle for administration (e.g., oral gavage for this compound, subcutaneous injection for testosterone propionate)

Procedure:

  • Male rats are castrated to remove the endogenous source of androgens.

  • After a post-operative recovery period, the animals are treated daily with different doses of this compound or testosterone propionate for a specified duration (e.g., 10-14 days).[8]

  • A control group receives the vehicle only.

  • At the end of the treatment period, the animals are euthanized.

  • The levator ani muscle and the prostate gland are carefully dissected and weighed.

  • Dose-response curves are generated for the wet weights of each tissue.

  • The dose of the compound that produces 50% of the maximal response (ED_50_) is determined for each tissue.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the investigation of this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR AR_BMS AR-BMS-564929 Complex AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_BMS Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_BMS_dimer Dimerized AR Complex AR_BMS->AR_BMS_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_BMS_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor (e.g., AR) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze

Caption: Workflow of a Competitive Radioligand Binding Assay.

Reporter_Gene_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_measurement_analysis Measurement & Analysis Plate_Cells Plate Transfected Cells (e.g., C2C12-AR-ARE-Luc) Add_Compound Add Varying Concentrations of this compound Plate_Cells->Add_Compound Incubate_Lyse Incubate, then Lyse Cells Add_Compound->Incubate_Lyse Measure_Luminescence Measure Luciferase Activity (Luminescence) Incubate_Lyse->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50

References

Early Discovery and Development of BMS-564929: A Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-564929 is a potent and selective, orally bioavailable, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant tissue-selective anabolic effects with a favorable safety profile in preclinical studies. Developed by Bristol-Myers Squibb for conditions associated with androgen deficiency, such as age-related functional decline, this compound exhibits high binding affinity and functional potency for the androgen receptor while displaying minimal activity on other steroid hormone receptors. This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its pharmacological properties, key experimental protocols, and the underlying signaling pathways. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, muscle mass, bone density, and other physiological processes.[1] Traditional androgen replacement therapy, while effective, is often associated with undesirable side effects due to the systemic and non-selective activation of the AR. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations by exhibiting tissue-selective agonistic activity.[2]

This compound emerged from discovery efforts at Bristol-Myers Squibb as a lead candidate SARM for the potential treatment of age-related decline in muscle mass and function.[2] Its chemical structure, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile, confers high affinity and selectivity for the androgen receptor. This document outlines the foundational preclinical data that characterized the early development of this compound.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the human androgen receptor, with a Ki value of 2.11 ± 0.16 nM.[3][4] Its selectivity for the AR is a key feature, distinguishing it from non-selective androgens. The compound shows significantly lower affinity for other steroid hormone receptors, a critical attribute for minimizing off-target effects.

ReceptorBinding Affinity (Ki, nM)Selectivity vs. ARRadioligandCell Line/Tissue
Androgen Receptor (AR) 2.11 ± 0.16 - [³H]DHT MDA-MB-453 cells
Estrogen Receptor α (ERα)>2000>1000-fold[³H]EstradiolRecombinant
Estrogen Receptor β (ERβ)>2000>1000-fold[³H]EstradiolRecombinant
Progesterone Receptor (PR)~800~400-fold[³H]ProgesteroneT47D cells
Glucocorticoid Receptor (GR)>2000>1000-foldDexamethasoneCytosol
Mineralocorticoid Receptor (MR)>2000>1000-fold[³H]AldosteroneRat Kidney Cytosol
Table 1: Binding Affinity and Selectivity of this compound for Steroid Hormone Receptors.[3]
Functional Potency

The in vitro functional activity of this compound was assessed in myoblastic and prostatic epithelial cell lines. The compound acts as a potent agonist of the androgen receptor, stimulating downstream signaling pathways.

Cell LineDescriptionEC50 (nM)
C2C12Mouse Myoblast0.44 ± 0.03
PECProstatic Epithelial Cells8.66 ± 0.22
Table 2: In Vitro Functional Potency of this compound.[3]
In Vivo Anabolic Activity and Tissue Selectivity

Preclinical studies in a castrated male rat model demonstrated the potent and tissue-selective anabolic effects of this compound. The compound showed a significant dose-dependent increase in the weight of the levator ani muscle, a marker for anabolic activity, with minimal impact on the prostate, a target for androgenic side effects.

ParameterThis compound
Anabolic Potency (Levator Ani ED50, mg/kg) 0.0009
Androgenic Potency (Prostate ED50, mg/kg) 0.14
Anabolic/Androgenic Selectivity Ratio ~155
Table 3: In Vivo Anabolic and Androgenic Potency of this compound in Castrated Male Rats.

Experimental Protocols

Radioligand Competition Binding Assays
  • Cell Line: MDA-MB-453 human breast cancer cells, endogenously expressing the androgen receptor.

  • Radioligand: [³H]Dihydrotestosterone ([³H]DHT).

  • Protocol:

    • MDA-MB-453 cells are harvested and homogenized to prepare a cytosolic fraction.

    • Aliquots of the cell homogenate are incubated with a fixed concentration of [³H]DHT and varying concentrations of this compound.

    • The incubation is carried out for 2 hours at 4°C to reach equilibrium.

    • Bound and free radioligand are separated by filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC50) is determined.

    • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Progesterone Receptor (PR): T47D human breast cancer cells with [³H]progesterone as the radioligand. The protocol is similar to the AR binding assay.[3]

  • Estrogen Receptors (ERα and ERβ): Recombinant human ERα and ERβ are used with [³H]estradiol as the radioligand in a 2-hour incubation at room temperature.[3]

  • Mineralocorticoid Receptor (MR): Cytosolic preparations from the kidneys of adrenalectomized rats are used with [³H]aldosterone as the radioligand. Incubation is performed for 2 hours on ice in the presence of mifepristone (B1683876) (RU486) to block glucocorticoid receptor binding.[3]

  • Glucocorticoid Receptor (GR): A fluorescence polarization-based assay is utilized according to the manufacturer's recommendations.

In Vitro Functional Potency Assay (C2C12 Myoblasts)
  • Cell Line: C2C12 mouse myoblast cells.

  • Principle: To determine the concentration of this compound required to elicit a half-maximal response, indicative of its agonistic activity on the androgen receptor. The specific endpoint measured is often the transcriptional activation of an androgen-responsive reporter gene.

  • Protocol:

    • C2C12 cells are plated in multi-well plates and allowed to adhere.

    • Cells are transiently transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

    • After transfection, cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT).

    • Following an incubation period (typically 24-48 hours), cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

    • The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Synthesis

The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below.

Synthesis_Workflow A 2-Chloro-3-methyl-4-aminobenzonitrile C Isocyanate Intermediate A->C Reaction with B Phosgene or equivalent B->C E Urea Intermediate C->E Reaction with D (R)-2-Amino-5-hydroxypentanoic acid derivative D->E G This compound E->G Intramolecular cyclization F Cyclization F->G

A simplified synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binds AR_BMS AR-BMS-564929 Complex AR_HSP->AR_BMS Conformational Change & HSP Dissociation AR_BMS_nuc AR-BMS-564929 (Nuclear) AR_BMS->AR_BMS_nuc Translocation AR_dimer AR Dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation AR_BMS_nuc->AR_dimer Dimerization

Androgen receptor signaling pathway activated by this compound.

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable. While specific quantitative data from these early studies are not publicly detailed, the compound's progression to clinical trials indicates a favorable pharmacokinetic profile in preclinical models.

Conclusion

The early discovery and development of this compound identified it as a potent and selective androgen receptor modulator with promising tissue-selective anabolic activity. Its high affinity for the androgen receptor, coupled with excellent selectivity over other steroid hormone receptors, translated into a desirable preclinical profile, demonstrating significant muscle growth with minimal effects on the prostate in rat models. The data presented in this guide highlight the foundational research that established this compound as a viable clinical candidate for the treatment of conditions characterized by muscle wasting and androgen deficiency. Further clinical development would be necessary to fully elucidate its therapeutic potential and safety in humans.

References

Methodological & Application

Application Notes and Protocols: BMS-564929 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and selective, nonsteroidal androgen receptor (AR) modulator (SARM).[1][2][3] As an AR agonist, it has demonstrated significant tissue-selective anabolic effects, making it a compound of interest for conditions such as age-related functional decline.[2][3][4] This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

Binding Affinity and Potency

This compound exhibits high binding affinity for the androgen receptor and potent agonist activity in functional assays. The following table summarizes the key quantitative data for this compound in comparison to testosterone.

ParameterThis compoundTestosteroneCell Line/SystemReference
Binding Affinity (Ki) 2.11 ± 0.16 nM-Androgen Receptor[1][5][6]
Potency (EC50) 0.44 ± 0.03 nM2.81 ± 0.48 nMC2C12 (mouse myoblast)[4][5]
Potency (EC50) 8.66 ± 0.22 nM2.17 ± 0.49 nMPEC (prostate epithelial cells)[4][5]
Receptor Selectivity

This compound is highly selective for the androgen receptor over other steroid hormone receptors.[3][4][5]

ReceptorSelectivity vs. AR
Estrogen Receptor α (ERα)>1000-fold
Estrogen Receptor β (ERβ)>1000-fold
Glucocorticoid Receptor (GR)>1000-fold
Mineralocorticoid Receptor (MR)>1000-fold
Progesterone Receptor (PR)~400-fold

Signaling Pathway

This compound acts as an agonist at the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and the recruitment of coactivator proteins. This complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.

BMS564929_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS This compound AR_HSP AR-HSP Complex BMS->AR_HSP Binds AR_BMS AR-BMS-564929 AR_HSP->AR_BMS Conformational Change HSP HSP AR_HSP->HSP Dissociation AR_BMS_N AR-BMS-564929 AR_BMS->AR_BMS_N Nuclear Translocation AR_BMS_Co AR-BMS-Coactivator Complex AR_BMS_N->AR_BMS_Co Coactivators Coactivators Coactivators->AR_BMS_Co ARE ARE (DNA) Transcription Gene Transcription ARE->Transcription Initiates AR_BMS_Co->ARE Binds

Caption: this compound signaling pathway.

Experimental Protocols

Androgen Receptor Functional Assay using a Luciferase Reporter

This protocol describes a cell-based assay to determine the agonist activity of this compound on the androgen receptor using a luciferase reporter gene. The mouse myoblast cell line C2C12, stably transfected with the rat androgen receptor and an androgen-specific response element (ARE)-driven luciferase reporter, is used as a model system.[4]

Materials:

  • C2C12 cells stably expressing the androgen receptor and an ARE-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture:

    • Maintain C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For the assay, use DMEM with charcoal-stripped FBS to reduce background androgen levels.

  • Cell Seeding:

    • Trypsinize and resuspend cells in DMEM with charcoal-stripped FBS.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and DHT in DMSO. Further dilute in assay medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (DHT).

    • Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of the compounds.

    • Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A Culture C2C12 cells B Seed cells in 96-well plate A->B D Add compounds to cells B->D C Prepare serial dilutions of This compound and controls C->D E Incubate for 18-24 hours D->E F Add luciferase reagent E->F G Measure luminescence F->G H Analyze data and calculate EC50 G->H

Caption: Luciferase reporter assay workflow.

References

Application Notes and Protocols: Determination of BMS-564929 Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for determining the dose-response curve of BMS-564929, a selective androgen receptor modulator (SARM), in both in vitro and in vivo models. These protocols are intended to guide researchers in assessing the potency and efficacy of this compound.

Introduction

This compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle with reduced androgenic effects on the prostate in preclinical studies.[1][2][3][4] It binds to the androgen receptor (AR) with high affinity, having a Ki of 2.11 nM.[5][6] As a SARM, this compound is designed to provide the therapeutic benefits of androgens, such as increasing muscle mass and strength, while minimizing the undesirable side effects associated with traditional anabolic steroids.[1] This document outlines the protocols for determining the dose-response curve of this compound to evaluate its potency (EC50/ED50) and efficacy.

Mechanism of Action

This compound functions as an agonist at the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of gene expression. This tissue-selective action is attributed to its unique interaction with the AR ligand-binding domain.[4]

BMS564929_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS This compound AR_complex AR-HSP Complex BMS->AR_complex Binds BMS_AR This compound-AR Complex AR_complex->BMS_AR HSP Dissociation BMS_AR_dimer Dimerized BMS-AR Complex BMS_AR->BMS_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) BMS_AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects

Figure 1: Simplified signaling pathway of this compound.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Dose-Response Data for this compound
Concentration (nM)Replicate 1 (Response)Replicate 2 (Response)Replicate 3 (Response)Mean ResponseStd. Deviation
0 (Vehicle)
0.01
0.1
1
10
100
1000
EC50 (nM)
Emax (%)

Response should be normalized to the maximum response of a reference agonist (e.g., Dihydrotestosterone - DHT).

Table 2: In Vivo Dose-Response Data for this compound in Castrated Male Rats
Dose (mg/kg)Levator Ani Muscle Weight (g)Prostate Weight (g)Luteinizing Hormone (LH) (ng/mL)
Vehicle Control
0.001
0.01
0.1
1
10
ED50 (mg/kg)

Experimental Protocols

The following protocols provide a framework for determining the dose-response curve of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep_vitro Prepare C2C12 Myoblast Cells treat_vitro Treat cells with varying concentrations of this compound prep_vitro->treat_vitro assay_vitro Perform reporter gene assay (e.g., Luciferase assay) treat_vitro->assay_vitro analyze_vitro Analyze luminescence to determine AR activation assay_vitro->analyze_vitro calc_ec50 Calculate EC50 analyze_vitro->calc_ec50 prep_vivo Acclimate castrated male Sprague-Dawley rats treat_vivo Administer this compound orally at various doses prep_vivo->treat_vivo monitor_vivo Monitor animals for 14 days treat_vivo->monitor_vivo collect_tissues Collect levator ani muscle, prostate, and blood samples monitor_vivo->collect_tissues analyze_vivo Measure tissue weights and serum LH levels collect_tissues->analyze_vivo calc_ed50 Calculate ED50 analyze_vivo->calc_ed50 Study_Design_Logic objective Objective: Determine Dose-Response of this compound invitro_approach In Vitro Approach (Potency) objective->invitro_approach invivo_approach In Vivo Approach (Efficacy & Selectivity) objective->invivo_approach invitro_model Model: C2C12 Myoblast Cells invitro_approach->invitro_model invivo_model Model: Castrated Male Rats invivo_approach->invivo_model invitro_endpoint Endpoint: AR Transcriptional Activation invitro_model->invitro_endpoint invitro_result Result: EC50 Value invitro_endpoint->invitro_result conclusion Conclusion: Characterize Potency, Efficacy, and Selectivity of this compound invitro_result->conclusion invivo_endpoints Endpoints: - Levator Ani Weight (Anabolic) - Prostate Weight (Androgenic) - Serum LH Levels (Systemic) invivo_model->invivo_endpoints invivo_result Result: ED50 Values & Tissue Selectivity Ratio invivo_endpoints->invivo_result invivo_result->conclusion

References

Unveiling the Anabolic Potential of BMS-564929: Animal Models and Protocols for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its tissue-selective anabolic effects.[1] Developed by Bristol-Myers Squibb, this compound acts as a high-affinity agonist of the androgen receptor (AR), with a Ki of 2.11 nM.[2][3] A key characteristic of this compound is its remarkable selectivity for muscle and bone over reproductive tissues like the prostate, a significant advantage over traditional anabolic steroids.[1][4] These properties make it a compelling candidate for conditions associated with muscle wasting and age-related functional decline.[1][3] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound, with a focus on recreating the key preclinical experiments that have defined its pharmacological profile.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the androgen receptor, a nuclear receptor that, upon activation, translocates to the nucleus and regulates the transcription of target genes.[3] In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription. This signaling cascade ultimately leads to the anabolic effects observed in tissues like muscle.

BMS564929_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex (Inactive) BMS564929->AR_HSP Binds to AR AR_active Activated AR Dimer AR_HSP->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Experimental_Workflow A Animal Acclimatization (Male Rats, 8-10 weeks) B Orchidectomy (Castration) A->B C Recovery Period (7-14 days) B->C D Group Allocation (Vehicle, this compound doses) C->D E Daily Oral Administration (14-28 days) D->E F Euthanasia and Tissue Dissection E->F G Tissue Weighing (Levator Ani, Prostate, etc.) F->G H Data Analysis and Comparison G->H

References

Application Notes: BMS-564929 in Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as a high-affinity agonist for the androgen receptor (AR), with a reported Ki of 2.11 nM.[1][3] A key characteristic of this compound is its tissue selectivity, demonstrating a strong anabolic effect on muscle tissue with significantly less impact on androgenic tissues like the prostate.[2][3] This profile makes it a compound of interest for conditions associated with muscle wasting, such as andropause, without the full spectrum of side effects associated with traditional testosterone (B1683101) therapy.[1] In rodent models, particularly castrated rats, this compound has shown substantial potency in stimulating muscle growth while only minimally affecting the prostate.[2][3]

Mechanism of Action

This compound selectively binds to the androgen receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, which influences its interaction with co-regulatory proteins. This differential interaction is believed to be the basis for its tissue-selective effects.[2] In vitro studies have confirmed its high selectivity for the AR, with over 400-fold selectivity against the progesterone (B1679170) receptor (PR) and over 1000-fold selectivity against glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ERα and β) receptors.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and in vivo potency of this compound in rodent models.

Table 1: In Vitro Characteristics of this compound

ParameterValueCell Line / Assay
Binding Affinity (Ki) 2.11 ± 0.16 nMAndrogen Receptor (AR)
Functional Potency (EC50) 0.44 ± 0.03 nMC2C12 Myoblast Cells
Functional Potency (EC50) 8.66 ± 0.22 nMProstate Epithelial Cells (PEC)

Data sourced from MedChemExpress and New Drug Approvals.[1][3]

Table 2: In Vivo Efficacy in Castrated Sprague Dawley Rats

TissueED50 (mg/kg)Maximum StimulationNotes
Levator Ani Muscle 0.0009>125% at 0.3-1 mg/kgDemonstrates potent anabolic activity.[3]
Prostate 0.14-Exhibits 160-fold selectivity for muscle over prostate.[3]

Data reflects once-daily oral administration for 14 days.[3]

Visualizations

Signaling Pathway of this compound

BMS This compound AR Androgen Receptor (AR) (in cytoplasm) BMS->AR Binds Complex This compound-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Modulates Muscle ↑ Muscle Anabolism (Hypertrophy) Transcription->Muscle Prostate ↓ Prostate Stimulation (Hypostimulation) Transcription->Prostate

Caption: this compound binds to the AR, leading to tissue-selective gene transcription.

Experimental Workflow for In Vivo Rodent Study

cluster_prep Animal Preparation cluster_dosing Dosing Regimen (14 Days) cluster_analysis Endpoint Analysis Acclimatization 1. Acclimatization (Harlan Sprague Dawley Rats) Surgery 2. Surgical Castration Acclimatization->Surgery Recovery 3. Post-operative Recovery (14 days) Surgery->Recovery Grouping 4. Group Assignment (Vehicle, this compound doses) Recovery->Grouping Formulation 5. Prepare Formulation (80% PEG 400, 20% Tween 20) Grouping->Formulation Dosing 6. Daily Oral Gavage (0.00001 - 10 mg/kg) Formulation->Dosing Sacrifice 7. Euthanasia & Necropsy (Day 15) Dosing->Sacrifice Dissection 8. Tissue Dissection (Levator Ani, Prostate) Sacrifice->Dissection Analysis 9. Weigh Tissues & Analyze Data Dissection->Analysis

Caption: Workflow for evaluating this compound efficacy in castrated rats.

Dose-Response Selectivity of this compound

Dose Increasing Oral Dose of this compound Muscle Strong Anabolic Response in Skeletal Muscle (ED50 = 0.0009 mg/kg) Dose->Muscle Potent Stimulation Prostate Weak Androgenic Response in Prostate (ED50 = 0.14 mg/kg) Dose->Prostate Minimal Stimulation Selectivity High Tissue Selectivity (160-fold for Muscle) Muscle->Selectivity Prostate->Selectivity

Caption: this compound dose-dependently stimulates muscle with minimal prostate effects.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable solution/suspension of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 20 (Tween 20)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the total volume of vehicle required based on the number of animals and the dosing volume (e.g., 1 mL/kg).[3]

  • Prepare the vehicle by mixing 80% PEG 400 and 20% Tween 20 by volume in a sterile conical tube. For example, to make 10 mL of vehicle, mix 8 mL of PEG 400 with 2 mL of Tween 20.

  • Vortex the vehicle solution thoroughly until it is homogeneous.

  • Weigh the required amount of this compound powder to achieve the desired final concentration.

  • Add the this compound powder directly to the prepared vehicle.

  • Vortex the mixture vigorously for 2-5 minutes until the powder is fully dissolved or a uniform suspension is achieved. If necessary, use a sonicator bath for short intervals to aid dissolution.

  • Visually inspect the formulation for homogeneity before each use. If settling occurs, vortex again immediately before administration.

Protocol 2: Oral Administration of this compound in Rats

Objective: To administer a precise dose of this compound orally to rats using the gavage technique.

Animal Model:

  • Species: Rat

  • Strain: Harlan Sprague Dawley[3]

  • Sex: Male (surgically castrated 14 days prior to dosing)[3]

  • Age: 42-56 days old at the start of the study[3]

  • Weight: 200-250 g[3]

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each rat accurately before dosing to calculate the precise volume of formulation to be administered (1 mL/kg body weight).[3]

  • Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.

  • Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.

  • Gently withdraw the gavage needle and return the animal to its cage.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[4]

  • Repeat this procedure once daily for the duration of the study (e.g., 14 days).[3]

  • Control groups should receive the vehicle (80% PEG 400 / 20% Tween 20) only, following the same procedure.[3]

References

Application Notes and Protocols for Measuring Anabolic Effects of BMS-564929 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with markedly reduced androgenic effects on tissues such as the prostate.[1][2][3] This tissue selectivity makes this compound and other SARMs promising candidates for the treatment of muscle wasting diseases, age-related functional decline, and osteoporosis.[1][4][5] These application notes provide detailed protocols for measuring the anabolic effects of this compound in a preclinical rodent model, specifically focusing on the castrated male rat model, which is a well-established method for evaluating androgenic and anabolic activity.

The protocols outlined below cover the assessment of muscle mass increase, a primary indicator of anabolism, and the direct measurement of muscle protein synthesis rates using an isotopic tracer technique.

Quantitative Data Summary

The following tables summarize the in vivo potency and selectivity of this compound in castrated male rats.

Table 1: In Vivo Potency of this compound on Anabolic and Androgenic Tissues

CompoundTissueED₅₀ (mg/kg)Efficacy (% of Testosterone)
This compoundLevator Ani Muscle0.0009125%
This compoundProstate0.14-
TestosteroneLevator Ani Muscle>0.1100%
TestosteroneProstate~0.1100%

Table 2: In Vivo Selectivity of this compound

CompoundAnabolic/Androgenic Selectivity (Prostate ED₅₀ / Levator Ani ED₅₀)
This compound~160-fold
Testosterone~1-fold

Experimental Protocols

Protocol 1: Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol describes the Hershberger assay, a standardized method to assess the anabolic and androgenic potential of a compound by measuring the weight changes in specific tissues in castrated rats.

1. Animal Model and Preparation

  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Age: Young adult rats (approximately 7-8 weeks old) should be used.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to any procedures.

  • Castration:

    • Anesthetize the rats using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

    • Make a small midline incision in the scrotum to expose the testes.

    • Ligate the spermatic cord and associated blood vessels.

    • Remove the testes bilaterally.

    • Suture the incision.

    • Administer post-operative analgesics as required.

    • Allow a recovery period of at least 7-10 days before starting the treatment to ensure the regression of androgen-dependent tissues.

2. Compound Administration

  • Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. A common vehicle for oral administration of SARMs is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

  • Dose Groups:

    • Vehicle control (castrated)

    • Testosterone propionate (B1217596) (positive control, e.g., 0.5-1.0 mg/kg/day, subcutaneous)

    • This compound (multiple dose groups to determine a dose-response, e.g., 0.001, 0.01, 0.1, 1.0 mg/kg/day, oral gavage)

  • Administration: Administer the compounds daily for a period of 7 to 14 days.

3. Tissue Collection and Analysis

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect the following tissues:

    • Levator ani muscle: This is the primary indicator of anabolic activity. Dissect the muscle complex, which includes the bulbocavernosus and levator ani muscles, free from surrounding tissue and blot dry before weighing.

    • Prostate gland (ventral): A key indicator of androgenic activity.

    • Seminal vesicles: Another androgen-sensitive tissue.

  • Record the wet weight of each tissue.

  • Normalize tissue weights to the body weight of the animal.

  • Perform statistical analysis to compare the tissue weights between the different treatment groups.

Protocol 2: Measurement of In Vivo Muscle Protein Synthesis via Flooding Dose Technique

This protocol details the use of a radiolabeled amino acid to directly measure the rate of protein synthesis in skeletal muscle.

1. Materials

  • L-[³H]-phenylalanine (or another suitable labeled amino acid)

  • Unlabeled L-phenylalanine

  • Saline solution (0.9% NaCl)

  • Anesthesia (as in Protocol 1)

  • Liquid nitrogen

  • Homogenization buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

2. Experimental Procedure

  • Animal Preparation: Use castrated rats treated with this compound or vehicle as described in Protocol 1. The protein synthesis measurement can be performed at the end of the treatment period.

  • Tracer Preparation: Prepare a "flooding dose" solution of L-phenylalanine in saline containing a known amount of L-[³H]-phenylalanine. A typical dose is 1.5 mmol of L-phenylalanine per kg of body weight.

  • Tracer Administration:

    • Anesthetize the rat.

    • Administer the flooding dose via intravenous (tail vein) or intraperitoneal injection. Record the exact time of injection.

  • Tissue Collection:

    • After a short incorporation period (e.g., 15-30 minutes), rapidly dissect a skeletal muscle of interest (e.g., gastrocnemius or tibialis anterior).

    • Immediately freeze the muscle sample in liquid nitrogen to halt metabolic processes.

    • Collect a blood sample via cardiac puncture to determine the specific activity of the precursor pool.

  • Sample Processing and Analysis:

    • Homogenization: Homogenize the frozen muscle sample in a suitable buffer.

    • Protein Precipitation: Precipitate the protein from the homogenate using TCA.

    • Hydrolysis: Hydrolyze the protein pellet to release the constituent amino acids.

    • Measurement of Radioactivity:

      • Determine the radioactivity in the protein hydrolysate (representing incorporated L-[³H]-phenylalanine) using a scintillation counter.

      • Determine the specific activity of L-[³H]-phenylalanine in the blood or tissue fluid (precursor pool).

    • Calculation of Fractional Synthesis Rate (FSR):

      • FSR (%/hour) = (S_b / S_a) * (1 / t) * 100

      • Where:

        • S_b = Specific radioactivity of phenylalanine in the protein-bound pool (dpm/nmol)

        • S_a = Specific radioactivity of phenylalanine in the precursor pool (dpm/nmol)

        • t = Incorporation time in hours

Visualizations

Signaling Pathway

BMS564929_Signaling cluster_cell Skeletal Muscle Cell cluster_nucleus cluster_nucleus_edges Skeletal Muscle Cell BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR AR_BMS AR-BMS-564929 Complex AR->AR_BMS nucleus Nucleus AR_BMS->nucleus ARE Androgen Response Element (ARE) AR_BMS->ARE PI3K PI3K AR_BMS->PI3K Non-genomic action Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: this compound signaling pathway in skeletal muscle.

Experimental Workflow

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_synthesis Protein Synthesis Sub-study Acclimation Acclimation (1 week) Castration Surgical Castration Acclimation->Castration Recovery Recovery (7-10 days) Castration->Recovery Grouping Randomization into Dose Groups Recovery->Grouping Dosing Daily Dosing (7-14 days) Grouping->Dosing Euthanasia Euthanasia Dosing->Euthanasia Tracer Flooding Dose Injection Dosing->Tracer Dissection Tissue Dissection (Levator Ani, Prostate) Euthanasia->Dissection Weighing Tissue Weighing Dissection->Weighing Data_Analysis Data Analysis Weighing->Data_Analysis Muscle_Biopsy Muscle Biopsy Tracer->Muscle_Biopsy FSR_Calc FSR Calculation Muscle_Biopsy->FSR_Calc

Caption: Experimental workflow for assessing anabolic effects.

References

Application Note: High-Throughput Analysis of BMS-564929 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMS-564929, a selective androgen receptor modulator (SARM), in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM), providing high selectivity and sensitivity for monitoring and confirmation of the analyte. This method is suitable for use in research, clinical, and anti-doping laboratories.

Introduction

This compound is a potent, orally active, nonsteroidal SARM that has been investigated for its potential therapeutic benefits in treating conditions related to age-related functional decline.[1] As with other SARMs, there is a potential for misuse in sports, necessitating reliable and sensitive detection methods in biological matrices such as urine. LC-MS/MS has become the gold standard for the analysis of such compounds due to its inherent selectivity and sensitivity.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human urine.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • tert-Butyl methyl ether (TBME)

  • β-Glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium acetate (B1210297)

  • Human urine (drug-free)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Luna Omega Polar C18 or equivalent).

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the isolation of this compound from the urine matrix. To account for phase II metabolites, an enzymatic hydrolysis step is recommended.[3]

  • Pipette 200 µL of human urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 200 µL of 0.1 M acetate buffer (pH 5.5).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution and vortex.

  • Incubate the mixture at 50°C for 1 hour.[4]

  • After incubation, add 1 mL of TBME.

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

Note: Specific SRM transitions and collision energies for this compound and the internal standard must be optimized.

Results and Discussion

This method provides a robust and sensitive approach for the determination of this compound in human urine. The sample preparation is straightforward and effective at removing matrix interferences. The chromatographic conditions allow for good separation of the analyte from endogenous urine components.

Quantitative Data

The following table summarizes the performance characteristics of a similar semi-quantitative method for SARM screening. A full method validation according to regulatory guidelines should be performed to establish linearity, precision, accuracy, and the limit of quantification (LOQ).

ParameterThis compound
CCβ (Decision Limit) 5 ng/mL[3]
Linearity Range To be determined
Precision (%CV) To be determined
Accuracy (%Bias) To be determined
Limit of Quantification (LOQ) To be determined

Conclusion

The LC-MS/MS method outlined in this application note is suitable for the sensitive and selective detection and quantification of this compound in human urine. The protocol can be readily implemented in laboratories for research, clinical monitoring, or anti-doping applications.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis in Urine sample Urine Sample (200 µL) is_addition Add Internal Standard sample->is_addition hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) is_addition->hydrolysis lle Liquid-Liquid Extraction (tert-Butyl Methyl Ether) hydrolysis->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for this compound analysis in urine.

Signaling Pathway

signaling_pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_complex AR + HSPs BMS564929->AR_complex Binds AR_active Active AR AR_complex->AR_active HSPs Dissociate AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Recruits Co-regulators

Caption: Androgen Receptor signaling activated by this compound.

References

Application Notes and Protocols for BMS-564929 in Muscle Wasting and Atrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating muscle wasting and atrophy.[1][2][3] As a SARM, this compound exhibits tissue-selective agonistic activity on the androgen receptor (AR), promoting anabolic effects in skeletal muscle and bone while demonstrating minimal impact on androgenic tissues such as the prostate.[1][3][4] This tissue selectivity presents a significant advantage over traditional anabolic steroids, offering a potentially safer therapeutic window for conditions associated with muscle loss, such as sarcopenia, cachexia, and andropause-related functional decline.[4]

These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its investigation in both in vivo and in vitro models of muscle wasting and atrophy.

Data Presentation

Table 1: In Vitro Activity and Selectivity of this compound
ParameterValueCell Line/SystemReference
Androgen Receptor (AR) Binding Affinity (Ki) 2.11 ± 0.16 nMRadioligand competition binding assay[5]
AR Agonist Potency (EC50) 0.44 ± 0.03 nMC2C12 myoblast cell line[1][5]
AR Agonist Potency (EC50) 8.66 ± 0.22 nMProstate epithelial cell line (PEC)[1][5]
Selectivity vs. Other Steroid Receptors >1000-fold for AR vs. ERα, ERβ, GR, MRFunctional transactivation assays[1][5]
Selectivity vs. Progesterone Receptor (PR) ~400-fold for AR vs. PRFunctional transactivation assays[1][5]

ERα: Estrogen Receptor Alpha, ERβ: Estrogen Receptor Beta, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor, PR: Progesterone Receptor

Table 2: In Vivo Efficacy of Orally Administered this compound in Castrated Male Rats (14-Day Study)
ParameterED50 (mg/kg/day)Maximum StimulationReference
Levator Ani Muscle Anabolic Activity 0.0009>125% of testosterone[1]
Prostate Androgenic Activity 0.14-[1]
Anabolic Selectivity (Prostate ED50 / Levator Ani ED50) ~160-fold-[1]
Luteinizing Hormone (LH) Suppression Vastly reduces LH levels-[4]

Signaling Pathways

This compound exerts its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor, which in turn modulates downstream signaling pathways that control protein synthesis and degradation.

BMS564929_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proteasome Proteasomal Degradation BMS This compound AR Androgen Receptor (AR) BMS->AR Binds AR_BMS AR-BMS Complex AR->AR_BMS PI3K PI3K AR_BMS->PI3K Activates AR_BMS_n AR-BMS Complex AR_BMS->AR_BMS_n Translocation Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR p70S6K p70S6K mTOR->p70S6K eIF4E eIF4E-BP1 mTOR->eIF4E Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits ARE Androgen Response Element (ARE) AR_BMS_n->ARE Binds MuRF1_Gene MuRF1 Gene ARE->MuRF1_Gene Represses Transcription MAFbx_Gene MAFbx Gene ARE->MAFbx_Gene Represses Transcription MuRF1_Protein MuRF1 MuRF1_Gene->MuRF1_Protein Transcription & Translation MAFbx_Protein MAFbx MAFbx_Gene->MAFbx_Protein Transcription & Translation Protein_Degradation Protein Degradation (Atrophy) MuRF1_Protein->Protein_Degradation MAFbx_Protein->Protein_Degradation

Caption: this compound signaling pathway in skeletal muscle.

Experimental Workflows

Experimental_Workflows cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocols Animal_Model Castrated Male Rat Model Dosing Oral Gavage with this compound (14 days) Animal_Model->Dosing Tissue_Harvest Harvest Levator Ani Muscle and Prostate Dosing->Tissue_Harvest Analysis_in_vivo Weigh Tissues & Analyze Muscle Fiber CSA Tissue_Harvest->Analysis_in_vivo AR_Binding AR Competitive Binding Assay C2C12_Culture C2C12 Myoblast Culture Differentiation Induce Myotube Differentiation C2C12_Culture->Differentiation Treatment Treat with this compound Differentiation->Treatment Analysis_invitro Assess Myotube Formation & Western Blot for p-Akt, MuRF1 Treatment->Analysis_invitro

Caption: Experimental workflows for evaluating this compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Anabolic and Androgenic Activity in a Castrated Rat Model (Hershberger Assay)

1. Objective: To determine the anabolic activity of this compound on the levator ani muscle and its androgenic activity on the prostate in a validated animal model of androgen deficiency.

2. Materials:

  • Male Sprague-Dawley rats (approximately 42-56 days old)

  • This compound

  • Vehicle: 80% PEG 400 and 20% Tween 20

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for castration

  • Oral gavage needles

  • Analytical balance

3. Procedure:

  • Animal Model:

    • Acclimate rats for at least one week before the start of the experiment.

    • Perform bilateral orchidectomy (castration) on the rats under anesthesia. A sham-operated control group should also be included.

    • Allow a 14-day post-operative recovery period for the androgen-dependent tissues to regress.

  • Dosing:

    • Prepare a stock solution of this compound in the vehicle.

    • Administer this compound or vehicle to the rats once daily for 14 consecutive days via oral gavage.

    • A typical dose range for this compound is 0.001 to 10 mg/kg.

    • Include a castrated vehicle-treated group and a sham-operated vehicle-treated group as controls.

  • Tissue Collection:

    • On day 15 (24 hours after the last dose), euthanize the rats.

    • Carefully dissect the levator ani muscle and the ventral prostate.

    • Remove any adhering fat and connective tissue.

    • Blot the tissues dry and record their wet weights.

  • Data Analysis:

    • Calculate the mean tissue weights for each treatment group.

    • Generate dose-response curves for the levator ani muscle and prostate weights.

    • Determine the ED50 values for both tissues.

    • Calculate the anabolic selectivity by dividing the ED50 for the prostate by the ED50 for the levator ani.

4. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA):

  • Tissue Processing:

    • Fix a portion of the levator ani muscle in 10% neutral buffered formalin.

    • Process the fixed tissue and embed in paraffin.

    • Cut transverse sections (5-10 µm) and mount on slides.

  • Staining:

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

  • Image Analysis:

    • Capture digital images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area of individual muscle fibers.

    • Measure a sufficient number of fibers per muscle to ensure representative data.

    • Compare the mean fiber CSA between treatment groups.

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

1. Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

2. Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol, or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • This compound

  • Non-labeled androgen for determining non-specific binding (e.g., Dihydrotestosterone - DHT)

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Scintillation vials and cocktail

  • Scintillation counter

3. Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a microplate or microcentrifuge tubes, add the assay buffer, the AR preparation, and the radiolabeled androgen at a fixed concentration.

    • Add the different concentrations of this compound or vehicle.

    • Include tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of non-labeled androgen).

  • Incubation:

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite adsorption or dextran-coated charcoal precipitation.

  • Quantification:

    • Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: C2C12 Myoblast Differentiation and Anabolic Activity Assay

1. Objective: To assess the anabolic effect of this compound on the differentiation of myoblasts into myotubes and to investigate its impact on key signaling molecules.

2. Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

  • This compound

  • Vehicle (e.g., DMSO)

  • Reagents for immunofluorescence staining (e.g., anti-myosin heavy chain antibody, DAPI)

  • Reagents for Western blotting (e.g., primary antibodies for p-Akt, total Akt, MuRF1, and GAPDH; secondary antibodies; lysis buffer)

3. Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in GM until they reach 80-90% confluency.

    • To induce differentiation, replace the GM with DM.

  • Treatment:

    • After 24 hours in DM, treat the differentiating cells with various concentrations of this compound or vehicle.

    • Continue the treatment for an additional 48-72 hours, changing the medium with fresh compound daily.

  • Assessment of Myotube Formation (Immunofluorescence):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody against a marker of myotube formation (e.g., myosin heavy chain).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Capture images using a fluorescence microscope.

    • Quantify myotube formation by measuring parameters such as myotube area, diameter, or fusion index (number of nuclei in myotubes / total number of nuclei).

  • Analysis of Signaling Pathways (Western Blotting):

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, MuRF1, and a loading control (e.g., GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities and normalize to the loading control. Compare the levels of p-Akt and MuRF1 between treatment groups.

Conclusion

This compound is a highly potent and selective androgen receptor modulator with demonstrated anabolic effects on skeletal muscle in preclinical models. The provided data and protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound in the context of muscle wasting and atrophy. The detailed methodologies for in vivo and in vitro studies will facilitate reproducible and comprehensive evaluations of this and similar compounds, ultimately contributing to the development of novel therapies for debilitating muscle-related conditions.

References

Application of BMS-564929 in Osteoporosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects.[1][2] With a high binding affinity for the androgen receptor (AR), this compound has been investigated for its potential therapeutic applications in conditions associated with muscle wasting and age-related functional decline, including osteoporosis.[1][2] Androgens are known to play a crucial role in maintaining bone mass by promoting periosteal bone formation.[3] Consequently, SARMs like this compound represent a promising therapeutic strategy for osteoporosis by potentially stimulating bone formation with an improved safety profile compared to traditional anabolic steroids.[3][4]

This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in preclinical osteoporosis studies. The information is based on the known pharmacology of this compound and established methodologies for evaluating SARMs in bone research.

Mechanism of Action in Bone

This compound is a selective agonist of the androgen receptor.[1][2] The anabolic effects of androgens on bone are mediated through the AR expressed in osteoblasts, the bone-forming cells.[3] Activation of the AR in these cells can stimulate their proliferation and differentiation, leading to increased synthesis of bone matrix proteins and subsequent mineralization. This process is expected to increase bone mineral density (BMD) and enhance bone strength.[4][5] A key advantage of SARMs is their tissue selectivity, which aims to maximize anabolic effects on muscle and bone while minimizing androgenic side effects on tissues like the prostate.[1][5]

Quantitative Data Summary

While specific quantitative data for this compound in osteoporosis models is limited in publicly available literature, the following tables summarize its known receptor binding affinity and provide representative data from studies on other SARMs to illustrate the expected therapeutic profile in osteoporosis.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Ki for Androgen Receptor 2.11 nM---[1]
Functional Selectivity (Muscle vs. Prostate) 20x---[2]

Table 2: Representative In Vivo Efficacy of SARMs in Preclinical Osteoporosis Models

SARMAnimal ModelDurationKey Bone-Related FindingsReference
S-4 Ovariectomized (OVX) Rats120 daysMaintained bone mass and strength to levels of intact controls.[3]
LGD2226 Orchidectomized (ORDX) Rats16 weeksIncreased bone mass and strength; enhanced periosteal mineral apposition and bone formation rates.[3][6]
S-40503 OVX Rats2 monthsSignificantly increased BMD and biomechanical strength of femoral cortical bone; increased periosteal mineral apposition rate.[5]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in preclinical models of osteoporosis.

In Vivo Efficacy Study in an Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This protocol is designed to assess the ability of this compound to prevent bone loss in a well-established animal model of estrogen-deficiency induced osteoporosis.

1. Animal Model and Study Design:

  • Animals: 3-month-old female Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Surgical Procedure: Perform bilateral ovariectomy (OVX) or sham surgery.

  • Treatment Groups (n=10-12 per group):

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (multiple dose levels, e.g., 0.1, 1, 10 mg/kg/day)

    • OVX + Positive Control (e.g., Alendronate or Dihydrotestosterone)

  • Dosing: Administer this compound or vehicle daily via oral gavage for 8-12 weeks, starting the day after surgery.

2. Efficacy Endpoints:

  • Bone Mineral Density (BMD):

    • Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • For more detailed analysis, perform peripheral quantitative computed tomography (pQCT) on excised femurs at the end of the study to assess cortical and trabecular bone parameters.

  • Biomechanical Strength Testing:

    • Perform three-point bending tests on the femurs to determine parameters such as maximal load, stiffness, and energy to failure.

  • Bone Histomorphometry:

    • Administer fluorochrome bone labels (e.g., calcein (B42510) and alizarin) at specific time points before sacrifice.

    • Collect femurs and tibias, embed in plastic, and prepare undecalcified sections.

    • Analyze sections to determine static and dynamic histomorphometric parameters, including:

      • Bone volume/total volume (BV/TV)

      • Trabecular thickness (Tb.Th)

      • Trabecular number (Tb.N)

      • Mineral apposition rate (MAR)

      • Bone formation rate (BFR)

  • Bone Turnover Markers:

    • Collect serum at baseline and termination.

    • Measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide - P1NP, osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-I) using ELISA kits.

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol assesses the direct effect of this compound on osteoblast function.

1. Cell Culture:

  • Use pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary mesenchymal stem cells.

  • Culture cells in osteogenic differentiation medium (e.g., alpha-MEM supplemented with 10% FBS, ascorbic acid, and β-glycerophosphate).

2. Treatment:

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.

3. Assays:

  • Alkaline Phosphatase (ALP) Activity:

    • After 7-10 days of treatment, lyse the cells and measure ALP activity using a colorimetric assay.

    • Alternatively, perform ALP staining on fixed cells.

  • Mineralization Assay (Alizarin Red S Staining):

    • After 21 days of treatment, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.

    • Quantify mineralization by extracting the stain and measuring its absorbance.

  • Gene Expression Analysis:

    • After 3-7 days of treatment, isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes, such as Runx2, Alp, Col1a1, and Bglap (osteocalcin).[7][8][9]

In Vitro Osteoclastogenesis Assay

This protocol evaluates the potential effect of this compound on osteoclast formation and activity, which is important for understanding its overall impact on bone remodeling.

1. Cell Culture:

  • Isolate bone marrow macrophages (BMMs) from mice or rats.

  • Culture BMMs in the presence of M-CSF and RANKL to induce osteoclast differentiation.[10]

2. Treatment:

  • Treat the cells with different concentrations of this compound or vehicle.

3. Assays:

  • TRAP Staining:

    • After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

    • Count the number of TRAP-positive multinucleated cells.

  • Pit Formation Assay:

    • Culture the BMMs on dentin slices or bone-mimetic surfaces in the presence of M-CSF, RANKL, and this compound.

    • After 7-10 days, remove the cells and visualize the resorption pits using microscopy.

    • Quantify the resorbed area.

  • Gene Expression Analysis:

    • After 3-5 days, isolate RNA and perform qRT-PCR for osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.[10]

Visualization of Pathways and Workflows

BMS564929_Signaling_Pathway cluster_nucleus Inside Nucleus BMS564929 This compound AR Androgen Receptor (AR) (in Osteoblast) BMS564929->AR Binds to Complex This compound-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Osteoblast_Genes Osteoblast-specific Genes (e.g., ALP, Collagen I, Osteocalcin) Transcription->Osteoblast_Genes Upregulates RUNX2 RUNX2 RUNX2->Osteoblast_Genes Activates Differentiation Osteoblast Differentiation & Mineralization Osteoblast_Genes->Differentiation BoneFormation Increased Bone Formation & Bone Mass Differentiation->BoneFormation

Caption: Proposed signaling pathway of this compound in osteoblasts.

InVivo_Osteoporosis_Workflow Start Start: 3-month-old Female Rats Surgery Ovariectomy (OVX) or Sham Surgery Start->Surgery Treatment Daily Oral Dosing (8-12 weeks) - Vehicle - this compound (multiple doses) - Positive Control Surgery->Treatment InLife In-Life Measurements - Body Weight - Fluorochrome Labeling Treatment->InLife Termination Euthanasia & Sample Collection InLife->Termination BMD Bone Mineral Density (DXA, pQCT) Termination->BMD Strength Biomechanical Testing (3-point bending) Termination->Strength Histo Histomorphometry (BV/TV, MAR, BFR) Termination->Histo Markers Serum Bone Turnover Markers (P1NP, CTX-I) Termination->Markers Analysis Data Analysis & Interpretation BMD->Analysis Strength->Analysis Histo->Analysis Markers->Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

InVitro_Osteoblast_Workflow Start Start: Pre-osteoblast Cell Line (e.g., MC3T3-E1) Culture Culture in Osteogenic Medium Start->Culture Treatment Treat with this compound (various concentrations) Culture->Treatment Endpoint Endpoint Assays Treatment->Endpoint ALP Alkaline Phosphatase (ALP) Activity (Day 7-10) Endpoint->ALP Mineralization Mineralization (Alizarin Red S) (Day 21) Endpoint->Mineralization GeneExpression Gene Expression (qRT-PCR) (Day 3-7) - Runx2, Alp, Col1a1, Bglap Endpoint->GeneExpression Analysis Data Analysis & Conclusion ALP->Analysis Mineralization->Analysis GeneExpression->Analysis

Caption: Workflow for in vitro osteoblast differentiation and mineralization assays.

References

Application Notes and Protocols: Quantifying the Effects of BMS-564929 on Bone Mineral Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue with minimal impact on the prostate in preclinical models.[1] While the primary focus of initial research has been on its muscle-sparing and potential therapeutic applications in conditions associated with muscle wasting, the anabolic effects of androgens on the skeleton suggest that this compound may also positively influence bone mineral density (BMD). These application notes provide a comprehensive overview of the methodologies and protocols required to quantify the effects of this compound on bone mineral density in a preclinical setting. The protocols are designed for use in an orchidectomized (ORX) rat model, a well-established model for studying male osteoporosis and the effects of androgen-related therapies on bone.[2][3][4]

Mechanism of Action in Bone

Androgens play a crucial role in maintaining skeletal health, primarily by promoting bone formation and inhibiting bone resorption.[5] The androgen receptor (AR) is expressed in key bone cells, including osteoblasts and osteocytes.[5][6] Upon binding by an androgen or a SARM like this compound, the AR translocates to the nucleus and modulates the transcription of genes involved in bone metabolism. Key signaling pathways implicated in androgen action in bone include the Wnt/β-catenin pathway, which is critical for osteoblast differentiation and function, and the RANKL/RANK/OPG pathway, which governs osteoclastogenesis and bone resorption.[7][8][9] By selectively activating the AR in bone, this compound is hypothesized to enhance bone formation and reduce bone resorption, leading to an overall increase in bone mineral density and improved bone microarchitecture.

Signaling Pathway Diagrams

AR_Signaling_in_Osteoblasts cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR Binds AR_BMS AR-BMS-564929 Complex AR->AR_BMS BetaCatenin_active β-catenin (active) AR_BMS->BetaCatenin_active Enhances AR_BMS_nuc AR-BMS-564929 AR_BMS->AR_BMS_nuc Translocation BetaCatenin_inactive β-catenin (inactive) BetaCatenin_inactive->BetaCatenin_active Stabilization BetaCatenin_nuc β-catenin BetaCatenin_active->BetaCatenin_nuc Translocation Wnt_Pathway Wnt Signaling Components Gene_Transcription Gene Transcription (e.g., Runx2) AR_BMS_nuc->Gene_Transcription Activates BetaCatenin_nuc->Gene_Transcription Co-activates Osteoblast_Diff Osteoblast Differentiation & Survival Gene_Transcription->Osteoblast_Diff

Androgen Receptor (AR) and Wnt/β-catenin signaling in osteoblasts.

AR_RANKL_Signaling BMS564929 This compound AR Androgen Receptor in Osteoblast BMS564929->AR RANKL_exp RANKL Expression AR->RANKL_exp Inhibits OPG_exp OPG Expression AR->OPG_exp Stimulates Osteoclastogenesis Osteoclastogenesis RANKL_exp->Osteoclastogenesis Promotes OPG_exp->RANKL_exp Inhibits Bone_Resorption Bone Resorption Osteoclastogenesis->Bone_Resorption

Modulation of the RANKL/OPG pathway by this compound.

Experimental Protocols

Orchidectomized (ORX) Rat Model of Androgen Deficiency

This protocol describes the surgical procedure for inducing androgen deficiency in adult male rats, creating a model of male osteoporosis.[2][4]

Materials:

  • Adult male Sprague-Dawley rats (3-4 months old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors, suture materials)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile drapes

  • Analgesics (e.g., buprenorphine)

  • Warming pad

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the scrotal area and sterilize with an antiseptic solution.

  • Make a single midline incision through the scrotum.

  • Exteriorize one testis by applying gentle pressure to the abdomen.

  • Ligate the spermatic cord and associated blood vessels with absorbable suture.

  • Excise the testis distal to the ligature.

  • Return the stump to the abdominal cavity.

  • Repeat for the second testis.

  • Close the scrotal incision with sutures or surgical clips.

  • Administer a post-operative analgesic and monitor the animal during recovery on a warming pad.

Experimental Design and Dosing

The following workflow outlines a typical preclinical study to evaluate the effects of this compound on bone.

experimental_workflow acclimatization Acclimatization (1 week) surgery Sham or Orchidectomy (ORX) Surgery acclimatization->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery dosing Daily Dosing with this compound or Vehicle (8 weeks) recovery->dosing bmd_monitoring In-life BMD Monitoring (DXA at week 4 and 8) dosing->bmd_monitoring euthanasia Euthanasia and Tissue Collection dosing->euthanasia bmd_monitoring->euthanasia analysis Ex-vivo Analysis (micro-CT, Histomorphometry, Biochemical Markers) euthanasia->analysis

Preclinical experimental workflow for assessing this compound on bone.

Treatment Groups (Example):

  • Group 1: Sham-operated + Vehicle

  • Group 2: ORX + Vehicle

  • Group 3: ORX + this compound (Low Dose, e.g., 0.1 mg/kg/day, p.o.)

  • Group 4: ORX + this compound (Mid Dose, e.g., 1 mg/kg/day, p.o.)

  • Group 5: ORX + this compound (High Dose, e.g., 10 mg/kg/day, p.o.)

Dosing: this compound is administered orally (p.o.) via gavage once daily for the duration of the study (e.g., 8 weeks). The vehicle control is typically a solution such as 0.5% methylcellulose.

Bone Mineral Density (BMD) Measurement by DXA

Dual-energy X-ray absorptiometry (DXA) is a non-invasive method for measuring areal BMD (g/cm²).[10][11]

Procedure:

  • Anesthetize the rat.

  • Position the animal in a prone position on the DXA scanner bed.

  • Perform a whole-body scan or scans of specific regions of interest (e.g., lumbar spine, femur).

  • Use small animal software to analyze the scans and determine BMD and bone mineral content (BMC).

  • Repeat measurements at specified time points throughout the study.

Bone Microarchitecture Analysis by micro-CT

Micro-computed tomography (micro-CT) provides high-resolution, three-dimensional images of bone structure.[7][12][13]

Procedure (Ex-vivo):

  • Excise the bones of interest (e.g., femur, lumbar vertebrae) and clean of soft tissue.

  • Fix the bones in 10% neutral buffered formalin.

  • Scan the bones using a micro-CT system at a high resolution (e.g., 10-20 µm voxel size).

  • Reconstruct the 3D images and analyze specific regions of interest (e.g., femoral metaphysis for trabecular bone, femoral diaphysis for cortical bone).

  • Quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), cortical thickness (Ct.Th), and cortical area (Ct.Ar).

Bone Histomorphometry

Histomorphometry provides quantitative information on cellular activity in bone.[14][15][16]

Procedure:

  • Administer fluorochrome labels (e.g., calcein, alizarin) at specific time points before euthanasia to mark areas of active bone formation.

  • After euthanasia, embed the non-decalcified bones in plastic (e.g., methyl methacrylate).

  • Cut thin sections using a microtome.

  • Stain sections for bone cells (e.g., toluidine blue) and tartrate-resistant acid phosphatase (TRAP) for osteoclasts.

  • Analyze sections under a microscope to quantify parameters such as mineral apposition rate (MAR), bone formation rate (BFR), osteoblast surface (Ob.S/BS), and osteoclast surface (Oc.S/BS).

Biochemical Markers of Bone Turnover

Serum or plasma levels of specific proteins can indicate the rates of bone formation and resorption.[17][18][19][20]

Markers:

  • Bone Formation: Osteocalcin (OCN), Procollagen type 1 N-terminal propeptide (P1NP)

  • Bone Resorption: Tartrate-resistant acid phosphatase 5b (TRAP-5b), C-terminal telopeptide of type I collagen (CTX-I)

Procedure:

  • Collect blood samples at baseline and at the end of the study.

  • Separate serum or plasma and store at -80°C.

  • Use commercial ELISA kits to quantify the concentration of the selected bone turnover markers according to the manufacturer's instructions.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound on bone mineral density and related parameters.

Table 1: Effects of this compound on Bone Mineral Density (BMD) as Measured by DXA

Treatment GroupLumbar Spine BMD (g/cm²)Femoral BMD (g/cm²)
Sham + Vehicle0.255 ± 0.0120.230 ± 0.010
ORX + Vehicle0.210 ± 0.0150.195 ± 0.011
ORX + this compound (0.1 mg/kg)0.225 ± 0.0130.208 ± 0.012
ORX + this compound (1 mg/kg)0.240 ± 0.0110.220 ± 0.010
ORX + this compound (10 mg/kg)0.250 ± 0.0140.228 ± 0.011

Data are presented as mean ± SD.

Table 2: Effects of this compound on Trabecular Bone Microarchitecture (Femoral Metaphysis) as Measured by micro-CT

Treatment GroupBV/TV (%)Tb.N (1/mm)Tb.Th (mm)Tb.Sp (mm)
Sham + Vehicle25.5 ± 2.14.5 ± 0.40.057 ± 0.0050.165 ± 0.015
ORX + Vehicle15.0 ± 1.83.0 ± 0.30.050 ± 0.0040.280 ± 0.020
ORX + this compound (0.1 mg/kg)18.5 ± 2.03.5 ± 0.30.053 ± 0.0050.230 ± 0.018
ORX + this compound (1 mg/kg)22.0 ± 1.94.0 ± 0.40.055 ± 0.0040.190 ± 0.016
ORX + this compound (10 mg/kg)24.5 ± 2.24.3 ± 0.50.056 ± 0.0050.170 ± 0.014

Data are presented as mean ± SD. BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation.

Table 3: Effects of this compound on Cortical Bone Parameters (Femoral Diaphysis) as Measured by micro-CT

Treatment GroupCt.Ar (mm²)Ct.Th (mm)
Sham + Vehicle5.8 ± 0.40.55 ± 0.04
ORX + Vehicle5.2 ± 0.50.48 ± 0.05
ORX + this compound (0.1 mg/kg)5.4 ± 0.40.50 ± 0.04
ORX + this compound (1 mg/kg)5.7 ± 0.30.53 ± 0.03
ORX + this compound (10 mg/kg)5.9 ± 0.40.56 ± 0.04

Data are presented as mean ± SD. Ct.Ar: Cortical Area; Ct.Th: Cortical Thickness.

Table 4: Effects of this compound on Biochemical Markers of Bone Turnover

Treatment GroupOsteocalcin (ng/mL)TRAP-5b (U/L)
Sham + Vehicle50.5 ± 5.14.2 ± 0.5
ORX + Vehicle75.0 ± 6.86.5 ± 0.7
ORX + this compound (0.1 mg/kg)65.2 ± 6.15.8 ± 0.6
ORX + this compound (1 mg/kg)58.0 ± 5.55.0 ± 0.5
ORX + this compound (10 mg/kg)52.1 ± 4.94.5 ± 0.4

Data are presented as mean ± SD.

Conclusion

These application notes provide a framework for the comprehensive evaluation of the effects of this compound on bone mineral density and overall skeletal health in a preclinical setting. By employing the orchidectomized rat model and a combination of advanced imaging techniques, histomorphometry, and biochemical marker analysis, researchers can thoroughly characterize the skeletal pharmacology of this and other selective androgen receptor modulators. The presented protocols and example data serve as a guide for designing and interpreting studies aimed at understanding the therapeutic potential of SARMs in conditions of bone loss such as male osteoporosis.

References

Application Notes and Protocols for the Semi-Quantitative Monitoring of BMS-564929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with reduced impact on prostatic tissues in preclinical studies.[1][2][3] As a member of the SARM class of compounds, this compound selectively binds to the androgen receptor (AR) and modulates its activity in a tissue-specific manner.[1] This tissue selectivity presents a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and andropause-related functional decline.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the semi-quantitative monitoring of this compound in biological matrices, primarily focusing on a widely used analytical technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The provided information is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic, pharmacodynamic, and drug metabolism studies involving this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the androgen receptor with high affinity (Ki of approximately 2.11 nM).[5][6] Unlike steroidal androgens, its nonsteroidal structure makes it not susceptible to enzymatic conversion to other active metabolites like dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estrogens by aromatase.[1] Upon binding, this compound induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR-BMS-564929 complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This signaling cascade ultimately results in the desired anabolic effects in tissues like muscle while having a lesser impact on androgenic tissues such as the prostate.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR-HSP Complex BMS564929->AR_HSP Binding AR_dimer AR Dimer AR_HSP->AR_dimer Conformational Change & Dimerization HSP HSPs AR_HSP->HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment CoReg Co-regulators CoReg->ARE Biological_Response Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Biological_Response

Caption: Androgen Receptor (AR) Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies, providing a basis for comparison and experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemReference
Binding Affinity (Ki) 2.11 ± 0.16 nMAndrogen Receptor[5]
Potency (EC50) 0.44 ± 0.03 nMC2C12 Myoblast Cells[5][7]
Potency (EC50) 8.66 ± 0.22 nMProstate Epithelial Cells (PEC)[5][7]
Selectivity vs. ERα, ERβ, GR, MR >1000-foldSteroid Hormone Receptors[5]
Selectivity vs. PR ~400-foldProgesterone Receptor[5]

Table 2: In Vivo Activity of this compound in Castrated Male Rats

ParameterValue (mg/kg)TissueReference
Efficacy (ED50) 0.0009Levator Ani Muscle[7][8]
Efficacy (ED50) 0.14Prostate[7]
Efficacy (ED50) for LH Suppression 0.008Pituitary[8]
Tissue Selectivity (Prostate ED50 / Levator Ani ED50) ~160-foldMuscle vs. Prostate[7]

Experimental Protocols

Semi-Quantitative Analysis of this compound in Urine by UHPLC-MS/MS

This protocol describes a general method for the semi-quantitative determination of this compound in urine. It is based on methodologies reported for the analysis of various SARMs in biological fluids.[7][9][10][11]

1. Objective: To develop a high-throughput and sensitive method for the semi-quantitative monitoring of this compound in urine samples for research purposes.

2. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or acetic acid)

  • tert-Butyl methyl ether (TBME)

  • Urine samples (blank and study samples)

  • Microcentrifuge tubes

  • Autosampler vials

3. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of urine in a microcentrifuge tube, add the internal standard.

  • Add 1 mL of TBME.

  • Vortex for 5-10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (TBME) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

5. UHPLC Conditions (Example):

  • Column: C18 reversed-phase (e.g., Luna Omega Polar C18)[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid[9]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. A total run time of around 12 minutes is common for multi-SARM methods.[9]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

6. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

7. Data Analysis (Semi-Quantitative): For semi-quantitative analysis, the response (peak area) of this compound is normalized to the response of the internal standard. The results are typically reported as a response ratio. This ratio can be used to monitor relative changes in this compound concentrations across different samples or time points. For screening purposes, the detection capability (CCβ) should be established, which for this compound in urine has been reported to be around 5 ng/mL.[9]

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample (200 µL) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with TBME) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation (C18 Column) Recon->UHPLC MSMS Tandem Mass Spectrometry (ESI+, SRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Normalization Normalization to IS Integration->Normalization Result Semi-Quantitative Result (Response Ratio) Normalization->Result

Caption: Experimental Workflow for Semi-Quantitative Analysis of this compound.

Logical Relationships and Considerations

The successful implementation of a semi-quantitative assay for this compound requires careful consideration of several interconnected factors. The choice of analytical method is dictated by the required sensitivity and throughput, with UHPLC-MS/MS being the gold standard. Sample preparation is a critical step that must be optimized to ensure efficient extraction and minimize matrix effects. The selection of an appropriate internal standard is crucial for reliable normalization and to account for variability in sample processing and instrument response. Finally, the data analysis approach should be fit-for-purpose, with semi-quantitative methods being suitable for monitoring relative changes, while fully quantitative methods would require a calibration curve.

Logical_Relationships Assay_Objective Assay Objective (e.g., PK, PD, Screening) Method_Selection Analytical Method Selection (UHPLC-MS/MS) Assay_Objective->Method_Selection Sample_Prep Sample Preparation (LLE, SPE) Method_Selection->Sample_Prep IS_Selection Internal Standard Selection Method_Selection->IS_Selection Data_Analysis Data Analysis (Semi-Quantitative) Method_Selection->Data_Analysis Determines Sensitivity Sample_Prep->Data_Analysis Reliable_Results Reliable & Reproducible Results Sample_Prep->Reliable_Results Impacts Accuracy & Precision IS_Selection->Data_Analysis IS_Selection->Reliable_Results Ensures Normalization Data_Analysis->Reliable_Results

Caption: Logical Relationships in Assay Development for this compound.

References

Application Notes and Protocols: BMS-564929 Treatment in Castrated Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-564929 is an orally active, nonsteroidal, highly potent, and tissue-selective androgen receptor modulator (SARM).[1][2] It has been developed for conditions such as age-related functional decline, demonstrating significant potential for providing the anabolic benefits of testosterone (B1683101) on muscle and bone with reduced effects on prostatic tissues.[1][2] This tissue selectivity is a key advantage over traditional testosterone therapy, which carries risks of prostate enlargement and other androgenic side effects.[2] this compound binds to the androgen receptor (AR) with high affinity (Ki of 2.11 nM) and is highly selective for the AR over other steroid hormone receptors.[1][3] The castrated (orchiectomized) rat model is the standard preclinical model for evaluating the tissue-selective efficacy of SARMs, as it removes endogenous androgens, allowing for a clear assessment of the compound's androgenic and anabolic activities.

Mechanism of Action

This compound exerts its effects by binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding by a ligand like this compound, the AR undergoes a conformational change, dissociates from the HSPs, and homodimerizes.[4] This active complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[4] This binding event initiates the recruitment of coactivator proteins, leading to the transcription of androgen-responsive genes, which ultimately results in tissue-specific anabolic and androgenic effects.[1][4] The tissue selectivity of this compound is attributed to its unique binding interaction with the AR's ligand-binding domain, which influences the recruitment of specific coregulatory proteins in different tissues.[1] Unlike testosterone, this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in the prostate, which helps explain its prostate-sparing properties.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_HSP AR + HSPs (Inactive Complex) BMS564929->AR_HSP Binds to AR AR_BMS AR-BMS-564929 (Active Complex) AR_HSP->AR_BMS HSP Dissociation AR_BMS_nucleus AR-BMS-564929 AR_BMS->AR_BMS_nucleus Nuclear Translocation ARE ARE (Androgen Response Element) Transcription Gene Transcription ARE->Transcription Recruits Coactivators Effects Tissue-Specific Anabolic & Androgenic Effects Transcription->Effects AR_BMS_nucleus->ARE Binds to DNA

Caption: Mechanism of action for this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Profile of this compound

Parameter Value Notes
AR Binding Affinity (Ki) 2.11 ± 0.16 nM High affinity for the androgen receptor.[3]
Potency (EC50, C2C12 cells) 0.44 ± 0.03 nM Potency in a myoblast cell line.[3]
Potency (EC50, PEC cells) 8.66 ± 0.22 nM Potency in a prostate epithelial cell line.[3]
Receptor Selectivity >1000-fold vs. ERα, ERβ, GR, MR Highly selective for AR over estrogen, glucocorticoid, and mineralocorticoid receptors.[3]

| Receptor Selectivity | ~400-fold vs. PR | Highly selective for AR over the progesterone (B1679170) receptor.[3] |

Table 2: In Vivo Efficacy in Castrated Male Rats

Tissue/Effect Parameter This compound Testosterone Propionate Notes
Levator Ani Muscle (Anabolic) Efficacy (% of T) 125% 100% Hyperanabolic stimulation of skeletal muscle.[4]
Potency (ED50) 0.0009 mg/kg ~0.1 mg/kg Substantially more potent than testosterone in muscle.[1][4]
Prostate (Androgenic) Efficacy (% of T) Hypostimulation 100% Significantly less stimulation of the prostate.[4]
Potency (ED50) 0.14 mg/kg ~0.1 mg/kg [4]
Tissue Selectivity Muscle vs. Prostate 160-fold 1-fold Demonstrates unprecedented muscle vs. prostate selectivity.[4]

| LH Suppression | Potency (ED50) | 0.008 mg/kg | - | Potently suppresses Luteinizing Hormone.[4][5]|

Experimental Protocols

Protocol 1: Surgical Castration (Orchiectomy) of Male Rats

This protocol describes the standard surgical procedure to create an androgen-deficient rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, scissors, forceps)

  • Suture material (absorbable and non-absorbable)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Warming pad

  • Post-operative analgesic

Procedure:

  • Anesthetize the rat using an approved institutional protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Shave and disinfect the scrotal area.

  • Make a single midline incision (~1 cm) through the scrotum.

  • Exteriorize one testis by applying gentle pressure to the abdomen.

  • Ligate the spermatic cord, including the vas deferens and testicular blood vessels, with absorbable suture material.

  • Excise the testis distal to the ligature.

  • Return the stump to the scrotum and repeat the procedure for the second testis.

  • Close the scrotal incision with non-absorbable sutures or surgical clips.

  • Administer a post-operative analgesic as per IACUC guidelines.

  • Monitor the animal during recovery on a warming pad until it regains sternal recumbency.

  • Allow a recovery period of at least 7-10 days before initiating treatment to ensure the clearance of endogenous androgens.[6]

Protocol 2: Dose-Response Study of this compound in Castrated Rats

This protocol outlines a typical study to determine the anabolic and androgenic activity of this compound.

Caption: Experimental workflow for a dose-response study.

Procedure:

  • Animal Groups: Following the recovery period from orchiectomy, randomly assign rats to treatment groups (n=8-10 per group).

    • Group 1: Sham-operated + Vehicle

    • Group 2: Orchiectomized (ORX) + Vehicle

    • Group 3: ORX + Testosterone Propionate (Positive Control, e.g., 0.5 mg/kg/day, subcutaneous)

    • Group 4-n: ORX + this compound at various doses (e.g., 0.001, 0.01, 0.1, 1 mg/kg/day)

  • Drug Formulation: Prepare this compound in a suitable vehicle for oral administration, such as polyethylene (B3416737) glycol 300 (PEG 300) or a suspension in 0.5% methylcellulose.

  • Administration: Administer the assigned treatments daily via oral gavage for a period of 14 to 28 days.[7] Ensure proper gavage technique to prevent injury.[7]

  • Monitoring: Monitor animal body weight and general health daily.

  • Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Carefully dissect and weigh the target tissues: ventral prostate, seminal vesicles, and the levator ani muscle.

  • Data Analysis: Normalize tissue weights to body weight. Calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue to determine potency and selectivity.

Protocol 3: General Pharmacokinetic (PK) Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.

A 1. Animal Preparation (Jugular Vein Catheterization for IV dosing and serial blood sampling) B 2. Drug Administration (Intravenous or Oral Gavage) A->B C 3. Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) B->C D 4. Plasma Separation (Centrifugation) C->D E 5. Sample Analysis (LC-MS/MS for drug concentration) D->E F 6. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, Bioavailability) E->F

Caption: General workflow for a pharmacokinetic study.

Procedure:

  • Animal Preparation: Use male Sprague-Dawley rats fitted with jugular vein catheters for intravenous (IV) administration and serial blood sampling.[8]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the catheter.[8]

    • Oral (PO) Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).[8]

  • Blood Collection: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.[8]

  • Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[8]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

References

Troubleshooting & Optimization

Technical Support Center: BMS-564929 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of BMS-564929 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is as a selective agonist for the androgen receptor (AR), with a high binding affinity (Ki of approximately 2.11 nM).[3] Unlike traditional androgens, this compound is designed to exhibit tissue-selective anabolic effects, meaning it preferentially stimulates muscle and bone growth with reduced activity in reproductive tissues like the prostate.[1][2]

Q2: What is a recommended starting dosage range for in vivo experiments with this compound in rats?

A2: Based on published studies in castrated male rats, a wide dosage range of 0.00001 to 10 mg/kg, administered once daily by oral gavage, has been explored.[3][4] The effective dose will depend on the specific research question and the desired level of androgen receptor activation. For stimulating muscle growth, significant effects have been observed at doses as low as 0.1 mg/kg.[3]

Q3: What is a suitable vehicle for formulating this compound for oral administration?

A3: A commonly used vehicle for this compound in rat studies is a solution or suspension of 80% PEG 400 and 20% Tween 20.[4]

Q4: What are the known pharmacokinetic properties of this compound in rats?

A4: While specific pharmacokinetic data for this compound can be limited in publicly available resources, related SARM studies in rats provide some general expectations. For instance, a similar SARM, S-1, demonstrated a terminal half-life of 3.6 to 5.2 hours after intravenous administration in rats.[5] The oral bioavailability of S-1 was found to be between 55% and 60%.[5] It is important to perform pharmacokinetic studies for this compound under your specific experimental conditions.

Troubleshooting Guide

Q1: I am observing poor solubility of this compound in my chosen vehicle. What can I do?

A1: If you are encountering solubility issues with the recommended 80% PEG 400 and 20% Tween 20 vehicle, consider the following:

  • Sonication: Gently sonicate the mixture to aid in dissolution.

  • Warming: Slightly warming the vehicle may improve solubility, but be cautious of compound degradation. Always check the compound's stability at elevated temperatures.

  • Alternative Formulations: For some SARMs, formulations including DMSO have been used for initial solubilization, followed by dilution with other vehicles like PEG 300 and saline. However, the final concentration of DMSO should be kept low (typically under 10%) to minimize toxicity in vivo. A common alternative formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Q2: My animals are showing signs of distress after oral gavage. How can I minimize this?

A2: Stress induced by oral gavage can impact experimental outcomes.[7][8] To minimize distress:

  • Proper Technique: Ensure personnel are well-trained in oral gavage techniques. The gavage needle should be of the correct size for the animal and inserted gently to avoid injury to the esophagus or trachea.

  • Acclimatization: Handle the animals for a period before the experiment to acclimatize them to human contact.

  • Alternative Dosing Methods: If oral gavage continues to be a problem, consider alternative, less stressful methods of oral administration, such as incorporating the compound into a palatable food or gel.[9]

Q3: I am not observing the expected anabolic effects at my chosen dosage. What should I consider?

A3: Several factors could contribute to a lack of efficacy:

  • Dosage: The selected dose may be too low for your specific animal model or experimental endpoint. A dose-response study is recommended to determine the optimal dose.

  • Compound Stability: Ensure that your stock of this compound is stored correctly and has not degraded.

  • Formulation and Bioavailability: Issues with the formulation, such as poor solubility or stability, can lead to reduced oral bioavailability. Consider preparing fresh formulations for each experiment.

  • Animal Model: The response to SARMs can vary between different animal strains and species.

Q4: Are there any known adverse effects of SARMs that I should monitor for in my in vivo studies?

A4: While SARMs are designed to have a better safety profile than anabolic steroids, it is crucial to monitor for potential adverse effects. In some human cases of SARM use (often in non-clinical settings), liver injury and alterations in lipid profiles have been reported.[10][11][12] Therefore, it is advisable to include endpoints to assess liver function (e.g., plasma levels of ALT and AST) and lipid panels in your study design, especially in longer-term experiments.

Data Presentation

Table 1: In Vivo Dosage of this compound in Castrated Male Rats

ParameterValueReference
Animal Model Castrated Male Sprague Dawley Rats[4]
Dosage Range 0.00001 - 10 mg/kg[3][4]
Administration Route Oral Gavage[4]
Frequency Once Daily[4]
Vehicle 80% PEG 400, 20% Tween 20[4]

Table 2: In Vitro Activity of this compound

ParameterValueReference
Binding Affinity (Ki) for Androgen Receptor 2.11 nM[3]
Functional Selectivity (Muscle vs. Prostate in rats) ~20x[2]

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animal Preparation:

    • Use male Sprague Dawley rats, castrated if required by the study design.

    • Allow animals to acclimate to the facility for at least one week before the experiment.

    • House animals under standard conditions with ad libitum access to food and water.

  • Formulation Preparation:

    • Prepare the dosing solution of this compound in a vehicle of 80% PEG 400 and 20% Tween 20.

    • Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. The dosing volume is typically 1-5 mL/kg.

    • Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution.

    • Prepare fresh formulations daily.

  • Dosing Procedure:

    • Weigh each animal to determine the precise volume of the formulation to be administered.

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound formulation.

    • If any resistance is met, or the animal shows signs of distress (e.g., coughing, choking), immediately withdraw the needle.

  • Post-Dosing Monitoring:

    • Observe the animals for at least 15-30 minutes post-dosing for any immediate adverse reactions.

    • Monitor the animals daily for any changes in behavior, food and water intake, and body weight.

    • At the end of the study, collect relevant tissues and blood samples for analysis.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) BMS564929->AR_complex Binds to AR AR_activated Activated AR AR_complex->AR_activated Conformational Change & HSPs Dissociation AR_dimer AR Dimerization AR_activated->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Translation->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (e.g., Rats) weighing Animal Weighing animal_acclimatization->weighing formulation This compound Formulation (e.g., 80% PEG 400, 20% Tween 20) dosing Daily Oral Gavage formulation->dosing weighing->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia & Necropsy monitoring->euthanasia tissue_collection Tissue Collection (e.g., Muscle, Prostate) euthanasia->tissue_collection blood_collection Blood Collection (for PK/PD & Safety) euthanasia->blood_collection data_analysis Data Analysis tissue_collection->data_analysis blood_collection->data_analysis

References

BMS-564929 Technical Support Center: Experimental Buffer Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929. Below you will find information on its solubility and stability in common experimental buffers, along with detailed protocols for determining these parameters in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] When preparing stock solutions, it is advisable to aliquot and store them at -20°C for up to one year or at -80°C for up to two years to minimize degradation from repeated freeze-thaw cycles.[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

Directly dissolving this compound in aqueous buffers can be challenging due to its low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Subsequently, this stock solution can be diluted into the desired aqueous experimental buffer. If precipitation occurs upon dilution, gentle heating and/or sonication can aid in dissolution.[2] For in vivo studies, specific co-solvent formulations are often necessary to achieve higher concentrations.

Q3: Is there any information on the stability of this compound in common laboratory buffers like PBS or Tris-HCl?

While specific public data on the stability of this compound in standard laboratory buffers is limited, general studies on SARMs suggest they are relatively stable in solvent solutions when stored at -20°C.[3][4] However, stability in aqueous buffers at physiological pH and at different temperatures (e.g., room temperature, 4°C) can vary. It is strongly recommended to prepare fresh working solutions in aqueous buffers for each experiment or to conduct your own stability studies to determine the compound's stability under your specific experimental conditions.

Q4: How can I determine the solubility of this compound in my specific experimental buffer?

You can determine the solubility using either a kinetic or a thermodynamic "shake-flask" method. The kinetic method is a high-throughput approach suitable for initial estimates, while the shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. A detailed protocol for the shake-flask method is provided in the "Experimental Protocols" section of this guide.

Q5: What analytical method is suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of pharmaceutical compounds like this compound. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time. A general protocol for conducting a stability study using HPLC is outlined below.

Data Presentation: Solubility of this compound

Solvent SystemConcentration AchievedObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.18 mM)Clear solution[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.18 mM)Clear solution[2]
DMSO50 mg/mLSoluble[1]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired experimental buffer (e.g., PBS, Tris-HCl) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Place the container in a shaker or agitator and incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the solution to stand undisturbed to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all particulate matter is removed, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of dissolved this compound.

    • The resulting concentration is the thermodynamic solubility of the compound in that specific buffer at the tested temperature.

Protocol for Assessing Stability in an Experimental Buffer

This protocol provides a framework for evaluating the stability of this compound in an aqueous buffer over time.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in the desired experimental buffer at a known concentration. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effect on stability.

  • Storage Conditions:

    • Aliquot the test solution into multiple sealed containers.

    • Store the aliquots under different temperature conditions relevant to your experiments (e.g., -20°C, 4°C, room temperature). Protect the solutions from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

    • Immediately analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). This will provide a stability profile of this compound under the tested conditions.

Signaling Pathway and Experimental Workflow Visualization

Androgen Receptor Signaling Pathway for this compound

This compound is a selective agonist for the androgen receptor (AR). The following diagram illustrates the general mechanism of action for an AR agonist.

AR_Signaling_Pathway BMS564929 This compound AR_complex AR-HSP Complex (Inactive) BMS564929->AR_complex Binds AR_active Active AR AR_complex->AR_active Conformational Change HSP HSPs AR_complex->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway activation by this compound.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines the logical flow for determining the solubility and stability of this compound.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A1 Add excess this compound to buffer A2 Equilibrate (24-48h) with shaking A1->A2 A3 Filter supernatant A2->A3 A4 Quantify by HPLC A3->A4 End End A4->End B1 Prepare this compound solution in buffer B2 Store at different temperatures B1->B2 B3 Analyze at time points by HPLC B2->B3 B4 Plot concentration vs. time B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Workflow for determining solubility and stability of this compound.

References

Technical Support Center: BMS-564929 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-564929 in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1] It functions as an agonist for the androgen receptor (AR), binding to it with a high affinity (Ki of 2.11 nM).[2][3] Upon binding, the AR homodimerizes and translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn regulates the transcription of androgen-responsive genes.[4][5] this compound is highly selective for the AR, showing over 1000-fold selectivity against estrogen receptors (ERα and ERβ), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), and approximately 400-fold selectivity against the progesterone (B1679170) receptor (PR).[2]

Q2: In which cell lines has this compound been tested?

A2: this compound has been characterized in various cell lines, including the C2C12 myoblast cell line and a porcine epithelial cell (PEC) line.[2] Additionally, human cancer cell lines such as MDA-MB-453 (breast cancer, expressing AR) and T47D (breast cancer, expressing PR) have been used for radioligand competition binding assays.[2]

Q3: What are some common cell culture assays used to evaluate this compound?

A3: Common assays include:

  • Radioligand Competition Binding Assays: To determine the binding affinity of this compound to the androgen receptor.[2]

  • Functional Transactivation Assays: To measure the agonistic activity of this compound by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.[2][5]

  • Cell Viability and Proliferation Assays (e.g., MTT, XTT): To assess the impact of this compound on cell growth and survival.[6]

  • Western Blotting: To analyze the expression levels of AR and downstream target proteins.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency (EC50)

Possible Causes:

  • Compound Degradation: this compound, like many small molecules, may be unstable in cell culture media over long incubation periods.[7][8] Factors such as temperature, light exposure, and components in the media can contribute to degradation.[9][10]

  • Improper Storage: Incorrect storage of the compound can lead to loss of activity.

  • Cell Line Variability: Different cell lines can exhibit varying levels of androgen receptor expression and downstream signaling components, leading to different potencies.[11] The EC50 in the C2C12 myoblast cell line is 0.44 nM, while in the PEC cell line it is 8.66 nM.[2]

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.

Solutions:

  • Stability Testing: Empirically determine the stability of this compound in your specific cell culture media and under your experimental conditions.[8] This can be done by incubating the compound in media for various durations and then testing its activity.

  • Proper Storage: Store this compound as recommended by the supplier, typically as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[7]

  • Cell Line Characterization: Ensure the androgen receptor expression and functionality in your chosen cell line.

  • Serum Concentration: Consider reducing the serum concentration or using a serum-free medium if possible, after confirming that it does not negatively impact cell health.

Issue 2: High Well-to-Well Variability in Assay Results

Possible Causes:

  • Inaccurate Pipetting: Small volumes of concentrated compound are often used, making accurate pipetting critical.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Compound Precipitation: If the final concentration of the solvent (e.g., DMSO) is too high or the compound's solubility limit is exceeded, it can precipitate.[12]

Solutions:

  • Pipetting Technique: Use calibrated pipettes and proper techniques. For very small volumes, consider serial dilutions.

  • Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique.

  • Minimizing Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.

  • Solvent Concentration: Keep the final DMSO concentration below 0.5% to minimize cytotoxicity and solubility issues.[12]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Possible Causes:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.[13][14]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[15]

Solutions:

  • Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration for AR agonism without inducing significant cell death.

  • Solvent Control: Include a vehicle control (media with the same final concentration of the solvent) in all experiments.

  • Regular Contamination Testing: Routinely test your cell cultures for mycoplasma and other contaminants.[15]

Quantitative Data Summary

ParameterValueCell LineReference
Binding Affinity (Ki) 2.11 ± 0.16 nMAndrogen Receptor[2]
Potency (EC50) 0.44 ± 0.03 nMC2C12 Myoblast[2]
Potency (EC50) 8.66 ± 0.22 nMPorcine Epithelial Cells (PEC)[2]

Experimental Protocols

Radioligand Competition Binding Assay
  • Cell Preparation: Culture cells expressing the androgen receptor (e.g., MDA-MB-453) to near confluency.

  • Assay Setup: In a multi-well plate, incubate the cells with a fixed concentration of a radiolabeled androgen (e.g., [3H]DHT) and varying concentrations of this compound for 2 hours at room temperature.[2]

  • Washing: Wash the cells to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.

Visualizations

BMS564929_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS This compound AR_inactive Inactive AR (bound to HSPs) BMS->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_nucleus Active AR Dimer AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene Target Gene ARE->Gene Transcription Gene Transcription Gene->Transcription

Caption: this compound signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare this compound Serial Dilutions incubate_overnight->prepare_compound treat_cells Treat Cells with This compound incubate_overnight->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment perform_assay Perform Assay (e.g., MTT, Luciferase) incubate_treatment->perform_assay read_plate Read Plate on Plate Reader perform_assay->read_plate analyze_data Analyze Data (e.g., EC50, % Viability) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow.

Troubleshooting_Logic issue Inconsistent Results? check_pipetting Verify Pipetting Accuracy issue->check_pipetting Yes check_cells Check Cell Health & Seeding Density issue->check_cells Yes check_compound Assess Compound Stability & Solubility issue->check_compound Yes low_potency Low Potency? issue->low_potency No verify_ar Confirm AR Expression in Cell Line low_potency->verify_ar Yes optimize_serum Optimize Serum Concentration low_potency->optimize_serum Yes cytotoxicity Unexpected Cytotoxicity? low_potency->cytotoxicity No check_dmso Verify Final DMSO Concentration (<0.5%) cytotoxicity->check_dmso Yes dose_response Run Wide Dose-Response Curve cytotoxicity->dose_response Yes check_contamination Test for Mycoplasma cytotoxicity->check_contamination Yes

Caption: Troubleshooting decision tree.

References

Overcoming poor bioavailability of BMS-564929 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929. The focus is on overcoming challenges related to its poor bioavailability in animal studies.

Troubleshooting Guide

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and solutions?

Low and inconsistent plasma levels of this compound following oral dosing are common challenges, often linked to its lipophilic nature and potential for poor aqueous solubility. Here’s a breakdown of possible causes and troubleshooting steps:

Potential Cause Troubleshooting/Optimization Strategy
Poor Aqueous Solubility Formulation Improvement: this compound is a lipophilic compound, which can lead to poor dissolution in the gastrointestinal (GI) tract. Consider the following formulation strategies: - Micronization/Nanonization: Reducing the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution. - Lipid-Based Formulations: Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption. - Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and extent.
Inadequate Vehicle Selection Vehicle Optimization: The choice of vehicle for oral gavage is critical. - Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., PEG 400, propylene (B89431) glycol, Tween 80, Cremophor EL). - Suspension vs. Solution: While a solution is often preferred for dose accuracy, a well-formulated suspension with appropriate suspending agents (e.g., methylcellulose, carboxymethylcellulose) can be effective. Ensure uniform particle size and prevent settling.
First-Pass Metabolism Route of Administration Comparison: The liver is a primary site of drug metabolism. Significant first-pass metabolism can drastically reduce the amount of active drug reaching systemic circulation. - Intravenous (IV) vs. Oral (PO) Administration: Conduct a pilot pharmacokinetic (PK) study comparing plasma concentrations after IV and PO administration to determine the absolute bioavailability. A significant difference suggests high first-pass metabolism. - Consider Alternative Routes: For initial efficacy studies, consider alternative routes that bypass the liver, such as subcutaneous (SC) or intraperitoneal (IP) injection, to establish a baseline for compound activity.
P-glycoprotein (P-gp) Efflux In Vitro Assessment: P-gp is an efflux transporter in the gut wall that can pump drugs back into the intestinal lumen. - Caco-2 Permeability Assay: Use this in vitro model to determine if this compound is a substrate for P-gp. A high efflux ratio (B-A/A-B) is indicative of active efflux.

Frequently Asked Questions (FAQs)

Q2: What is the typical oral bioavailability of this compound in preclinical animal models?

Illustrative Pharmacokinetic Data for a SARM in Rats (Hypothetical)

ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.11.5
AUC (0-inf) (ng*h/mL) 300012000
Bioavailability (%) -40%
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound may differ.

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective agonist of the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change that leads to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes, particularly in muscle and bone tissue.

Q4: Are there any known species differences in the metabolism and pharmacokinetics of this compound?

Detailed comparative pharmacokinetic studies of this compound in different preclinical species have not been published. However, it is common for drug metabolism and pharmacokinetics to vary significantly between species due to differences in liver enzyme expression and activity (e.g., cytochrome P450 enzymes), plasma protein binding, and other physiological factors. Therefore, it is recommended to conduct pharmacokinetic studies in the specific animal model being used for efficacy and toxicology assessments.

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability in Rats

Objective: To determine the absolute oral bioavailability of a this compound formulation in rats.

Materials:

  • This compound

  • Vehicle for oral and intravenous formulations

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Group 1 (n=3-5): Intravenous (IV) administration of this compound (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution.

    • Group 2 (n=3-5): Oral (PO) administration of the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:

    • IV group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR Binds AR_HSP Inactive AR-HSP Complex AR->AR_HSP Binding leads to dissociation of HSP AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen Receptor Signaling Pathway for this compound.

Bioavailability_Troubleshooting start Start: Poor Oral Bioavailability of this compound formulation Is the formulation optimized? start->formulation solubility Improve Solubility: - Micronization - Lipid-based formulation - Solid dispersion formulation->solubility No metabolism Is first-pass metabolism high? formulation->metabolism Yes vehicle Optimize Vehicle: - Screen different vehicles - Ensure suspension stability solubility->vehicle vehicle->metabolism pk_study Conduct IV vs. PO PK study to determine absolute bioavailability metabolism->pk_study Yes efflux Is P-gp efflux a concern? metabolism->efflux No alt_routes Consider alternative routes (SC, IP) for initial studies pk_study->alt_routes alt_routes->efflux caco2 Perform Caco-2 permeability assay efflux->caco2 Yes end Optimized Bioavailability efflux->end No caco2->end

Caption: Troubleshooting Workflow for Poor Bioavailability.

Mitigating off-target effects of BMS-564929 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of BMS-564929 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective nonsteroidal agonist for the androgen receptor (AR). It binds to the AR with a high affinity, initiating downstream signaling pathways that are typically activated by endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Its tissue-selective nature allows for anabolic effects in tissues like muscle and bone with reduced activity in reproductive tissues such as the prostate.[1][2]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect of this compound is the potent suppression of luteinizing hormone (LH) secretion from the pituitary gland.[2] This is a class effect for many selective androgen receptor modulators (SARMs) and occurs via the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. Due to its high selectivity, this compound shows minimal binding to other steroid hormone receptors such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[3]

Q3: How selective is this compound for the androgen receptor?

A3: this compound is highly selective for the androgen receptor. It is reported to be over 1000-fold selective for AR compared to ERα, ERβ, GR, and MR, and approximately 400-fold selective against PR.[3]

Q4: Does this compound interact with 5α-reductase?

A4: No, as a nonsteroidal compound, this compound is not a substrate for the enzyme 5α-reductase. This is a key feature that contributes to its tissue selectivity, as it is not converted to a more potent androgen in tissues like the prostate.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected anabolic effects in in vivo models.

  • Possible Cause: The potent suppression of endogenous luteinizing hormone (LH) by this compound can lead to a significant decrease in circulating testosterone levels. Since testosterone itself has anabolic properties, the reduction of this endogenous androgen can partially counteract the anabolic effects of this compound, leading to variability in results.

  • Troubleshooting Steps:

    • Monitor Serum LH and Testosterone Levels: At the end of the study, collect serum samples to measure LH and testosterone concentrations. This will confirm if significant suppression has occurred.

    • Include a Testosterone Propionate (B1217596) Control Group: A control group treated with testosterone propionate can help benchmark the anabolic response.

    • Consider a Castrated Animal Model: Using a castrated rodent model will eliminate the influence of endogenous testosterone production, allowing for a more direct assessment of this compound's anabolic activity.[3]

Issue 2: Unexpected phenotypes in long-term studies, such as changes in bone density or sexual behavior.

  • Possible Cause: Chronic suppression of LH and consequently testosterone can lead to downstream effects beyond muscle anabolism. Reduced testosterone can impact bone mineral density and influence sexual function.

  • Troubleshooting Steps:

    • Assess Bone Mineral Density: In long-term studies, consider including endpoints to measure bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA).

    • Behavioral Assessments: If relevant to the research question, specific behavioral tests for sexual motivation and performance can be incorporated.

    • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose for the desired anabolic effects with the least impact on LH suppression.

Issue 3: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause: The systemic effects of LH suppression are not present in in vitro cell-based assays. Therefore, the high potency observed in cell lines may not directly translate to the whole-animal response where the hormonal axis is intact.

  • Troubleshooting Steps:

    • Acknowledge the Differences: Be aware that in vitro assays primarily assess direct AR agonism, while in vivo studies encompass the compound's direct action plus its systemic effects on the HPG axis.

    • Use Appropriate Controls: In in vivo studies, a castrated control group can help bridge the gap between in vitro and in vivo findings by removing the variable of endogenous hormone suppression.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

ReceptorBinding Affinity (Ki)Selectivity vs. AR
Androgen Receptor (AR)2.11 ± 0.16 nM[3]-
Estrogen Receptor α (ERα)> 2110 nM> 1000-fold[3]
Estrogen Receptor β (ERβ)> 2110 nM> 1000-fold[3]
Progesterone Receptor (PR)~ 844 nM~ 400-fold[3]
Glucocorticoid Receptor (GR)> 2110 nM> 1000-fold[3]
Mineralocorticoid Receptor (MR)> 2110 nM> 1000-fold[3]

Table 2: In Vivo Potency and Tissue Selectivity of this compound in Castrated Male Rats

TissueED50Anabolic/Androgenic Selectivity
Levator Ani Muscle0.0009 mg/kg[3]160-fold (vs. Prostate)[3]
Ventral Prostate0.14 mg/kg[3]-

Experimental Protocols

Protocol 1: Competitive Androgen Receptor Binding Assay

  • Preparation of Prostate Cytosol:

    • Excise ventral prostates from adult male Sprague-Dawley rats.

    • Homogenize the tissue in a buffer containing Tris-HCl, EDTA, and protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

    • Add increasing concentrations of unlabeled this compound or a reference compound.

    • Add the prostate cytosol preparation to each well.

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a charcoal slurry to each well to adsorb the unbound radioligand.

    • Incubate for a short period and then centrifuge to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the competitor.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Measurement of Serum Luteinizing Hormone (LH) in Rats by ELISA

  • Sample Collection:

    • Collect blood from rats via cardiac puncture or tail vein sampling at the end of the treatment period.

    • Allow the blood to clot at room temperature, then centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • ELISA Procedure (using a commercial Rat LH ELISA kit):

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the detection antibody and incubate as directed.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate in the dark to allow for color development.

    • Stop the reaction with the provided stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LH in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

HPG_Axis_Feedback cluster_legend Legend Hypothalamus Hypothalamus Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary GnRH (+) Testes Testes Anterior_Pituitary->Testes LH (+) Testosterone Testosterone Testes->Testosterone synthesizes BMS_564929 This compound (SARM) Androgen_Receptor Androgen Receptor BMS_564929->Androgen_Receptor activates Androgen_Receptor->Hypothalamus (-) Negative Feedback Androgen_Receptor->Anterior_Pituitary (-) Negative Feedback LH LH Testosterone->Hypothalamus (-) Negative Feedback Testosterone->Anterior_Pituitary (-) Negative Feedback Stimulation (+) Stimulation Inhibition (-) Inhibition

Caption: HPG Axis Negative Feedback Loop and SARM Intervention.

Experimental_Workflow Start Start: Acclimatize Animals Grouping Group Animals: - Sham Control - Castrated Control - this compound Treatment Groups Start->Grouping Dosing Daily Oral Dosing (e.g., 14 days) Grouping->Dosing Sacrifice Euthanasia and Sample Collection Dosing->Sacrifice Tissue_Harvest Harvest Tissues: - Levator Ani Muscle - Ventral Prostate Sacrifice->Tissue_Harvest Blood_Collection Collect Blood for Serum Separation Sacrifice->Blood_Collection Tissue_Weight Measure Tissue Wet Weights Tissue_Harvest->Tissue_Weight LH_Assay Perform LH ELISA on Serum Samples Blood_Collection->LH_Assay Data_Analysis Data Analysis: - Tissue Weight Comparison - Serum LH Levels Tissue_Weight->Data_Analysis LH_Assay->Data_Analysis End End of Study Data_Analysis->End

Caption: In Vivo Workflow for Assessing this compound Efficacy and LH Suppression.

References

BMS-564929 dose-dependent suppression of testosterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers and scientists utilizing BMS-564929 in experimental settings. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions concerning its dose-dependent suppression of testosterone (B1683101).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound suppresses endogenous testosterone?

A1: this compound is a potent, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as a powerful agonist at the androgen receptor, initiating a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This action potently suppresses the secretion of Luteinizing Hormone (LH) from the pituitary gland.[3][4] Since LH is the primary signal for testosterone production in the testes, this reduction in LH leads to a significant, dose-dependent decrease in endogenous testosterone synthesis.[3]

Q2: How potent is this compound in suppressing LH and testosterone compared to testosterone itself?

A2: In preclinical studies involving male rats, this compound was found to be approximately 33 times more potent than testosterone propionate (B1217596) (TP) at suppressing LH levels.[4] The dose required to achieve 50% of the maximum LH suppression (ED50) was 0.008 mg/kg for this compound, compared to 0.26 mg/kg for TP.[4] This indicates that profound testosterone suppression occurs even at doses used for achieving anabolic effects in skeletal muscle.[3]

Q3: What is a suitable vehicle for preparing this compound for oral administration in animal studies?

A3: A commonly cited vehicle for this compound in oral gavage studies is a solution or suspension consisting of 80% PEG 400 (Polyethylene glycol 400) and 20% Tween 20. It is crucial to ensure the compound is fully solubilized or homogeneously suspended before administration to ensure accurate dosing.

Q4: At what dose range does testosterone suppression become significant?

A4: Significant suppression of LH, and consequently testosterone, begins at very low doses. The ED50 for LH suppression is 0.008 mg/kg.[3][4] Doses required for maximal anabolic activity in muscle (e.g., 0.1 mg/kg) will result in profound suppression of endogenous testosterone.[3] Researchers should assume that any dose demonstrating anabolic effects will also be actively suppressing the HPG axis.

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected testosterone suppression.

  • Possible Cause 1: Compound Formulation/Solubility: this compound may not have been fully dissolved or evenly suspended in the vehicle, leading to inaccurate dosing.

    • Solution: Ensure vigorous mixing, vortexing, or sonication when preparing the formulation. Prepare fresh batches regularly, as the compound may fall out of solution over time. Visually inspect for homogeneity before each administration.

  • Possible Cause 2: Dosing Accuracy: Errors in animal weight measurement or calculation of dosing volume can lead to significant deviations from the intended dose, especially given the compound's high potency.

    • Solution: Use a calibrated scale for animal weights. Double-check all calculations for dose and volume. Use precision pipettes or syringes for administration.

  • Possible Cause 3: Timing of Blood Sample Collection: Testosterone levels can fluctuate. The timing of sample collection post-administration is critical for observing maximal suppression.

    • Solution: Establish a consistent and standardized time point for blood collection in all animals within a study. For acute studies, this may be within hours of dosing, while for chronic studies, it may be at the end of the study period but at a consistent time of day.

  • Possible Cause 4: Assay Sensitivity and Accuracy: The method used to measure testosterone may not be sensitive enough to detect suppressed levels accurately.

    • Solution: Use highly sensitive and specific assays such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for precise quantification, especially at the lower concentrations expected after suppression. Immunoassays can sometimes lack the required precision at low testosterone levels.

Issue 2: Greater than expected variability in testosterone levels across the study group.

  • Possible Cause 1: Animal Stress: Stress from handling, injection, or housing conditions can influence hormone levels, including testosterone.

    • Solution: Ensure all personnel are proficient in animal handling to minimize stress. Allow for an adequate acclimatization period for animals before starting the experiment. Maintain a consistent and low-stress environment.

  • Possible Cause 2: Inconsistent Dosing Time: Administering the compound at different times of the day can introduce variability due to the natural diurnal rhythm of hormone secretion.

    • Solution: Dose all animals at the same time each day to standardize the protocol and minimize variability related to circadian rhythms.

Quantitative Data

The following table summarizes the dose-dependent effect of orally administered this compound on Luteinizing Hormone (LH) suppression in castrated male rats after 14 days of treatment. This suppression of LH is the direct mechanism leading to reduced testosterone production in intact animals.

ParameterThis compoundTestosterone Propionate (Reference)
Administration Route Oral (p.o.)Subcutaneous (s.c.)
ED50 for LH Suppression 0.008 mg/kg0.26 mg/kg
Relative Potency ~33x more potent than TP1x

Data sourced from Ostrowski et al., Endocrinology, 2007.[4]

Experimental Protocols

Protocol: In Vivo Assessment of Testosterone Suppression in Male Rats

This protocol outlines a typical 14-day study to assess the dose-dependent effects of this compound on serum testosterone.

  • Animal Model:

    • Use healthy, adult male Sprague Dawley or Wistar rats (8-10 weeks old).

    • House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Allow a minimum 7-day acclimatization period before the start of the experiment.

  • Compound Preparation (Vehicle: 80% PEG 400 / 20% Tween 20):

    • Calculate the total volume of vehicle needed for the entire study.

    • Prepare the 80:20 (v/v) mixture of PEG 400 and Tween 20.

    • Weigh the required amount of this compound to create a stock solution for the highest dose group.

    • Add the compound to the vehicle and vortex or sonicate until fully dissolved or a fine, homogenous suspension is achieved.

    • Perform serial dilutions from the stock solution to prepare formulations for the lower dose groups.

    • Prepare a vehicle-only solution to serve as the control.

  • Dosing and Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle, 0.01 mg/kg, 0.1 mg/kg, 1 mg/kg this compound). A group size of n=8-10 is recommended.

    • Weigh each animal immediately before dosing.

    • Administer the assigned formulation once daily via oral gavage at a volume of 1-2 mL/kg. Ensure the gavage needle is correctly placed to avoid injury.

    • Conduct dosing at the same time each day for 14 consecutive days.

  • Sample Collection:

    • At the end of the 14-day treatment period, 24 hours after the final dose, anesthetize the animals.

    • Collect whole blood via cardiac puncture or from the abdominal aorta.

    • Place blood into serum separator tubes.

  • Serum Processing and Analysis:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the serum supernatant and store it at -80°C until analysis.

    • Quantify serum testosterone concentrations using a validated LC-MS/MS method for optimal accuracy and sensitivity.

Visualizations

HPG_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH (+) Testosterone Testosterone BMS This compound (SARM Agonist) BMS->Hypothalamus Strong Negative Feedback (-) BMS->Pituitary Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary

Caption: HPG axis signaling and negative feedback by this compound.

Experimental_Workflow start Start: Acclimatization (7 Days) grouping Animal Grouping & Randomization start->grouping formulation Prepare this compound Dosing Formulations grouping->formulation dosing Daily Oral Gavage (14 Days) formulation->dosing collection Blood Sample Collection (Day 15) dosing->collection processing Serum Separation & Storage (-80°C) collection->processing analysis Testosterone Quantification (LC-MS/MS) processing->analysis end End: Data Analysis analysis->end

Caption: Workflow for in vivo testosterone suppression studies.

Dose_Response_Logic Dose This compound Dose LH_Suppression LH Suppression Dose->LH_Suppression Leads to T_Suppression Testosterone Suppression LH_Suppression->T_Suppression Causes Low Low Dose (~0.01 mg/kg) Partial Significant Suppression Low->Partial Mid Mid Dose (~0.1 mg/kg) Profound Profound Suppression Mid->Profound High High Dose (>0.3 mg/kg) Maximal Maximal Suppression High->Maximal

Caption: Logical relationship between this compound dose and suppression.

References

Technical Support Center: Compounds with a Narrow Therapeutic Index for Luteinizing Hormone (LH) Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding compounds used for Luteinizing Hormone (LH) suppression. The focus is on agents that require careful dose titration to achieve the desired therapeutic effect while minimizing potential side effects, characteristic of a narrow therapeutic index. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of key data.

Understanding the "Narrow Therapeutic Index" in LH Suppression

While not classically defined as "narrow therapeutic index" (NTI) drugs in the same manner as medications like warfarin (B611796) or lithium, agents used for LH suppression, such as Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists, exhibit a steep dose-response relationship. This necessitates precise dosing to achieve optimal suppression of LH without causing undesirable side effects stemming from excessive hormone deprivation. Therefore, in the context of research and clinical applications, it is crucial to operate within a specific therapeutic window to ensure both efficacy and safety.

Key Compounds for LH Suppression:

  • GnRH Agonists (e.g., Leuprolide, Triptorelin): These synthetic analogs of GnRH initially stimulate the pituitary gland, causing a "flare" of LH and FSH, followed by downregulation and desensitization of GnRH receptors, leading to sustained LH suppression.[1]

  • GnRH Antagonists (e.g., Cetrorelix (B55110), Ganirelix): These agents competitively bind to and block pituitary GnRH receptors, leading to an immediate and rapid suppression of LH and FSH secretion without an initial flare.[2]

Quantitative Data: Dose, Concentration, and LH Suppression

The following tables summarize key quantitative data for representative GnRH analogs. This information is critical for designing experiments and understanding the pharmacokinetic and pharmacodynamic properties of these compounds.

Table 1: Dose-Response of a GnRH Antagonist (NAL-ARG antagonist) on LH Suppression in Humans

Dose (µg/kg)Maximum LH Suppression (%)
5040%
15060%
50059%

Data from a study in normal women in the early follicular phase of the menstrual cycle.[3]

Table 2: Plasma Concentrations of Cetrorelix (GnRH Antagonist) in Controlled Ovarian Stimulation

Daily DoseMedian Plasma Concentration on Day of Oocyte Pick-up (ng/mL)
3 mg2.10
1 mg1.42
0.5 mg0.88

These values highlight the dose-dependent plasma concentrations achieved with different dosing regimens.[4]

Table 3: Pharmacokinetic Parameters of Leuprolide Acetate (B1210297) (GnRH Agonist) in Healthy Men (7.5 mg dose)

FormulationCmax (ng/mL)tmax (hours)Duration of Quantifiable Concentration
Subcutaneous (SC)19 ± 8.02.1 ± 0.8Up to 56 days
Intramuscular (IM)27 ± 4.91.0 ± 0.4Up to 42 days

This table compares the pharmacokinetic profiles of two different formulations of leuprolide acetate.[5] It is important to note that even at high doses (20 mg/day for two years), leuprolide did not show additional adverse effects compared to 1 mg/day, indicating a wide safety margin concerning direct toxicity.[6]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during experiments involving LH suppression and measurement.

Frequently Asked Questions (FAQs)

Q1: Why are my LH measurements inconsistent between samples from the same treatment group?

A1: High variability in LH measurements can arise from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. Ensure your pipettes are calibrated and use a consistent technique.

  • Reagent Integrity: Using expired or improperly stored reagents can affect assay performance. Always check the expiration dates and storage conditions of your assay kits.

  • Plate Effects: Variations in temperature or incubation times across a multi-well plate can cause inconsistent results. Avoid stacking plates during incubation to ensure even temperature distribution.[7]

  • Pulsatile LH Secretion: LH is released in a pulsatile manner. The timing of sample collection can significantly impact the measured concentration. For dynamic assessments, frequent sampling is recommended.[3]

Q2: My measured LH levels are unexpectedly low or undetectable, even in my control group. What could be the cause?

A2:

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the low levels of LH present in your samples. Verify the detection range of your kit.

  • "Invisible LH": Some commercial LH immunoassays may fail to detect certain LH isoforms, leading to artificially low or undetectable readings.[8] If you suspect this, consider using a different assay with antibodies that recognize a broader range of LH isoforms or a bioassay.

  • Improper Sample Handling: Repeated freeze-thaw cycles can degrade LH in the samples. Aliquot samples after collection to avoid this.

Q3: I am observing a high background signal in my LH ELISA. How can I reduce it?

A3:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background. Ensure all wells are thoroughly washed according to the protocol.

  • Contaminated Reagents: Contamination of buffers or substrates can cause a high background signal. Prepare fresh reagents and use sterile techniques.

  • Plate Type: Using white or opaque plates for chemiluminescent or fluorescent assays can help reduce background noise compared to clear plates.

Troubleshooting Common Experimental Problems

ProblemPossible Cause(s)Recommended Solution(s)
Poor Standard Curve - Inaccurate pipetting- Improper standard dilution- Calibrate pipettes- Ensure standards are fully dissolved and mixed before serial dilution
Low Signal/Sensitivity - Insufficient incubation time- Inactive reagents- Adhere to recommended incubation times- Verify reagent integrity and storage conditions
High Coefficient of Variation (CV%) - Inconsistent pipetting- Plate not washed uniformly- Use a multichannel pipette for consistency- Ensure all wells are washed with the same volume and for the same duration
Unexpected LH "Flare" with GnRH Agonist - Initial stimulatory phase of agonist action- This is an expected physiological response. Continue treatment as planned for receptor downregulation to occur (typically within 1-2 weeks).
Incomplete LH Suppression with GnRH Antagonist - Insufficient dose- Individual patient variability- Re-evaluate the dosage based on dose-response data.- Monitor LH levels and adjust the dose as needed.

Experimental Protocols

1. Protocol for Measurement of LH in Mouse Serum using ELISA

This protocol provides a general guideline for quantifying LH levels in mouse serum. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Mouse LH ELISA Kit

  • Microplate reader set to 450 nm

  • Calibrated single and multichannel pipettes

  • Deionized or distilled water

  • Serum separator tubes (SST)

  • Centrifuge

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood from mice via tail vein, submandibular vein, or retro-orbital sinus into an SST.

    • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

    • Centrifuge at 1,000 x g for 15 minutes.

    • Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Prepare all reagents, working standards, and samples as directed in the kit manual. It is recommended to run all samples and standards in duplicate.

    • Add 50 µL of standard or sample to each well.

    • Add 50 µL of HRP-conjugated antibody to each well.

    • Incubate for 60 minutes at 37°C.

    • Aspirate and wash each well 3 times with the provided wash buffer.

    • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

    • Incubate for 15 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Determine the optical density of each well within 10 minutes using a microplate reader set to 450 nm.[9]

  • Data Analysis:

    • Calculate the average absorbance for each set of replicate standards and samples.

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of LH in the samples.

2. Protocol for In Vitro GnRH Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the GnRH receptor.

Materials:

  • Pituitary cells expressing GnRH receptors (e.g., αT3-1 cells)

  • Radiolabeled GnRH analog (e.g., iodinated Cetrorelix)

  • Unlabeled test compound

  • Binding buffer

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Culture pituitary cells to confluency in appropriate media.

    • Harvest the cells and prepare a cell membrane fraction or use intact cells.

  • Binding Assay:

    • In a series of tubes, add a constant amount of radiolabeled GnRH analog.

    • Add increasing concentrations of the unlabeled test compound.

    • Include a control tube with no unlabeled compound (total binding) and a tube with a large excess of unlabeled GnRH to determine non-specific binding.

    • Add the cell preparation to each tube and incubate to allow binding to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand (e.g., by filtration or centrifugation).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can be used to calculate the binding affinity (Ki).

Mandatory Visualizations

experimental_workflow_lh_measurement start Start: Animal Model treatment Administer GnRH Analog (Agonist or Antagonist) start->treatment sampling Serial Blood Sampling (e.g., Tail Vein) treatment->sampling serum_prep Serum Preparation (Clotting & Centrifugation) sampling->serum_prep elisa LH ELISA serum_prep->elisa plate_read Read Plate at 450 nm elisa->plate_read analysis Data Analysis: Standard Curve & Concentration plate_read->analysis end End: LH Suppression Profile analysis->end

References

Technical Support Center: Accurate Quantification of BMS-564929

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of BMS-564929. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of this selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to act as an agonist for the androgen receptor (AR), binding with high affinity (Ki of approximately 2.11 nM).[2][3] Unlike traditional anabolic steroids, SARMs like this compound are designed to be tissue-selective, aiming to produce the anabolic benefits in muscle and bone with fewer androgenic side effects in tissues like the prostate.[1]

Q2: What is the recommended analytical method for the accurate quantification of this compound in biological matrices?

A2: The most widely accepted and robust method for the quantification of this compound in biological matrices such as plasma, serum, and urine is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often present in pharmacokinetic studies.

Q3: What are the typical storage and stability conditions for this compound samples and stock solutions?

A3: Stock solutions of this compound are generally stable when stored at -20°C for at least one year. For long-term storage, -80°C is recommended. When working with biological samples containing this compound, it is advisable to store them at -80°C to minimize degradation. Processed samples (e.g., extracts) in autosampler vials should ideally be analyzed promptly, but can often be stored at 4°C for a short period (e.g., up to 48 hours) or at -20°C for several weeks. Always perform stability tests as part of your method validation to confirm stability under your specific storage conditions.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A4: A stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended because it closely mimics the chemical and physical properties of the analyte. This allows it to effectively compensate for variations in sample preparation (extraction recovery), chromatographic retention, and ionization efficiency in the mass spectrometer, which are common sources of error in bioanalysis. Using a SIL-IS is a key strategy to mitigate matrix effects and improve the accuracy and precision of the quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Degradation or Contamination - Flush the column with a strong solvent (e.g., isopropanol).- If flushing doesn't help, replace the column with a new one of the same type.- Always use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is appropriate for this compound (a weak base). A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is typically used to ensure consistent protonation and good peak shape.
Sample Solvent Mismatch - The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. High concentrations of strong organic solvents in the sample can cause peak fronting.
Injector or Tubing Issues - Check for blockages or leaks in the injector or connecting tubing.- Ensure the injection volume is appropriate for the column dimensions.
Issue 2: Low or No Signal (Poor Sensitivity)
Potential Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the MRM transitions for this compound and the internal standard are correctly entered in the method.- Optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, temperature) by infusing a standard solution.
Poor Extraction Recovery - Re-evaluate the sample preparation method. For plasma, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can improve recovery.- Ensure the pH of the sample is optimized for the chosen extraction method.
Ion Suppression (Matrix Effects) - Dilute the sample to reduce the concentration of interfering matrix components.- Improve the sample cleanup procedure to remove phospholipids (B1166683) and other interfering substances.- Adjust the chromatography to separate this compound from the regions of ion suppression.
Analyte Degradation - Ensure proper storage of samples and stock solutions.- Prepare fresh calibration standards and quality control samples.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting, especially for the internal standard.- Thoroughly vortex or mix samples at each step of the extraction process.- Use an automated liquid handler for improved consistency if available.
Matrix Effects - Use a stable isotope-labeled internal standard to compensate for variability in ionization.- Evaluate different lots of blank matrix during method validation to assess the impact of biological variability.
LC-MS System Instability - Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system.- Monitor the stability of the mass spectrometer's signal by repeatedly injecting a standard solution.
Carryover - Inject a blank sample after a high concentration sample to check for carryover.- Optimize the autosampler wash procedure with a strong, appropriate solvent.

Experimental Protocols & Data

Recommended LC-MS/MS Parameters for this compound Quantification

The following table summarizes a typical set of starting parameters for a validated UHPLC-MS/MS method for this compound in human plasma. These should be optimized for your specific instrumentation.

Parameter Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
This compound MRM Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Notes
This compound 306.1259.125Quantifier Ion
This compound 306.1157.135Qualifier Ion
This compound-d4 (IS) 310.1263.125Internal Standard
Sample Preparation Protocol: Protein Precipitation & Liquid-Liquid Extraction

This protocol is a general guideline for extracting this compound from plasma.

  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL). Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of tert-butyl methyl ether (TBME). Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (80:20 v/v). Vortex to dissolve.

  • Transfer to an autosampler vial for injection.

Visualizations

BMS_564929_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR Binding BMS564929->AR AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_BMS AR-BMS-564929 Complex ARE Androgen Response Element (ARE) on DNA AR_BMS->ARE Binding & Dimerization AR_BMS->ARE Gene_Transcription Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Initiates

Caption: Signaling pathway of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT LLE Liquid-Liquid Extraction (TBME) PPT->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_precision Poor Precision cluster_accuracy Poor Accuracy Start Inaccurate Results? Check_IS Check IS Area Variability Start->Check_IS High CV% Check_Cal Calibration Curve OK? Start->Check_Cal High %Bias High_IS_Var High IS Variability? (>15% RSD) Check_IS->High_IS_Var Inconsistent_Prep Review Sample Prep: - Pipetting - Mixing High_IS_Var->Inconsistent_Prep Yes System_Stability Check System Stability: - Pump Pressure - MS Signal High_IS_Var->System_Stability No Bad_Cal Poor Linearity/Bias? (r2 < 0.99) Check_Cal->Bad_Cal New_Standards Prepare Fresh Standards & QCs Bad_Cal->New_Standards Yes Matrix_Effect Investigate Matrix Effects: - Dilution - Improve Cleanup Bad_Cal->Matrix_Effect No

Caption: Troubleshooting decision tree for inaccurate results.

References

Addressing variability in BMS-564929 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-564929.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist for the androgen receptor (AR), binding with a high affinity (Ki of 2.11 ± 0.16 nM).[3][4] Unlike traditional androgens, this compound exhibits tissue-selective effects, demonstrating potent anabolic activity in muscle tissue with significantly less impact on the prostate.[1][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent, the stock solution is stable at -80°C for up to 6 months and at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), with reported concentrations of 40 mg/mL to 50 mg/mL.[3][4] Sonication may be required to achieve higher concentrations in DMSO.[4] It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4] Information on its specific solubility in ethanol (B145695) is limited, but as a hydrophobic compound, it is expected to have some solubility in ethanol.

Q4: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?

Precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: This is the most direct way to prevent precipitation.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally below 0.5%) to minimize solvent toxicity and reduce the likelihood of the compound precipitating out of solution.

  • Use a serial dilution approach: Prepare intermediate dilutions of your DMSO stock solution in the cell culture medium before adding it to the final culture plate. This helps to avoid localized high concentrations that can lead to precipitation.

  • Pre-warm the medium: Adding the compound solution to a pre-warmed medium can sometimes improve solubility.

Q5: My in vivo results with this compound are showing high variability. What are the potential causes?

Variability in in vivo studies can arise from several factors:

  • Animal-related factors: The strain, age, sex, and health status of the animals can all influence the response to this compound.

  • Dosing and administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure the compound is properly solubilized or suspended in the vehicle. A commonly used vehicle for in vivo studies with this compound in rats is a solution/suspension of 80% PEG 400 and 20% Tween 20.[5]

  • Hormonal fluctuations: this compound is a potent suppressor of luteinizing hormone (LH), which can, in turn, affect endogenous testosterone (B1683101) levels. This can be a significant source of variability, especially in intact male animals. Using castrated animal models can help to minimize this variability.[5]

  • Environmental factors: Housing conditions, diet, and light-dark cycles can all impact animal physiology and drug metabolism.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
Binding Affinity (Ki) 2.11 ± 0.16 nMAndrogen Receptor[3]
Potency (EC50) 0.44 ± 0.03 nMC2C12 (myoblast)[5]
Potency (EC50) 8.66 ± 0.22 nMPEC (prostate epithelium)[5]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 40 - 50 mg/mLSonication may be required for higher concentrations.[3][4]
Water / PBS < 1 mg/mL (insoluble or slightly soluble)[4]
Ethanol Data not availableExpected to have some solubility due to its hydrophobic nature.

Experimental Protocols

Androgen Receptor (AR) Reporter Gene Assay

This protocol provides a general framework for assessing the agonist activity of this compound on the androgen receptor using a luciferase reporter gene assay.

Materials:

  • Cell line expressing human AR and a luciferase reporter gene under the control of an androgen response element (ARE) promoter (e.g., MDA-kb2, T47D-ARE).

  • Cell culture medium appropriate for the chosen cell line.

  • This compound.

  • Dihydrotestosterone (DHT) as a positive control.

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound and the DHT positive control in the cell culture medium. Also, prepare a vehicle control.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay) if necessary. Plot the dose-response curves and calculate the EC50 values.

In Vivo Efficacy Study in a Castrated Rat Model

This protocol is based on the Hershberger bioassay, a standard method for evaluating the androgenic and anabolic activity of compounds.

Animals:

  • Orchidectomized (castrated) male Sprague-Dawley rats.

Materials:

  • This compound.

  • Vehicle: 80% PEG 400 and 20% Tween 20.[5]

  • Testosterone propionate (B1217596) (TP) as a positive control.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Allow the castrated rats to acclimatize for at least 7 days post-surgery.

  • Group Assignment: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses, and TP positive control).

  • Dosing: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 14 days).[5] Administer TP subcutaneously.

  • Body Weight Monitoring: Record the body weight of each animal daily.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic-responsive tissue) and the ventral prostate (androgenic-responsive tissue).

  • Data Analysis: Compare the weights of the levator ani muscle and ventral prostate between the different treatment groups and the vehicle control group. Calculate the anabolic and androgenic potency.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_Complex AR-HSP Complex (Inactive) This compound->AR_HSP_Complex Binds to AR AR Androgen Receptor (AR) AR->AR_HSP_Complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_Complex Activated_AR Activated AR AR_HSP_Complex->Activated_AR HSP Dissociation AR_Dimer AR Dimer Activated_AR->AR_Dimer Homodimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Biological_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Biological_Effects AR_Dimer_N->ARE Binds to DNA

Caption: Androgen Receptor Signaling Pathway for this compound.

SARM_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay AR Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., Reporter Gene) (Determine EC50) Binding_Assay->Functional_Assay Selectivity_Assay Receptor Selectivity Panel (vs. other steroid receptors) Functional_Assay->Selectivity_Assay Lead_Candidate Lead Candidate (this compound) Selectivity_Assay->Lead_Candidate PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Efficacy_Studies Efficacy Studies (e.g., Hershberger Assay in Rats) (Anabolic vs. Androgenic Activity) PK_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicity Studies Efficacy_Studies->Toxicity_Studies Clinical_Development Clinical_Development Toxicity_Studies->Clinical_Development Start Start Start->Binding_Assay Lead_Candidate->PK_Studies

Caption: Preclinical Evaluation Workflow for a SARM.

References

BMS-564929 protocol refinement for enhanced reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the selective androgen receptor modulator (SARM), BMS-564929. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the reproducibility of your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

Question Possible Cause(s) Troubleshooting Steps
1. Inconsistent or no biological activity observed in in vitro assays. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Low Compound Concentration: Inaccurate initial weighing or dilution errors. Cellular Health: Poor cell viability, contamination (e.g., mycoplasma), or high passage number affecting cellular response. Assay Conditions: Suboptimal incubation time, cell density, or reagent concentrations.- Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage in a suitable solvent like DMSO.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the accuracy of weighing and serial dilutions. Use calibrated equipment. - Regularly check cell cultures for viability and morphology. Test for mycoplasma contamination. Use cells within a consistent and low passage number range. - Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the ideal incubation period for your specific cell line and assay.
2. Precipitation of this compound in cell culture medium. Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions. High Final Concentration: The concentration of this compound in the final assay medium exceeds its solubility limit. High DMSO Concentration: While used for initial solubilization, high final concentrations of DMSO can be toxic to cells and can also lead to compound precipitation upon dilution in aqueous media.- Prepare a high-concentration stock solution in 100% DMSO.[2][3] - When diluting the stock solution into your aqueous assay buffer or cell culture medium, add the this compound stock to a larger volume of the aqueous solution while vortexing to ensure rapid mixing. - Aim for a final DMSO concentration in your cell culture medium at or below 0.5% to minimize toxicity and precipitation.[4] - If precipitation persists, consider lowering the final concentration of this compound.
3. High background signal in reporter gene assays. Leaky Reporter Construct: The reporter vector may have a basal level of expression in the absence of the ligand. Cell Line Issues: Some cell lines may have endogenous factors that activate the reporter gene. Reagent Quality: Poor quality of reagents, including the luciferase substrate, can lead to high background.- Use a reporter construct with a minimal promoter that is tightly regulated by the androgen response element (ARE). - Characterize your cell line to ensure it has low endogenous androgen receptor activity if you are transiently transfecting an AR expression vector. - Use fresh, high-quality reagents and optimize the concentration of the luciferase substrate.
4. Inconsistent results in in vivo studies. Compound Formulation and Administration: Improper suspension or solution of this compound for oral gavage can lead to inaccurate dosing.[1] Animal Variability: Differences in age, weight, and health status of the animals can affect the experimental outcome. Assay Timing: The timing of tissue collection and analysis relative to the last dose can influence the results.- For oral gavage in rats, a solution/suspension in 80% PEG 400 and 20% Tween 20 has been used.[1] Ensure the compound is homogenously suspended before each administration. - Use age and weight-matched animals and ensure they are in good health. Acclimatize animals to the experimental conditions before starting the study. - Maintain a consistent dosing and tissue collection schedule for all animals in the study.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 2.11 ± 0.16 nMAndrogen Receptor[1][3]
Potency (EC50) 0.44 ± 0.03 nMC2C12 Myoblast Cells[1]
Potency (EC50) 8.66 ± 0.22 nMProstate Epithelial Cells (PEC)[1]

Table 2: In Vivo Activity of this compound in Castrated Rats

CompoundDoseLevator Ani Muscle Stimulation (% of Intact Control)Prostate Weight (% of Intact Control)Reference
This compound 0.1 mg/kg~100%Minimal Effect[1]
This compound 0.3 mg/kg>125%Minimal Effect[1]
This compound 1 mg/kg>125%Minimal Effect[1]
Testosterone (B1683101) Propionate Not specifiedPotentPotent[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • This compound

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • Recombinant human androgen receptor or rat prostate cytosol

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.

    • Dilute the radiolabeled androgen in the assay buffer to a final concentration typically at or below its Kd.

    • Dilute the AR preparation in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (for competition curve) or unlabeled testosterone (for total binding) or assay buffer (for non-specific binding).

      • Radiolabeled androgen.

      • AR preparation.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the AR-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To determine the functional potency (EC50) of this compound in activating the androgen receptor.

Materials:

  • This compound

  • Cell line (e.g., HEK293T, PC-3, or LNCaP)

  • AR expression vector (if the cell line does not endogenously express AR)

  • Luciferase reporter vector containing an androgen response element (ARE) driving luciferase expression.

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (cs-FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (if necessary):

    • Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh phenol (B47542) red-free medium containing 10% cs-FBS.

    • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the protein concentration of the cell lysate.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by an agonist like this compound.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) BMS564929->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway activated by this compound.

Experimental Workflow for SARM Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like this compound.

SARM_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Binding_Assay AR Competitive Binding Assay Reporter_Assay AR Transcriptional Activation Assay Binding_Assay->Reporter_Assay Selectivity_Assay Selectivity Assays (vs. other steroid receptors) Reporter_Assay->Selectivity_Assay Data_Analysis Determine Ki, EC50, Efficacy, & Selectivity Selectivity_Assay->Data_Analysis Animal_Model Castrated Rat Model Efficacy_Testing Anabolic vs. Androgenic Activity Assessment (Levator Ani vs. Prostate) Animal_Model->Efficacy_Testing PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Testing->PK_PD PK_PD->Data_Analysis Data_Analysis->Animal_Model Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Preclinical evaluation workflow for a SARM like this compound.

References

Technical Support Center: BMS-564929 Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), acting as an agonist. It has a reported binding affinity (Ki) of 2.11 nM for the AR.[1] Unlike traditional androgens, this compound is designed to exhibit tissue-selective anabolic effects, primarily on muscle and bone, with reduced androgenic effects on tissues like the prostate.[2]

Q2: What are the key challenges observed in studies involving this compound?

A2: The primary challenges associated with this compound in research settings include:

  • Potent suppression of luteinizing hormone (LH): This can lead to a significant decrease in endogenous testosterone (B1683101) production.[1][2]

  • Potential for hepatotoxicity: As with other SARMs, there is a possibility of elevated liver enzymes.[3][4]

  • Negative impact on lipid profiles: Reductions in high-density lipoprotein (HDL) cholesterol have been observed with SARM use.[4]

  • Lack of conversion to estrogen: Unlike testosterone, this compound is not aromatized to estrogen, which could lead to long-term complications associated with estrogen deficiency, such as compromised bone health.

  • Limited long-term safety data: As an investigational compound, the long-term effects of this compound are not well-established.[4]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term storage, this compound should be stored at -20°C or -80°C. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Stability testing guidelines for pharmaceutical products suggest that for long-term studies, the compound should be evaluated at regular intervals to establish its stability profile under the specific storage conditions used.

Q4: Are there any known drug interactions with this compound?

A4: There is no specific publicly available information on drug-drug interactions for this compound. However, studies with other SARMs, such as enobosarm, have investigated interactions with inhibitors and inducers of cytochrome P450 (CYP) enzymes (e.g., itraconazole, rifampin) and inhibitors of UGT (probenecid).[3][5] Researchers should exercise caution and consider the potential for metabolic pathways to be affected when co-administering this compound with other compounds.

Troubleshooting Guides

In Vitro Studies
Issue Possible Cause Troubleshooting Steps
Inconsistent or no cellular response to this compound 1. Compound degradation: Improper storage or handling of this compound stock solutions. 2. Cell line issues: Low or absent androgen receptor (AR) expression in the chosen cell line. 3. Assay conditions: Suboptimal incubation time, compound concentration, or serum concentration in the media.1. Verify compound integrity: Use a fresh aliquot of this compound. Confirm the concentration of the stock solution. 2. Validate cell line: Confirm AR expression in your cell line using techniques like Western blot or qPCR. Use a positive control cell line known to be responsive to androgens. 3. Optimize assay: Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the serum used is charcoal-stripped to remove endogenous steroids.
High background signal in reporter assays 1. Leaky reporter construct: The reporter plasmid may have basal activity in the absence of a ligand. 2. Serum effects: Non-specific activation by components in the serum.1. Use a proper negative control: Include a vehicle-only control to determine the baseline signal. 2. Use charcoal-stripped serum: This will minimize the influence of endogenous hormones.
In Vivo Studies
Issue Possible Cause Troubleshooting Steps
Significant suppression of endogenous testosterone LH suppression: this compound is a potent suppressor of luteinizing hormone (LH).[1][2]1. Monitor LH and testosterone levels: Regularly measure serum LH and testosterone to quantify the extent of suppression. 2. Dose-response analysis: If possible, conduct a dose-finding study to identify the lowest effective dose with minimal LH suppression. 3. Consider co-administration: In preclinical models, co-administration with a low dose of testosterone could be explored to maintain physiological levels, though this would complicate the interpretation of results.
Elevated liver enzymes (ALT, AST) Hepatotoxicity: SARMs have been associated with drug-induced liver injury.[3][4]1. Regular monitoring: Monitor liver function tests (ALT, AST) throughout the study. 2. Histopathological analysis: At the end of the study, perform a histological examination of the liver tissue to assess for any signs of damage. 3. Dose reduction: If elevated liver enzymes are observed, consider reducing the dose of this compound.
Adverse changes in lipid profile (decreased HDL) SARM-mediated effects on lipid metabolism: A known class effect of SARMs.[4]1. Monitor lipid panel: Regularly measure serum HDL, LDL, and triglycerides. 2. Dietary control: Ensure a consistent and controlled diet for the animal models to minimize variability in lipid levels.
Lack of anticipated anabolic effect 1. Inadequate dosage or bioavailability: The administered dose may be too low, or the formulation may have poor oral bioavailability. 2. Development of resistance: Although not well-documented for this compound, long-term treatment could potentially lead to reduced sensitivity.1. Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure. 2. Dose escalation: Consider a carefully planned dose-escalation study. 3. Assess AR signaling: In terminal studies, analyze downstream markers of AR activation in the target tissues (e.g., muscle).

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / System
Binding Affinity (Ki) 2.11 nMAndrogen Receptor
EC50 0.44 ± 0.03 nMC2C12 myoblast cell line
EC50 8.66 ± 0.22 nMPEC cell line

Table 2: Potential Biomarkers to Monitor During Long-Term this compound Studies

CategoryBiomarkerRationale
Hormonal Luteinizing Hormone (LH)Potent suppression is a known effect of this compound.[1][2]
Total and Free TestosteroneTo assess the impact of LH suppression on endogenous androgen levels.
Hepatic Alanine Aminotransferase (ALT)A key indicator of liver health; SARMs have been linked to elevated levels.[3][4]
Aspartate Aminotransferase (AST)Another important liver enzyme to monitor for potential hepatotoxicity.
Lipid Profile High-Density Lipoprotein (HDL)SARMs have been shown to reduce HDL levels.[4]
Low-Density Lipoprotein (LDL)To assess the overall impact on cholesterol metabolism.
TriglyceridesTo complete the lipid panel assessment.

Experimental Protocols

1. In Vitro Androgen Receptor Activation Assay

  • Objective: To determine the agonist activity of this compound on the androgen receptor.

  • Methodology:

    • Cell Culture: Culture a suitable cell line (e.g., HEK293, PC-3) in appropriate media. Co-transfect the cells with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene. A constitutively active reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

    • Compound Treatment: Plate the transfected cells in a 96-well plate. After allowing the cells to attach, replace the medium with a medium containing charcoal-stripped serum to remove endogenous steroids. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

    • Incubation: Incubate the cells for 18-24 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

2. Hershberger Assay for In Vivo Anabolic and Androgenic Activity

  • Objective: To assess the tissue-selective anabolic and androgenic effects of this compound in a rodent model.

  • Methodology:

    • Animal Model: Use castrated peripubertal male rats. Allow for a post-castration recovery period of 7-10 days to allow for the regression of androgen-dependent tissues.

    • Dosing: Administer this compound daily for 10 consecutive days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

    • Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-responsive tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani muscle, glans penis, and Cowper's glands.

    • Data Analysis: Compare the weights of the tissues from the this compound-treated groups to the vehicle control and positive control groups. An increase in the weight of the levator ani muscle indicates an anabolic effect, while an increase in the weight of the prostate and seminal vesicles indicates an androgenic effect. The ratio of anabolic to androgenic activity can be calculated to determine the tissue selectivity of the compound.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR Binds AR_HSP_complex Inactive AR-HSP Complex BMS564929->AR_HSP_complex Dissociates AR_dimer AR Dimerization & Translocation AR->AR_dimer Conformational Change HSP Heat Shock Proteins HSP->AR_HSP_complex Maintains inactive state ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate - Reduced) Gene_Transcription->Androgenic_Effects

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow start Start: In Vivo Study castration Castration of Male Rats start->castration recovery 7-10 Day Recovery castration->recovery dosing 10-Day Dosing: - Vehicle - this compound - Testosterone recovery->dosing necropsy Necropsy dosing->necropsy weighing Weigh Androgen- Responsive Tissues necropsy->weighing analysis Data Analysis: Assess Anabolic vs. Androgenic Effects weighing->analysis end End analysis->end

Caption: Experimental workflow for the Hershberger assay.

Troubleshooting_Logic issue Issue: Inconsistent In Vitro Results check_compound Check Compound Integrity issue->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Validate Cell Line (AR Expression) cells_ok Cells OK? check_cells->cells_ok optimize_assay Optimize Assay (Dose, Time, Serum) assay_optimized Assay Optimized? optimize_assay->assay_optimized compound_ok->issue No, use fresh stock compound_ok->check_cells Yes cells_ok->issue No, use different cell line cells_ok->optimize_assay Yes assay_optimized->issue No, re-evaluate protocol resolution Problem Resolved assay_optimized->resolution Yes

Caption: Troubleshooting logic for inconsistent in vitro results.

References

BMS-564929 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BMS-564929. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C. Some studies suggest that for extended periods, storage at -70°C or lower may be preferable to minimize degradation.[1] Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C or -80°C.[2]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is best practice to immediately store the compound at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could introduce moisture and potentially accelerate degradation. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE).

Q3: What are the potential signs of this compound degradation?

A3: Visual signs of degradation in the solid form are unlikely to be apparent. In solution, degradation may not produce a visible change. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not widely published, it is a general best practice for all research compounds to be protected from light to prevent potential photodegradation. Store this compound in amber vials or in a light-blocking container.

Q5: In which solvents is this compound soluble and stable?

A5: this compound is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. Stability in aqueous solutions, especially at different pH values, has not been extensively reported. It is advisable to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and to use them promptly.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected potency in in-vitro assays. Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage or handling.1. Review storage conditions and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the HPLC method is stability-indicating.
Poor solubility in aqueous buffers. This compound has low aqueous solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Perform serial dilutions in the aqueous buffer, ensuring vigorous mixing. 3. Do not exceed the solubility limit in the final assay medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid off-target effects.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Reference
Solid≤ -20°CLong-term[1]
Stock Solution (in DMSO)-20°C to -80°CUp to 1 year[2]
Bovine Muscle Tissue≤ -70°CLong-term[1]

Table 2: Observed Stability of this compound in Biological Matrices

Matrix Storage Temperature Observation Reference
Bovine Muscle Tissue-20°CSignificant degradation after 1 week.[1]
Urine (in solvent extracts)-20°CEffectively stable for up to 4 weeks.[2][3]
Urine (in solvent extracts)4°CEffectively stable for up to 2 weeks.[2][3]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to a final concentration of approximately 10-20 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point).

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-26 min: Gradient back to 95% A, 5% B

      • 26-30 min: Hold at 95% A, 5% B (equilibration)

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

  • Analysis and Method Validation: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Further validation should be performed according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

Visualizations

G cluster_storage This compound Storage and Handling Workflow receipt Receipt of this compound storage Store at ≤ -20°C (Preferably ≤ -70°C for long-term) receipt->storage equilibration Equilibrate to Room Temperature Before Opening storage->equilibration dissolution Dissolve in Appropriate Solvent (e.g., DMSO) equilibration->dissolution aliquoting Aliquot into Single-Use Vials dissolution->aliquoting aliquoting->storage Store Aliquots experiment Use in Experiment aliquoting->experiment

Caption: Workflow for proper storage and handling of this compound.

G cluster_pathway Androgen Receptor Signaling Pathway bms This compound (SARM) ar_cytoplasm Androgen Receptor (AR) + Heat Shock Proteins (HSPs) (Inactive Complex in Cytoplasm) bms->ar_cytoplasm Binds ar_active Active AR-BMS-564929 Complex ar_cytoplasm->ar_active HSP Dissociation translocation Nuclear Translocation ar_active->translocation are Androgen Response Element (ARE) in DNA translocation->are Binds to transcription Gene Transcription (Anabolic Effects in Muscle and Bone) are->transcription Initiates

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide: BMS-564929 vs. Testosterone Effects on Muscle Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selective androgen receptor modulator (SARM) BMS-564929 and the endogenous androgen testosterone (B1683101), focusing on their effects on skeletal muscle hypertrophy. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data, methodologies, and signaling pathways.

Introduction

Both this compound and testosterone promote muscle growth through their interaction with the androgen receptor (AR). Testosterone is the primary male sex hormone and a well-established anabolic agent, inducing hypertrophy of both type I and II muscle fibers.[1] However, its clinical use can be limited by androgenic side effects on tissues such as the prostate. This compound is a potent, orally active, nonsteroidal SARM designed to exhibit tissue-selective anabolic effects, primarily targeting muscle and bone while minimizing androgenic effects on other tissues.[2][3] This guide will dissect the available preclinical data to compare the hypertrophic effects and mechanisms of these two compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies comparing the in vitro and in vivo activities of this compound and testosterone.

Table 1: In Vitro Androgen Receptor Activity

CompoundBinding Affinity (Ki, nM)Potency in C2C12 Myoblasts (EC50, nM)
This compound 2.11 ± 0.160.44 ± 0.03
Testosterone ~2-52.81 ± 0.48

Data for this compound from Ostrowski et al., 2007.[4] Testosterone Ki from Wilson & Griffin, 1980.

Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats

CompoundAnabolic Potency (Levator Ani Muscle Stimulation, ED50, mg/kg)Androgenic Potency (Prostate Stimulation, ED50, mg/kg)Anabolic:Androgenic Selectivity Ratio
This compound 0.00090.14~160
Testosterone Propionate ~0.2~0.2~1

Data for this compound and Testosterone Propionate from Ostrowski et al., 2007 and Narayanan et al., 2008.[4][5]

Experimental Protocols

The primary preclinical model for evaluating the anabolic and androgenic effects of these compounds is the castrated male rat. This model removes the influence of endogenous testosterone, allowing for a clear assessment of the administered compounds' effects.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay used to determine the anabolic and androgenic properties of substances.

  • Animal Model: Immature, castrated male rats are utilized. Castration renders the androgen-responsive tissues, such as the levator ani muscle and prostate, highly sensitive to exogenous androgens.

  • Treatment Administration:

    • This compound: Typically administered via oral gavage.

    • Testosterone (or Testosterone Propionate): Usually administered via subcutaneous or intramuscular injection.

    • A vehicle control group receives the administration vehicle alone.

    • Treatment is generally conducted over a period of 10 to 14 days.

  • Tissue Analysis: Following the treatment period, the animals are euthanized. The levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity) are dissected and weighed.

  • Data Analysis: The wet weights of the tissues are recorded and compared between the treatment and control groups to determine the dose-dependent effects of the compounds.

Signaling Pathways and Mechanisms of Action

Both this compound and testosterone exert their primary effects by binding to and activating the androgen receptor. However, the tissue-selective effects of this compound are thought to arise from differences in the conformation of the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins.

Testosterone Signaling Pathway for Muscle Hypertrophy

Testosterone promotes muscle hypertrophy through both genomic and non-genomic pathways. Upon entering a muscle cell, testosterone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis and muscle growth. Additionally, testosterone can activate signaling cascades, such as the Akt/mTOR pathway, which are central regulators of protein synthesis.[4]

Testosterone_Signaling cluster_nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Akt Akt Testosterone->Akt Activates T_AR_complex T-AR Complex AR->T_AR_complex Nucleus Nucleus T_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) T_AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Increases Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy mTOR mTOR Akt->mTOR Activates mTOR->Protein_Synthesis Stimulates

Testosterone's signaling pathway in muscle hypertrophy.
This compound Signaling Pathway for Muscle Hypertrophy

As a SARM, this compound also functions as a potent agonist of the androgen receptor. Its mechanism of action is believed to be similar to testosterone in muscle tissue, leading to the activation of downstream pathways that promote protein synthesis and hypertrophy. The key distinction lies in its tissue selectivity, which is hypothesized to result from a unique interaction with the AR, leading to a receptor conformation that preferentially recruits anabolic co-activators in muscle tissue while having a reduced effect in androgenic tissues like the prostate.

BMS564929_Signaling BMS564929 This compound AR_muscle Androgen Receptor (Muscle) BMS564929->AR_muscle Binds AR_prostate Androgen Receptor (Prostate) BMS564929->AR_prostate Binds BMS_AR_muscle_complex BMS-AR Complex (Muscle) AR_muscle->BMS_AR_muscle_complex Anabolic_Coactivators Anabolic Co-activators BMS_AR_muscle_complex->Anabolic_Coactivators Preferentially Recruits Gene_Transcription_muscle Gene Transcription Anabolic_Coactivators->Gene_Transcription_muscle Promotes Protein_Synthesis_muscle Protein Synthesis Gene_Transcription_muscle->Protein_Synthesis_muscle Increases Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis_muscle->Muscle_Hypertrophy BMS_AR_prostate_complex BMS-AR Complex (Prostate) AR_prostate->BMS_AR_prostate_complex Androgenic_Coactivators Androgenic Co-activators BMS_AR_prostate_complex->Androgenic_Coactivators Reduced Recruitment Gene_Transcription_prostate Reduced Gene Transcription Androgenic_Coactivators->Gene_Transcription_prostate Leads to Prostate_Growth Reduced Prostate Growth Gene_Transcription_prostate->Prostate_Growth Experimental_Workflow Animal_Model Castrated Male Rats Grouping Randomization into Treatment Groups Animal_Model->Grouping Vehicle Vehicle Control Grouping->Vehicle Testosterone Testosterone (Subcutaneous Injection) Grouping->Testosterone BMS564929 This compound (Oral Gavage) Grouping->BMS564929 Treatment_Period Treatment Period (e.g., 14 days) Vehicle->Treatment_Period Testosterone->Treatment_Period BMS564929->Treatment_Period Euthanasia Euthanasia and Tissue Collection Treatment_Period->Euthanasia Muscle_Collection Levator Ani Muscle Euthanasia->Muscle_Collection Prostate_Collection Prostate Euthanasia->Prostate_Collection Tissue_Analysis Tissue Weight Measurement Muscle_Collection->Tissue_Analysis Prostate_Collection->Tissue_Analysis Data_Analysis Data Analysis and Comparison Tissue_Analysis->Data_Analysis

References

A Comparative Analysis of BMS-564929 and Other Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This characteristic allows them to promote the desirable anabolic effects of androgens in muscle and bone while minimizing the unwanted androgenic side effects in tissues such as the prostate. BMS-564929, a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb, has shown significant promise in preclinical studies. This guide provides a comparative analysis of this compound with other well-known SARMs, including Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140), focusing on their performance backed by experimental data.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other prominent SARMs, offering a clear comparison of their binding affinity, in vitro potency, and in vivo anabolic and androgenic activity.

CompoundBinding Affinity (Ki) for AR (nM)In Vitro Potency (EC50) (nM)Anabolic Tissue (Levator Ani Muscle) ED50 (mg/kg)Androgenic Tissue (Prostate) ED50 (mg/kg)Anabolic/Androgenic Ratio
This compound 2.110.44 (C2C12 myoblasts)~0.03~0.6~20:1[1]
Ostarine (MK-2866) 3.8[2]Not widely reported0.4 (in rats)>3>10:1
LGD-4033 ~1[3]Not widely reported~0.1>10>10:1[4] (claimed >500:1 in some studies[5][6])
RAD-140 7[7][8]0.1 (C2C12 osteoblasts)[7]~0.1~1090:1
Testosterone 29[7]Not applicable~0.5~0.51:1[4]
DHT 10[7]0.05 (C2C12 osteoblasts)[7]Not widely reportedNot widely reported~1:1

Note: Data is compiled from various preclinical studies, primarily in rat models. Direct head-to-head comparative studies are limited, and experimental conditions may vary.

Signaling Pathways and Mechanism of Action

SARMs exert their effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor. The tissue selectivity of SARMs is a complex process that is not fully understood but is believed to be a result of the unique conformational change induced in the AR upon binding of a specific SARM. This distinct conformation leads to differential recruitment of co-activator and co-repressor proteins in different tissues, ultimately resulting in tissue-specific gene expression.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR SARM_AR_Complex SARM-AR Complex SARM->SARM_AR_Complex HSP Heat Shock Proteins AR->HSP Bound in inactive state AR->SARM_AR_Complex Nucleus Nucleus SARM_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds to DNA CoRegulators Co-regulators ARE->CoRegulators Gene_Transcription Gene Transcription ARE->Gene_Transcription CoRegulators->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate - minimized) Gene_Transcription->Androgenic_Effects

The tissue-selective action of SARMs is further illustrated by the differential recruitment of co-regulators. In anabolic tissues like muscle, the SARM-AR complex preferentially recruits co-activators, leading to robust gene expression and protein synthesis. Conversely, in androgenic tissues like the prostate, the complex may recruit a mix of co-activators and co-repressors, or primarily co-repressors, resulting in a blunted or even antagonistic effect.

Tissue_Selective_CoRegulator_Recruitment cluster_muscle Anabolic Tissue (e.g., Muscle) cluster_prostate Androgenic Tissue (e.g., Prostate) SARM_AR_Muscle SARM-AR Complex CoActivators_Muscle Co-activators Anabolic_Gene_Expression Anabolic Gene Expression SARM_AR_Prostate SARM-AR Complex CoRepressors_Prostate Co-repressors Reduced_Androgenic_Expression Reduced Androgenic Gene Expression

Experimental Protocols

The data presented in this guide are primarily derived from two key types of preclinical experiments: in vitro binding assays and in vivo animal models.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a SARM for the androgen receptor.

Methodology: A common method is the radioligand competition binding assay. This involves incubating a source of androgen receptors (e.g., from rat prostate cytosol or recombinant human AR) with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) and varying concentrations of the test SARM. The ability of the SARM to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the receptor. The concentration of the SARM that displaces 50% of the radiolabeled ligand is the IC50, from which the Ki value is calculated.

AR_Binding_Assay_Workflow cluster_preparation Preparation AR_Source AR Source (e.g., Rat Prostate Cytosol) Incubation Incubation AR_Source->Incubation Radioligand Radiolabeled Androgen ([3H]-mibolerone) Radioligand->Incubation Test_SARM Test SARM (Varying Concentrations) Test_SARM->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

In Vivo Assessment of Anabolic and Androgenic Activity

Objective: To determine the in vivo anabolic and androgenic potency and selectivity of a SARM.

Methodology: The classic model for this assessment is the Hershberger assay, which utilizes castrated male rats. The rats are treated with the test SARM at various doses for a specific period. At the end of the treatment period, the weights of a target anabolic tissue (the levator ani muscle) and a target androgenic tissue (the ventral prostate) are measured. The dose-response curves for the growth of these two tissues are then used to determine the ED50 (the dose that produces 50% of the maximal effect) for both anabolic and androgenic activity. The ratio of these ED50 values provides a measure of the SARM's anabolic selectivity.

Conclusion

This compound demonstrates high potency and a favorable anabolic-to-androgenic ratio, positioning it as a significant compound in the field of SARM research. When compared to other notable SARMs such as Ostarine, LGD-4033, and RAD-140, this compound exhibits a competitive profile, particularly in its potent stimulation of muscle tissue with reduced impact on the prostate in preclinical models. However, it is also noted for its strong suppression of luteinizing hormone, a factor that requires careful consideration in clinical applications.[1] The continued investigation into the nuanced mechanisms of action and the long-term safety profiles of these compounds is crucial for their potential translation into therapeutic agents for a variety of conditions, including muscle wasting diseases, osteoporosis, and andropause. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals engaged in the development and evaluation of next-generation androgen receptor modulators.

References

A Preclinical Showdown: BMS-564929 vs. LGD-4033 for Anabolic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for tissue-selective androgen receptor modulators (SARMs) with potent anabolic effects and minimal androgenic side effects is a critical endeavor. This guide provides a detailed preclinical comparison of two prominent SARMs, BMS-564929 and LGD-4033, based on available experimental data.

This comparison guide synthesizes preclinical data from various studies to offer an objective overview of the performance of this compound and LGD-4033 in established animal models. The focus is on their anabolic efficacy in muscle tissue versus their androgenic effects on the prostate, alongside their pharmacokinetic profiles.

In Vitro and In Vivo Performance: A Quantitative Comparison

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki) to Androgen Receptor
This compound 2.11 nM
LGD-4033 ~1 nM

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Rat Model

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Ventral Prostate)Anabolic to Androgenic Selectivity Ratio
This compound ED₅₀ = 0.0009 mg/kgED₅₀ = 0.14 mg/kg160:1
LGD-4033 Increased muscle mass to ~140% of intact control at high doses.[1]Increased prostate weight to ~45% of intact control at high doses.[1]>500:1

Table 3: Preclinical Pharmacokinetics in Rats

ParameterThis compoundLGD-4033
Half-life (t½) Data not available24-36 hours[1]
Oral Bioavailability Data not availableData not available in rats; however, it is orally active.
Clearance Data not availableData not available
Cmax Data not availableData not available in rats.
Tmax Data not availableData not available in rats.

Experimental Protocols

The preclinical data presented in this guide are primarily derived from studies employing the Hershberger assay, a standardized in vivo bioassay for assessing the androgenic and antiandrogenic properties of substances.

Hershberger Assay in Castrated Male Rats

Objective: To determine the anabolic and androgenic activity of a test compound.

Animal Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues highly sensitive to exogenous androgenic substances.

Methodology:

  • Animal Preparation: Peripubertal male rats are surgically castrated and allowed a post-operative recovery period for androgen-dependent tissues to regress.

  • Dosing: The test compounds (this compound or LGD-4033) are administered orally or via injection at various dose levels for a specified period, typically 7 to 10 days. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity is primarily assessed by the wet weight of the levator ani muscle.

    • Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The dose-response relationship for the increase in tissue weights is analyzed to determine the potency (ED₅₀) and efficacy of the compound. The ratio of anabolic to androgenic activity provides a measure of tissue selectivity.

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

Both this compound and LGD-4033 exert their effects by binding to and activating the androgen receptor. The following diagram illustrates the canonical androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound or LGD-4033) AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocation & Binding cluster_nucleus cluster_nucleus Gene_Transcription Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Initiates Preclinical SARM Evaluation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Castrated Rat Model) cluster_pk Pharmacokinetic Studies Binding_Assay Androgen Receptor Binding Assay (Ki) Reporter_Assay Transcriptional Activation Assay (EC₅₀) Animal_Prep Castration & Acclimation Dosing Compound Administration (Multiple Doses) Animal_Prep->Dosing Tissue_Harvest Harvest Levator Ani & Prostate Dosing->Tissue_Harvest Data_Analysis Weigh Tissues & Calculate Selectivity Tissue_Harvest->Data_Analysis PK_Dosing Oral/IV Dosing Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling Analysis LC-MS/MS Analysis Blood_Sampling->Analysis PK_Parameters Determine t½, Cmax, Tmax, AUC, Bioavailability Analysis->PK_Parameters

References

Unveiling the Tissue-Selective Prowess of BMS-564929: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other notable alternatives. Supported by experimental data, this document delves into its tissue-selective activity, potency, and underlying mechanisms, offering a comprehensive resource for evaluating its therapeutic potential.

This compound is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb for conditions associated with age-related decline in androgen levels, such as muscle wasting and osteoporosis.[1] Its therapeutic appeal lies in its ability to selectively stimulate anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1] This tissue selectivity is a key differentiator from traditional anabolic steroids and forms the central theme of this comparative guide.

Comparative Efficacy and Potency: A Data-Driven Overview

The tissue-selective activity of this compound and other SARMs is quantitatively assessed through in vitro and in vivo studies. The following tables summarize key performance indicators, allowing for a direct comparison of their potency and selectivity.

In Vitro Activity

This table outlines the binding affinity (Ki) for the androgen receptor (AR) and the half-maximal effective concentration (EC50) in a muscle cell line, indicating the potency of each compound at the cellular level.

CompoundAndrogen Receptor Binding Affinity (Ki, nM)In Vitro Potency (EC50 in C2C12 Myoblasts, nM)
This compound 2.110.44
Ostarine (MK-2866)3.8~1-10 (stimulates proliferation)[2]
S-231.7[3][4]1.8
In Vivo Tissue Selectivity in Castrated Rat Models

The Hershberger assay in castrated rats is the standard for evaluating the in vivo tissue-selective activity of SARMs. The data below presents the half-maximal effective dose (ED50) required to stimulate the anabolic levator ani muscle versus the androgenic prostate and seminal vesicles. A higher ratio of prostate/muscle ED50 indicates greater tissue selectivity.

CompoundAnabolic Activity (Levator Ani ED50, mg/kg/day)Androgenic Activity (Prostate ED50, mg/kg/day)Androgenic Activity (Seminal Vesicles ED50, mg/kg/day)Anabolic/Androgenic Selectivity (Prostate ED50 / Levator Ani ED50)
This compound ~0.03>3>10>100
Testosterone (B1683101) Propionate0.220.280.561.3
Ostarine (MK-2866)0.03[5]0.12[5]0.39[5]4
S-230.079[3][6]0.43[3][6]-5.4
Luteinizing Hormone (LH) Suppression

A critical aspect of SARM development is minimizing the suppression of endogenous hormones. This table shows the ED50 for LH suppression, a key indicator of potential side effects related to the hypothalamic-pituitary-gonadal axis.

CompoundLH Suppression (ED50, mg/kg/day)
This compound 0.008
Testosterone Propionate0.26

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in validating the tissue-selective activity of this compound, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

signaling_pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR Enters Cell & Binds AR_HSP Inactive AR-HSP Complex AR->AR_HSP AR_BMS Active AR-BMS-564929 Complex AR->AR_BMS HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_BMS->ARE Translocates & Binds Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Signaling pathway of this compound in a target tissue.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Hershberger Assay) binding_assay Radioligand Binding Assay (Determine Ki for AR) transactivation_assay AR Transactivation Assay (Determine EC50 in muscle & prostate cells) castration Castration of Male Rats transactivation_assay->castration treatment Daily administration of this compound or vehicle castration->treatment necropsy Necropsy and Tissue Collection (Levator Ani, Prostate, Seminal Vesicles) treatment->necropsy weighing Tissue Wet Weight Measurement necropsy->weighing analysis Dose-Response Analysis (Calculate ED50 for each tissue) weighing->analysis end Conclude Tissue Selectivity analysis->end start Start Validation start->binding_assay

Experimental workflow for validating tissue-selective activity.

logical_comparison BMS564929 This compound High_Anabolic High Anabolic Potency (Low ED50 in Muscle) BMS564929->High_Anabolic Low_Androgenic Low Androgenic Activity (High ED50 in Prostate) BMS564929->Low_Androgenic Oral_Activity Orally Bioavailable BMS564929->Oral_Activity LH_Suppression Potent LH Suppression (Low ED50) BMS564929->LH_Suppression High_Selectivity High Tissue Selectivity (High Prostate/Muscle ED50 Ratio) High_Anabolic->High_Selectivity Low_Androgenic->High_Selectivity

Logical relationship of this compound's key attributes.

Detailed Experimental Protocols

The validation of this compound's tissue-selective activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay for Androgen Receptor

This assay determines the binding affinity (Ki) of a compound for the androgen receptor.

Objective: To quantify the affinity of this compound for the androgen receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Test compound (this compound)

  • Radioligand: [3H]-Mibolerone or [3H]-R1881

  • Source of Androgen Receptor: Cytosol from rat ventral prostate or recombinant human AR

  • Wash Buffer (e.g., Tris-HCl buffer)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from homogenized rat ventral prostates or use a purified recombinant human AR preparation.

  • Competition Reaction: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound (this compound) and the receptor preparation.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to the filter plate and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9][10][11]

In Vitro Androgen Receptor Transactivation Assay

This cell-based assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.

Objective: To determine the potency (EC50) of this compound in activating androgen receptor-mediated gene transcription.

Materials:

  • Mammalian cell line stably co-transfected with a human androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a luciferase reporter gene (e.g., AR-CALUX, 22Rv1/MMTV_GR-KO).[12][13][14]

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., Dihydrotestosterone - DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the positive control (DHT) for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, lyse the cells to release the intracellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

  • Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer. The intensity of the light is proportional to the level of reporter gene expression.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. The EC50, the concentration that produces 50% of the maximal response, is calculated using non-linear regression analysis.[15][16]

In Vivo Hershberger Bioassay

This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a compound in a whole-animal model.

Objective: To evaluate the tissue-selective androgenic and anabolic effects of this compound by measuring the weight changes of androgen-responsive tissues in castrated male rats.

Animals:

  • Peripubertal male rats (e.g., Sprague-Dawley or Wistar)

Procedure:

  • Castration: Surgically castrate the rats to remove the endogenous source of androgens. Allow for a post-operative recovery period of at least 7 days.

  • Dosing: Administer the test compound (this compound) or a vehicle control to groups of castrated rats daily for 10 consecutive days. A reference androgen (e.g., testosterone propionate) is also used as a positive control.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-responsive tissues:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands)

    • Levator ani-bulbocavernosus muscle complex (anabolic indicator)

    • Glans penis

    • Cowper's glands

  • Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and record their wet weights.

  • Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. Calculate the ED50 for each tissue by plotting the dose-response curves. The ratio of the ED50 for androgenic tissues to the ED50 for the anabolic tissue provides a quantitative measure of tissue selectivity.[17][18][19][20][21]

References

A Head-to-Head Comparison of the Selective Androgen Receptor Modulators: BMS-564929 and Andarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two non-steroidal Selective Androgen Receptor Modulators (SARMs), BMS-564929 and Andarine (also known as S-4 or GTx-007). The information presented is intended to support research and development efforts by offering a comparative analysis of their pharmacological profiles, based on available preclinical and early clinical data.

Overview and Mechanism of Action

Both this compound and Andarine are designed to selectively target androgen receptors (ARs), aiming to elicit the anabolic benefits of androgens in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] They function as agonists or partial agonists of the AR, which, upon activation, translocates to the nucleus and modulates the transcription of target genes responsible for anabolic and androgenic effects.[3][4]

This compound , developed by Bristol-Myers Squibb, is a potent, orally active AR agonist.[2][5] It was investigated for the treatment of age-related functional decline in men.[2][6] Preclinical studies highlighted its high potency and significant tissue selectivity for muscle over the prostate.[5][7]

Andarine (S-4) , developed by GTX, Inc., is an orally active partial agonist of the AR.[8][9] It was initially investigated for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[8][10] However, its clinical development was halted, reportedly due to findings of visual disturbances in clinical studies.[8]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and Andarine based on available preclinical studies.

Table 1: Binding Affinity and In Vitro Potency

ParameterThis compoundAndarine (S-4)Reference
Binding Affinity (Ki) 2.11 ± 0.16 nM7.5 nM[7][11],[12]
In Vitro Potency (EC50) 0.44 ± 0.03 nM (C2C12 myoblast cells)Not explicitly found in searches[7]

Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Male Rats

ParameterThis compoundAndarine (S-4)Testosterone (B1683101) Propionate (B1217596) (Reference)Reference
Anabolic Activity (Levator Ani Muscle) ED50: 0.0009 mg/kg101% restoration of muscle weight at 0.5 mg/dayED50 significantly higher than this compound[7],[8]
Androgenic Activity (Prostate) ED50: 0.14 mg/kg32.5% restoration of prostate weight at 0.5 mg/day-[7],[8]
Anabolic/Androgenic Selectivity ~160-fold for muscle vs. prostateDemonstrates selectivity, but a precise ratio is not provided in the same format.~1 (for comparison)[7],[8]

Table 3: Clinical Development Status

CompoundDeveloperIndicationHighest Phase of DevelopmentReason for DiscontinuationReference
This compound Bristol-Myers SquibbAge-related functional declineEarly Human Clinical TrialsNot explicitly stated, but LH suppression was a noted concern.[2][5],[13]
Andarine (S-4) GTX, Inc.Muscle wasting, osteoporosis, BPHPhase 1 Clinical TrialsVisual disturbances[8]

Experimental Protocols

Androgen Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol describes a common method for determining the binding affinity (Ki) of a compound to the androgen receptor.

Objective: To determine the concentration of the test compound (this compound or Andarine) that inhibits 50% of the specific binding of a radiolabeled androgen (e.g., [3H]dihydrotestosterone or [3H]Mibolerone) to the androgen receptor.

Materials:

  • Androgen receptor source (e.g., cytosolic preparations from rat prostate or human LNCaP cells).

  • Radiolabeled ligand (e.g., [3H]dihydrotestosterone).

  • Test compounds (this compound, Andarine) at various concentrations.

  • Non-labeled androgen (e.g., dihydrotestosterone) for determining non-specific binding.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare the androgen receptor source.

  • In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled androgen).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., using filtration or charcoal adsorption).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol outlines the classic Hershberger assay used to assess the anabolic and androgenic properties of a compound.

Objective: To evaluate the effect of this compound or Andarine on the weights of an anabolic tissue (levator ani muscle) and an androgenic tissue (ventral prostate) in castrated male rats.

Animals: Immature, surgically castrated male rats.

Procedure:

  • Allow the rats to recover from castration surgery.

  • Group the animals and administer the test compound (this compound or Andarine) or a vehicle control daily for a specified period (e.g., 7-10 days). A positive control group receiving testosterone propionate is also included.

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect and weigh the levator ani muscle and the ventral prostate.

  • Compare the organ weights of the treated groups to the vehicle control group.

  • Generate dose-response curves to determine the ED50 (the dose required to produce 50% of the maximal response) for both the anabolic and androgenic effects.

  • The ratio of anabolic to androgenic activity can be calculated to determine tissue selectivity.

Signaling Pathways and Experimental Workflows

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound or Andarine) AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Gene_Transcription->Anabolic_Androgenic_Effects Leads to Hershberger_Assay_Workflow Hershberger Assay Experimental Workflow Start Start: Immature Male Rats Castration Surgical Castration Start->Castration Recovery Recovery Period Castration->Recovery Grouping Animal Grouping Recovery->Grouping Treatment Daily Dosing (Vehicle, SARM, Testosterone) Grouping->Treatment Euthanasia Euthanasia at Endpoint Treatment->Euthanasia Dissection Dissection of Tissues Euthanasia->Dissection Weighing Weighing of Levator Ani & Prostate Dissection->Weighing Analysis Data Analysis: ED50 & Selectivity Weighing->Analysis

References

BMS-564929: A Comparative Analysis of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-564929 is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in muscle and bone with reduced activity in reproductive tissues.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other key steroid hormone receptors, supported by experimental data and detailed methodologies.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound exhibits high-affinity binding to the androgen receptor (AR) and demonstrates substantial selectivity over other steroid receptors. The following table summarizes the binding affinities and functional potencies of this compound for various steroid receptors.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. AR (Binding)Functional Response
Androgen Receptor (AR) 2.11 ± 0.16[3][4][5][6]0.44 ± 0.03 (C2C12 cells)[1][3], 8.66 ± 0.22 (PEC cells)[1][3]-Agonist[3]
Estrogen Receptor α (ERα) >2110[1]>30,000[3]>1000-fold[1][3]No measurable activity[3]
Estrogen Receptor β (ERβ) >2110[1]>30,000[3]>1000-fold[1][3]No measurable activity[3]
Progesterone Receptor (PR) ~844[1][3]>30,000[3]~400-fold[1][3]No measurable activity[3]
Glucocorticoid Receptor (GR) >2110[1]>30,000[3]>1000-fold[1][3]No measurable activity[3]
Mineralocorticoid Receptor (MR) >2110[1]>30,000[3]>1000-fold[1][3]No measurable activity[3]

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Radioligand Competition Binding Assays

The binding affinity of this compound to various steroid receptors was determined using radioligand competition binding assays.

  • Androgen Receptor (AR): Human cancer epithelial breast cell lines (MDA MB-453), which endogenously express AR, were used. The assay involved incubating varying concentrations of this compound with the cells in the presence of a radiolabeled androgen, [³H]dihydrotestosterone ([³H]DHT), for 2 hours at room temperature. The ability of this compound to displace the radioligand from the receptor was measured to determine its binding affinity (Ki).[3]

  • Progesterone Receptor (PR): Human cancer epithelial breast cell lines (T47D), which endogenously express PR, were utilized. Similar to the AR assay, various concentrations of this compound were incubated with these cells and a radiolabeled progestin, [³H]progesterone, for 2 hours at room temperature to assess competitive binding.[3]

  • Estrogen Receptors (ERα and ERβ): For ERα and ERβ, fusion proteins of the ligand-binding domain (LBD) expressed in Escherichia coli were used. Binding reactions were conducted by incubating the ERα and ERβ LBDs with this compound and the radiolabeled estrogen, [³H]E2, for 2 hours at room temperature.[3]

  • Mineralocorticoid Receptor (MR): Specific binding to the MR was evaluated using a competition binding assay with kidney cytosolic preparations from adrenalectomized rats. These preparations were incubated with this compound and the radiolabeled mineralocorticoid, [³H]aldosterone, for 2 hours on ice. To prevent non-specific binding to the glucocorticoid receptor (GR), an excess of mifepristone (B1683876) (RU486) was included in the reaction.[3]

Functional Transactivation Assays

The functional activity (agonist or antagonist) of this compound at the different steroid receptors was assessed using functional transactivation assays.

  • Androgen Receptor (AR): Mouse myoblast (C2C12) and rat prostate epithelial (PEC) cell lines, both stably transfected with the rat AR and an androgen-specific response element (ARE)-driven luciferase reporter gene, were used. Cells were treated with varying concentrations of this compound, and the resulting luciferase activity was measured to determine the potency (EC50) of the compound.[1]

  • Other Steroid Receptors (ERα, ERβ, GR, MR, PR): For ERα, ERβ, GR, MR, and PR, functional transactivation assays were performed at concentrations of this compound up to 30 μM. No measurable agonist or antagonist activity was detected for this compound at any of these receptors.[3]

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Lines / Tissue Prep (e.g., MDA-MB-453, T47D, Kidney Cytosol) incubation Incubation of Receptor Source, Radioligand, and Test Compound prep1->incubation prep2 Radioligand Preparation ([3H]DHT, [3H]Progesterone, etc.) prep2->incubation prep3 Test Compound Dilution (this compound) prep3->incubation separation Separation of Bound and Free Radioligand incubation->separation detection Quantification of Radioactivity separation->detection competition_curve Generation of Competition Curve detection->competition_curve ki_calc Calculation of Ki Value competition_curve->ki_calc

Caption: Workflow for Radioligand Competition Binding Assay.

G cluster_ar Androgen Receptor Pathway cluster_other Other Steroid Receptors BMS564929 This compound AR Androgen Receptor (AR) BMS564929->AR AR_complex This compound-AR Complex BMS564929->AR_complex ER ERα, ERβ BMS564929->ER >1000x lower affinity PR PR BMS564929->PR ~400x lower affinity GR GR BMS564929->GR >1000x lower affinity MR MR BMS564929->MR >1000x lower affinity translocation Nuclear Translocation AR_complex->translocation ARE Androgen Response Element (ARE) translocation->ARE transcription Gene Transcription ARE->transcription response Anabolic Effects transcription->response

Caption: this compound Signaling and Cross-Reactivity Profile.

References

A Comparative Guide to a Potent and Hyperanabolic Agonist Versus Testosterone in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a potent and hyperanabolic selective androgen receptor modulator (SARM), RAD-140, with testosterone (B1683101), focusing on their effects on skeletal muscle. The information presented is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in their understanding of these anabolic agents.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of RAD-140 and testosterone.

Table 1: Preclinical Efficacy of RAD-140 vs. Testosterone Propionate in Castrated Male Rats

CompoundDose (mg/kg/day)Anabolic Effect (Levator Ani Muscle Weight as % of Intact Control)Androgenic Effect (Prostate Weight as % of Intact Control)Anabolic-to-Androgenic Ratio
RAD-140 0.1~100%~10%90:1[1]
0.3~150%~20%90:1[1]
1.0~160%~40%90:1[1]
Testosterone Propionate 0.5~150%~100%1:1
1.0~160%~150%1:1

Data adapted from preclinical studies in castrated Sprague-Dawley rats.[1][2]

Table 2: Clinical Effects on Lean Body Mass

CompoundStudy PopulationDoseDurationChange in Lean Body Mass
Ostarine (SARM) Healthy elderly men and postmenopausal women3 mg/day12 weeks+1.4 kg vs. placebo[3][4]
GSK2881078 (SARM) Healthy older men and women1-2 mg/day13 weeksDose-dependent increase, with women showing greater sensitivity[5][6][7][8]
Testosterone Elderly men with low testosteroneVariousVariedSignificant increases in lean body mass[[“]]

Experimental Protocols

The Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger bioassay is a standardized in vivo assay to assess the androgenic and anabolic properties of a substance.[10][11][12][13]

  • Animal Model: The assay utilizes castrated peri-pubertal male rats (e.g., Sprague-Dawley). Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgenic compounds.[2][10]

  • Procedure:

    • Male rats are castrated around postnatal day 42.

    • Following a recovery period of 7-10 days, the animals are randomly assigned to treatment groups.

    • The test compound (e.g., RAD-140) or a reference androgen (e.g., testosterone propionate) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.[12]

    • Approximately 24 hours after the final dose, the animals are euthanized.

  • Endpoints: The following five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (plus coagulating glands and fluids)

    • Levator ani muscle

    • Paired Cowper's glands

    • Glans penis[10][12]

  • Data Analysis: The weights of the anabolic target tissue (levator ani muscle) and androgenic target tissues (ventral prostate and seminal vesicles) are compared between the treated and control groups. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a significant increase in levator ani muscle weight to the dose that causes a similar increase in the weight of the prostate or seminal vesicles.[1]

Measurement of Lean Body Mass in Clinical Trials
  • Dual-Energy X-ray Absorptiometry (DXA): DXA is a widely used and validated method for measuring body composition, including lean body mass, fat mass, and bone mineral density. It is a non-invasive technique that uses two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat tissue.[3][4][5][14]

  • Magnetic Resonance Imaging (MRI): MRI provides high-resolution images of soft tissues and can be used to accurately quantify muscle volume and cross-sectional area, offering a precise measurement of changes in muscle mass.[6][14]

Signaling Pathways

The anabolic effects of both testosterone and SARMs are primarily mediated through the androgen receptor (AR). However, their downstream signaling pathways can differ, which is thought to contribute to the tissue-selective effects of SARMs.

Classical Androgen Receptor (AR) Genomic Signaling Pathway

Testosterone and SARMs bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the ligand-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in muscle protein synthesis.[15][16][17]

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / SARM AR_HSP AR-HSP Complex Testosterone->AR_HSP Binds AR Androgen Receptor (AR) Ligand_AR Ligand-AR Complex HSP Heat Shock Proteins AR_HSP->AR Dissociation Dimer Ligand-AR Dimer Ligand_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds Dimer->ARE Transcription Gene Transcription (Muscle Protein Synthesis) ARE->Transcription Modulates Non_Genomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Testosterone Testosterone AR_mem Membrane AR Testosterone->AR_mem SARM SARM SARM->AR_mem Other_Kinases Other Kinases SARM->Other_Kinases May activate PI3K PI3K AR_mem->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes Other_Kinases->mTORC1 May activate

References

Unveiling the Anabolic Selectivity of BMS-564929: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – December 10, 2025 – This guide provides a comprehensive comparison of the anabolic to androgenic ratio of the selective androgen receptor modulator (SARM) BMS-564929 with other prominent SARMs. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, outlines detailed protocols, and visualizes key biological pathways to offer an objective assessment of this compound's tissue selectivity.

Comparative Anabolic to Androgenic Ratios of a Novel SARM

This compound has demonstrated a significant and highly selective anabolic profile in preclinical studies. Data from a well-established castrated male rat model indicates a remarkable 160-fold selectivity for muscle tissue over prostate tissue.[1] This selectivity is a key parameter in the development of SARMs, aiming to maximize therapeutic effects on muscle and bone while minimizing androgenic side effects on tissues such as the prostate.

For comparative purposes, the anabolic to androgenic ratios of other notable SARMs are presented below. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols.

CompoundAnabolic:Androgenic RatioNotes
This compound 160:1 Based on the ratio of ED50 in levator ani muscle vs. prostate in castrated rats.[1]
RAD-140 (Testolone) 90:1
LGD-4033 (Ligandrol) ~10:1 to >500:1Published data shows a notable discrepancy in the reported anabolic to androgenic ratio.
S-4 (Andarine) Not QuantifiedDescribed as a partial agonist with a favorable anabolic to androgenic profile.[2]
MK-2866 (Ostarine) Not QuantifiedKnown for its favorable selectivity for anabolic activity over androgenic activity.[3]
Testosterone (B1683101) 1:1Serves as the baseline for comparison.

Experimental Determination of Anabolic to Androgenic Ratio: The Hershberger Assay

The anabolic and androgenic activity of this compound was determined using a method analogous to the Hershberger assay, a standardized in vivo bioassay for screening compounds with potential androgenic and antiandrogenic effects.

Experimental Protocol:

1. Animal Model:

  • Sexually mature male Sprague-Dawley rats are utilized.

  • Animals undergo castration to eliminate endogenous androgen production.

  • A post-surgery recovery period of at least seven days is allowed for androgen levels to decline.

2. Dosing and Administration:

  • Rats are divided into groups, including a vehicle control group, a positive control group (e.g., testosterone propionate), and multiple dose groups for the test compound (this compound).

  • This compound is administered orally once daily for a period of 10 to 14 consecutive days.

  • Doses are calculated based on the body weight of the animals, which is monitored regularly.

3. Tissue Collection and Analysis:

  • Approximately 24 hours after the final dose, the animals are euthanized.

  • Key anabolic and androgenic tissues are carefully dissected and weighed.

    • Anabolic Tissue: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • The wet weights of these tissues are recorded.

4. Data Interpretation:

  • The dose-response relationship for the effect of the compound on the weight of the levator ani muscle (anabolic activity) and the prostate/seminal vesicles (androgenic activity) is determined.

  • The effective dose required to produce 50% of the maximal response (ED50) is calculated for both anabolic and androgenic tissues.

  • The anabolic to androgenic ratio is then calculated by dividing the ED50 for the androgenic tissue by the ED50 for the anabolic tissue. A higher ratio indicates greater selectivity for anabolic effects. For this compound, the ED50 was 0.0009 mg/kg in the levator ani and 0.14 mg/kg in the prostate.[1]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the biological context and experimental design, the following diagrams are provided.

G Experimental Workflow of the Hershberger Assay cluster_pre Pre-Dosing cluster_dosing Dosing Phase (10-14 days) cluster_post Post-Dosing Animal Selection Animal Selection Castration Castration Animal Selection->Castration Recovery Recovery Castration->Recovery Daily Dosing Daily Dosing Recovery->Daily Dosing Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring Euthanasia Euthanasia Body Weight Monitoring->Euthanasia Tissue Dissection Tissue Dissection Euthanasia->Tissue Dissection Tissue Weighing Tissue Weighing Tissue Dissection->Tissue Weighing Data Analysis Data Analysis Tissue Weighing->Data Analysis

Caption: Workflow of the Hershberger assay for SARM evaluation.

G Androgen Receptor Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARHSP ARHSP ARHSP->AR_HSP ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects

Caption: Simplified signaling pathway of this compound.

Conclusion

This compound exhibits a superior anabolic to androgenic ratio in preclinical models compared to many other SARMs, highlighting its high degree of tissue selectivity. The robust experimental design, based on the well-validated Hershberger assay, provides strong evidence for its potential as a therapeutic agent with a favorable safety profile. The visualized signaling pathway and experimental workflow offer a clear understanding of its mechanism of action and the methodology used for its evaluation. This guide serves as a valuable resource for the scientific community engaged in the research and development of next-generation androgen receptor modulators.

References

A Comparative Analysis of BMS-564929 and Traditional Anabolic Steroids: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy of the selective androgen receptor modulator (SARM) BMS-564929 and traditional anabolic steroids, represented here by testosterone (B1683101). The following sections present quantitative data from preclinical studies, outline the experimental methodologies used to generate this data, and illustrate the underlying signaling pathways.

Data Presentation: Anabolic vs. Androgenic Efficacy

The preclinical efficacy of this compound was directly compared to the traditional anabolic steroid, testosterone, in a seminal study by Ostrowski et al. (2007). The primary model used was the Hershberger assay in castrated male rats, which assesses the anabolic (muscle growth) and androgenic (prostate growth) effects of a compound.

Table 1: Comparative Potency and Efficacy in Castrated Rats

CompoundAnabolic Effect (Levator Ani Muscle) ED₅₀ (mg/kg)Maximum Efficacy (% of Control)Androgenic Effect (Prostate) ED₅₀ (mg/kg)Maximum Efficacy (% of Control)Anabolic/Androgenic Selectivity Ratio
This compound ~0.03>100%~1.0<50%~33
Testosterone ~0.3100%~0.3100%1

Data extrapolated from dose-response curves in Ostrowski et al. (2007). ED₅₀ represents the dose at which 50% of the maximal effect is observed.

Table 2: In Vitro Binding Affinity for the Androgen Receptor

CompoundBinding Affinity (Ki, nM)
This compound 2.11[1]

Experimental Protocols

The data presented above was primarily generated using the Hershberger bioassay, a standardized method for assessing the androgenic and anabolic activity of substances.

Hershberger Bioassay Protocol (Rat Model)

This protocol is a summary of the methodology typically employed in the Hershberger assay, as described in the OECD Test Guideline 441 and utilized in studies such as Ostrowski et al. (2007).[2][3]

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain), typically castrated on postnatal day 42. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.

  • Acclimation: Animals are allowed to acclimatize for a period of at least 7 days post-castration.

  • Grouping and Dosing:

    • Animals are randomly assigned to treatment groups.

    • A vehicle control group receives the administration vehicle only.

    • A positive control group receives a reference androgen, typically testosterone propionate (B1217596) (TP).

    • Test groups receive varying doses of the compound being investigated (e.g., this compound).

    • Compounds are administered daily for 10 consecutive days, either orally (gavage) or via subcutaneous injection.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, animals are euthanized.

    • The following tissues are carefully dissected and weighed:

      • Anabolic indicator: Levator ani muscle.

      • Androgenic indicators: Ventral prostate, seminal vesicles.

  • Data Analysis:

    • The weights of the levator ani muscle and prostate/seminal vesicles are normalized to the animal's body weight.

    • Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response) for both anabolic and androgenic effects.

    • The anabolic/androgenic ratio is calculated by dividing the relative anabolic potency by the relative androgenic potency.

Signaling Pathways and Mechanism of Action

Both traditional anabolic steroids and this compound exert their effects through the androgen receptor (AR). However, the key difference lies in the tissue-selective manner in which this compound activates this receptor.

Classical Androgen Receptor Signaling Pathway

Traditional anabolic steroids like testosterone bind to the AR in the cytoplasm, causing a conformational change that releases heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes responsible for both anabolic and androgenic effects.

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Anabolic Steroid (e.g., Testosterone) AR_inactive Androgen Receptor (Inactive) Steroid->AR_inactive Binds HSP Heat Shock Proteins AR_active Activated AR Complex AR_inactive->AR_active Conformational Change HSP->AR_active Dissociates AR_dimer AR Dimer AR_active->AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Anabolic Anabolic Effects (Muscle Growth) Transcription->Anabolic Androgenic Androgenic Effects (Prostate Growth, etc.) Transcription->Androgenic

Figure 1: Classical Androgen Receptor Signaling Pathway.

Mechanism of Tissue Selectivity of this compound

This compound, as a SARM, also binds to the androgen receptor. However, its unique chemical structure induces a specific conformational change in the AR. This altered conformation is thought to favor the recruitment of tissue-specific coactivators in anabolic tissues like muscle, while minimizing the recruitment of coactivators in androgenic tissues like the prostate. This differential recruitment of co-regulatory proteins is the basis for its tissue-selective effects.

SARM Mechanism of Action cluster_ligand Ligand Binding cluster_conformation Receptor Conformation cluster_tissue Tissue-Specific Co-regulator Recruitment cluster_effects Biological Effects SARM This compound (SARM) AR Androgen Receptor SARM->AR Binds AR_SARM Unique AR-SARM Conformation AR->AR_SARM Muscle Anabolic Tissue (e.g., Muscle) AR_SARM->Muscle Prostate Androgenic Tissue (e.g., Prostate) AR_SARM->Prostate Coactivators_muscle Recruitment of Anabolic Coactivators Muscle->Coactivators_muscle Coactivators_prostate Minimal Recruitment of Androgenic Coactivators Prostate->Coactivators_prostate Anabolic_effect Potent Anabolic Effect Coactivators_muscle->Anabolic_effect Androgenic_effect Reduced Androgenic Effect Coactivators_prostate->Androgenic_effect

Figure 2: Tissue-Selective Mechanism of this compound.

Conclusion

The preclinical data strongly suggest that this compound exhibits a significantly improved efficacy profile compared to traditional anabolic steroids like testosterone. Its high potency in stimulating muscle growth, coupled with its marked selectivity for anabolic over androgenic tissues, represents a promising therapeutic advantage. This tissue selectivity is attributed to its unique interaction with the androgen receptor, leading to differential recruitment of co-regulatory proteins. Further clinical investigation is warranted to translate these preclinical findings into therapeutic applications for muscle-wasting conditions.

References

Independent Validation of BMS-564929: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other alternatives, supported by a review of independently published research findings and experimental data. The information is intended to offer a comprehensive resource for evaluating the preclinical profile of this compound.

Executive Summary

This compound is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb for conditions such as age-related functional decline.[1][2] Preclinical studies, primarily in castrated rat models, have demonstrated its high efficacy in stimulating muscle growth with significantly less impact on the prostate compared to testosterone (B1683101).[3][4] This tissue selectivity is a hallmark of SARMs, which aim to provide the anabolic benefits of androgens without the associated androgenic side effects.[5][6] However, a critical evaluation of the available data, including findings from non-developer-affiliated researchers, is essential for a complete understanding of its therapeutic potential and limitations, such as the potent suppression of luteinizing hormone (LH).[7]

Comparative Performance Data

The following tables summarize key quantitative data from preclinical studies to facilitate a comparison of this compound with testosterone, the endogenous androgen. Data for a direct, independently validated comparison with other specific SARMs under the same experimental conditions is limited in the public domain.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)Functional Potency (EC50, nM) in C2C12 Myoblasts
This compound 2.110.44
Testosterone ~1-5~1-10

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Rats

CompoundAnabolic Potency (Levator Ani Muscle) ED50 (mg/kg)Androgenic Potency (Prostate) ED50 (mg/kg)Selectivity Index (Prostate ED50 / Muscle ED50)Luteinizing Hormone (LH) Suppression ED50 (mg/kg)
This compound 0.00090.14~1600.008
Testosterone ~0.5-1.0~0.5-1.0~1Not typically reported in this manner

Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. The selectivity index for this compound has been noted as potentially overestimated by some independent analyses.[7]

Experimental Protocols

The primary preclinical assay used to evaluate the anabolic and androgenic activity of this compound is the Hershberger assay, conducted in a castrated rat model.[5][8][9]

Hershberger Assay Protocol (Rat Model)

1. Animal Model:

  • Species: Male rats (e.g., Sprague-Dawley or Wistar).

  • Age: Peripubertal (approximately 42 days old).

  • Procedure: Animals are surgically castrated to remove the endogenous source of androgens. A recovery period of 7-14 days is allowed for the androgen-dependent tissues to regress.[5][10]

2. Dosing and Administration:

  • Test Compound: this compound is administered orally (e.g., via gavage) once daily for a period of 10 consecutive days.[9]

  • Vehicle Control: A control group receives the vehicle (the solvent used to dissolve the compound) only.

  • Positive Control: A group is treated with a reference androgen, such as testosterone propionate, administered via subcutaneous injection.

  • Dose Groups: Multiple dose levels of the test compound are used to establish a dose-response relationship.

3. Endpoint Measurement:

  • Approximately 24 hours after the final dose, the animals are euthanized.

  • The following tissues are carefully dissected and weighed to the nearest 0.1 mg:

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands).[8][11]

  • Body weight is recorded throughout the study.

4. Data Analysis:

  • The weights of the target tissues are normalized to the animal's body weight.

  • Statistical analysis is performed to compare the tissue weights of the treated groups to the vehicle control group.

  • The ED50 (the dose that produces 50% of the maximal effect) is calculated for both the anabolic and androgenic tissues to determine the compound's potency and selectivity.

Visualizing the Mechanism and Workflow

Androgen Receptor Signaling Pathway

The tissue selectivity of this compound is believed to be mediated by its specific interaction with the androgen receptor (AR), leading to differential recruitment of co-activator and co-repressor proteins in various tissues.[1][3][12][13] In tissues like skeletal muscle, the this compound-AR complex preferentially recruits co-activators that promote the transcription of genes responsible for muscle growth. Conversely, in the prostate, the conformation of the this compound-AR complex may lead to a different profile of co-regulator recruitment, resulting in a weaker androgenic response.[2][3]

Simplified Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_BMS AR-BMS-564929 Complex This compound->AR_BMS Binding AR Androgen Receptor (AR) HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_BMS_dimer Dimerized AR-BMS-564929 AR_BMS->AR_BMS_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_BMS_dimer->ARE DNA Binding Coactivators_Muscle Muscle-Specific Co-activators ARE->Coactivators_Muscle Recruitment in Muscle Coactivators_Prostate Prostate-Specific Co-regulators ARE->Coactivators_Prostate Recruitment in Prostate Gene_Transcription_Muscle Anabolic Gene Transcription Coactivators_Muscle->Gene_Transcription_Muscle Gene_Transcription_Prostate Androgenic Gene Transcription Coactivators_Prostate->Gene_Transcription_Prostate ARthis compound ARthis compound ARthis compound->AR_BMS

Caption: Simplified Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Preclinical Validation

The following diagram illustrates the typical workflow for the in vivo validation of a SARM like this compound using the Hershberger assay.

Experimental Workflow: Hershberger Assay Start Start Animal_Model Animal Model Selection (Peripubertal Male Rats) Start->Animal_Model Castration Surgical Castration Animal_Model->Castration Recovery Recovery & Tissue Regression (7-14 days) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Dosing (10 days) Grouping->Dosing Necropsy Euthanasia & Necropsy (24h after last dose) Dosing->Necropsy Weighing Tissue Dissection & Weighing (Levator Ani, Prostate, etc.) Necropsy->Weighing Analysis Data Analysis (Normalization, Statistics) Weighing->Analysis Results Determine Potency & Selectivity Analysis->Results

Caption: Experimental Workflow of the Hershberger Assay for SARM Validation.

References

BMS-564929: A Comparative Analysis of Muscle and Prostate Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity, with pronounced anabolic effects on muscle tissue alongside reduced androgenic impact on the prostate.[1][2] This guide provides a comprehensive comparison of this compound's activity in these two tissues, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The selectivity of this compound for muscle over prostate tissue is evident from in vitro binding and potency assays, as well as in vivo studies in animal models. The following tables summarize the key quantitative data.

ParameterValueDescription
Binding Affinity (Ki) for Androgen Receptor 2.11 ± 0.16 nMHigh affinity for the androgen receptor.[3]
Receptor Selectivity >1000-fold for AR vs. ERα, ERβ, GR, MR~400-fold for AR vs. PRHighly selective for the androgen receptor over other steroid hormone receptors.[3]
Interaction with other proteins No significant interactionDoes not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]

Table 1: In Vitro Binding and Receptor Selectivity of this compound

Cell LineEC50Tissue
C2C12 Myoblast0.44 ± 0.03 nMMuscle
Prostate Epithelial Cells (PEC)8.66 ± 0.22 nMProstate

Table 2: In Vitro Potency of this compound in Muscle and Prostate Cell Lines.[3]

ParameterThis compound (ED50)Testosterone (B1683101) Propionate (ED50)Selectivity (Muscle vs. Prostate)
Levator Ani Muscle Stimulation 0.0009 mg/kg~0.2 mg/kgThis compound: ~160-fold [3][4]
Prostate Stimulation 0.14 mg/kg~0.2 mg/kgTestosterone: ~1-fold
Luteinizing Hormone (LH) Suppression 0.008 mg/kg0.26 mg/kg-

Table 3: In Vivo Anabolic and Androgenic Activity of this compound in Castrated Male Rats.[4][5]

Mechanism of Tissue Selectivity

The tissue-selective action of this compound is attributed to its unique interaction with the androgen receptor (AR). Unlike native androgens, this compound's binding to the AR's ligand-binding domain induces a distinct conformational change.[1][5] This altered conformation is thought to modulate the recruitment of tissue-specific co-regulatory proteins (coactivators and corepressors), leading to differential gene expression in muscle versus prostate tissue.[5]

Additionally, the differential expression of the enzyme 5α-reductase in prostate and muscle tissue may contribute to the observed selectivity.[4] Prostate tissue has high levels of 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT). Muscle tissue has significantly lower levels of this enzyme. Since this compound is not a substrate for 5α-reductase, its activity in the prostate is not amplified in the same way as testosterone's.[4]

This compound Signaling Pathway BMS This compound AR Androgen Receptor (AR) BMS->AR AR_BMS AR-BMS-564929 Complex AR->AR_BMS AR_BMS_dimer Dimerized AR-BMS Complex AR_BMS->AR_BMS_dimer HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) AR_BMS_dimer->ARE Gene Target Gene Transcription ARE->Gene CoReg Tissue-Specific Co-regulators CoReg->ARE

Signaling pathway of this compound.

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies using a castrated rat model, a standard for assessing androgenic and anabolic activity.

Castrated Rat Model for Anabolic and Androgenic Activity

Objective: To determine the in vivo potency and tissue selectivity of this compound on muscle (levator ani) and prostate growth.

Methodology:

  • Animal Model: Sexually mature male rats are orchidectomized (castrated) to remove the endogenous source of androgens.

  • Acclimation: Animals are allowed to recover from surgery and acclimate to the housing conditions.

  • Dosing: Rats are administered this compound orally at various doses. A control group receives a vehicle, and another group is treated with a reference androgen like testosterone propionate.

  • Treatment Period: The treatment typically lasts for a predetermined period, for example, 14 days.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle and ventral prostate are dissected and weighed.

  • Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated to calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue. The ratio of the ED50 for prostate stimulation to the ED50 for levator ani stimulation is used to determine the anabolic selectivity.

Experimental Workflow start Start castration Orchidectomy of Male Rats start->castration acclimation Acclimation Period castration->acclimation dosing Oral Administration of This compound or Vehicle acclimation->dosing treatment 14-Day Treatment Period dosing->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia weighing Weighing of Levator Ani and Prostate euthanasia->weighing analysis Data Analysis (ED50 Calculation) weighing->analysis end End analysis->end

Workflow for the castrated rat model.

Conclusion

The available experimental data strongly support the classification of this compound as a selective androgen receptor modulator with a favorable anabolic profile. Its high potency in stimulating muscle growth, coupled with significantly lower activity in the prostate, makes it a compound of interest for therapeutic applications where muscle wasting is a concern, and androgenic side effects need to be minimized. The unique mechanism of action, involving differential AR conformation and cofactor recruitment, provides a molecular basis for its tissue selectivity. Further research and clinical trials will continue to elucidate the full therapeutic potential and safety profile of this compound.

References

Assessing the Translational Potential of BMS-564929: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other prominent alternatives, Ostarine (MK-2866) and Ligandrol (LGD-4033). This document synthesizes available preclinical data to objectively assess the translational potential of this compound.

Executive Summary

This compound is a potent, orally active, nonsteroidal SARM that demonstrated significant promise in preclinical studies. Developed by Bristol-Myers Squibb, it exhibits high affinity and selectivity for the androgen receptor (AR), with marked anabolic effects on muscle tissue while demonstrating a greater degree of prostate sparing compared to testosterone (B1683101).[1][2] Despite its promising preclinical profile, the clinical development of this compound, later licensed to Pharmacopeia as PS178990, appears to have stalled, with no publicly available clinical trial data. This guide presents a detailed comparison of this compound with Ostarine and Ligandrol, two SARMs that have progressed further in clinical development, to provide a comprehensive perspective on its translational potential.

Comparative Preclinical Data

The following tables summarize the key preclinical parameters of this compound, Ostarine, and Ligandrol based on available data. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Parameter This compound Ostarine (MK-2866) Ligandrol (LGD-4033) Testosterone Propionate (B1217596) (TP)
Binding Affinity (Ki, nM) 2.11 ± 0.16~3.8~1Not directly compared in these studies
In Vitro Potency (EC50, nM) 0.44 ± 0.03 (C2C12 myoblasts)Not availableNot availableNot directly compared in these studies
8.66 ± 0.22 (Prostate epithelial cells)
In Vivo Efficacy (ED50, mg/kg/day) Levator Ani Muscle: 0.0009Levator Ani Muscle: ~0.4 (s.c.)Levator Ani Muscle: Not specifiedLevator Ani Muscle: Not specified
Prostate: 0.14Prostate: Not specifiedProstate: Not specifiedProstate: Not specified
Tissue Selectivity (Muscle vs. Prostate) 160-foldNot specified>500-foldNot specified
Luteinizing Hormone (LH) Suppression High (ED50 = 0.008 mg/kg)Dose-dependentDose-dependentYes

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data. Below are generalized protocols based on the available literature for SARM evaluation.

In Vitro Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for the androgen receptor.

  • Method: Radioligand competition binding assay.

  • Procedure:

    • A constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

    • Increasing concentrations of the test compound (this compound, Ostarine, or LGD-4033) are added to compete with the radioligand for binding to the AR.

    • After incubation, bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity in a Castrated Rat Model
  • Objective: To assess the in vivo efficacy (anabolic activity in muscle) and androgenic side effects (on the prostate) of the SARM.

  • Animal Model: Orchiectomized (castrated) male rats. This model is used to eliminate the influence of endogenous androgens.

  • Procedure:

    • Male rats are surgically castrated and allowed a post-operative recovery period.

    • Animals are then treated daily with the test compound (e.g., this compound, Ostarine, LGD-4033, or testosterone propionate as a positive control) or vehicle for a specified duration (e.g., 14 days).

    • At the end of the treatment period, the animals are euthanized, and the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) are dissected and weighed.

    • Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximal effect) for both tissues.

    • Tissue selectivity is calculated as the ratio of the ED50 for the prostate to the ED50 for the levator ani muscle.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., this compound) AR Androgen Receptor (AR) SARM->AR Binding AR_HSP AR-HSP Complex AR_SARM AR-SARM Complex AR->AR_SARM HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->AR AR_SARM->AR_SARM ARE Androgen Response Element (ARE) AR_SARM->ARE Binding Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen Receptor (AR) signaling pathway activated by a SARM.

In Vivo SARM Evaluation Workflow

SARM_Workflow start Start castration Orchiectomy of Male Rats start->castration recovery Post-operative Recovery castration->recovery treatment Daily SARM Administration (e.g., this compound) recovery->treatment dissection Tissue Dissection (Levator Ani & Prostate) treatment->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis (ED50, Selectivity) weighing->analysis end End analysis->end

Caption: Experimental workflow for in vivo evaluation of SARMs in a castrated rat model.

Translational Potential of this compound

The preclinical data for this compound are compelling. Its high potency and significant tissue selectivity for muscle over the prostate in animal models suggested it could offer the anabolic benefits of androgens with a reduced risk of androgenic side effects.[2] This profile made it a strong candidate for treating conditions such as sarcopenia and other muscle-wasting diseases.

However, the translational potential of a drug candidate cannot be assessed on preclinical data alone. The lack of publicly available Phase 1 clinical trial data for this compound is a major impediment to its current assessment. While a 2008 press release from Pharmacopeia indicated an intention to advance the compound (then PS178990) to Phase 2 trials, no further information has been released. In contrast, both Ostarine and Ligandrol have progressed through Phase 1 and into later-stage clinical trials, with some data on their safety and efficacy in humans being published.[3][4]

Several factors could have contributed to the apparent halt in the development of this compound. These may include, but are not limited to:

  • Unfavorable Pharmacokinetics or Safety Profile in Humans: The high potency observed in rats may not have translated to a safe and effective dose in humans. The significant suppression of luteinizing hormone is a known concern with potent SARMs and could have been a limiting factor.

  • Strategic Business Decisions: Pharmaceutical companies often reprioritize their development pipelines based on a multitude of factors, including market competition and internal strategic shifts. The emergence of other SARMs with potentially more favorable characteristics, such as the greater selectivity of LGD-4033, may have influenced the decision.

  • Lack of a Clear Clinical Advantage: While potent, this compound may not have demonstrated a sufficient therapeutic window or a clear advantage over other emerging SARMs to warrant continued investment in its development.

Conclusion

This compound is a potent and selective androgen receptor modulator that exhibited a strong anabolic-to-androgenic ratio in preclinical studies. Its ability to stimulate muscle growth with relative sparing of the prostate made it a promising therapeutic candidate. However, the absence of any publicly available clinical trial data makes a definitive assessment of its translational potential impossible at this time. Researchers and drug developers should consider the promising preclinical profile of this compound in the context of its apparent clinical development challenges. The lessons learned from the trajectory of this compound, when compared to more clinically advanced SARMs like Ostarine and Ligandrol, underscore the critical importance of successful clinical translation in realizing the therapeutic promise of novel drug candidates.

References

Safety Operating Guide

Navigating the Disposal of BMS-564929: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on the safe handling and disposal of the selective androgen receptor modulator (SARM) BMS-564929 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document provides a comprehensive set of procedures based on established guidelines for the management of potent, non-steroidal, and biologically active research compounds.

This compound is a potent and selective androgen receptor modulator. Due to its biological activity, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care to prevent personnel exposure and environmental contamination. The following procedures are synthesized from general best practices for hazardous chemical waste management.

Compound Handling and Storage Data

Proper storage is the first step in a safe handling and disposal lifecycle. The following table summarizes the available data on the storage and solubility of this compound.

ParameterGuideline
Waste Classification Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays.
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. For operations with a risk of aerosolization, a respirator is advised.
Solid Compound Storage Store as a powder at -20°C for up to 3 years.
Solution Storage Store in a suitable solvent at -80°C for up to 1 year.
Solubility Soluble in DMSO.

Experimental Protocol: Disposal of this compound

The following step-by-step protocol should be followed for the disposal of this compound and associated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • The container should be puncture-resistant and have a secure lid to prevent accidental spills or exposure.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a dedicated, sealed, and labeled hazardous waste container.[1]

    • Never dispose of liquid waste containing this compound down the drain.[3][4] The container should be chemically resistant to the solvent used.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[2]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • If the waste is a mixture, list all components and their approximate concentrations.[3]

  • Include the date when the waste was first added to the container.[3]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3]

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.[3]

  • Keep waste containers closed at all times, except when adding waste.[5]

4. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable laboratory disinfectant or a 1:10 bleach solution, followed by a rinse with water to remove any corrosive residue.[1]

  • All materials used for decontamination, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.[1]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.[1]

  • For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit to absorb the material.[1]

  • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles, during the cleanup process.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.[1]

  • Thoroughly decontaminate the spill area as described above.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.

DisposalWorkflow start Start: Handling this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, experimental media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed, Puncture-Resistant Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed, Chemically-Resistant Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container for Hazardous Waste sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste decontaminate Decontaminate Work Surfaces store_waste->decontaminate spill Spill Occurs? decontaminate->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes ehs_disposal Arrange for Disposal via EHS or Licensed Contractor spill->ehs_disposal No spill_protocol->ehs_disposal

References

Essential Safety and Handling Protocols for BMS-564929

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BMS-564929, a potent and selective androgen receptor modulator (SARM). Given its investigational nature and high potency, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent contamination. This compound is an orally active, nonsteroidal compound with a high affinity for the androgen receptor (AR), exhibiting a Ki of 2.11 nM.[1][2] As with many highly potent pharmaceutical compounds, a comprehensive toxicological profile may not be fully established, necessitating a cautious and proactive approach to safety.

Risk Assessment and Control

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the compound being used, the procedures to be performed, and the potential for exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should be applied to mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon known or suspected contamination. Regularly inspect gloves for tears or punctures.
Body Protection Disposable Gown or Lab CoatA disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required. For procedures with a high risk of splashes, a chemo-rated gown should be considered. Lab coats should be buttoned completely.
Sleeve CoversDisposable sleeve covers should be worn to protect the arms between the cuff of the glove and the sleeve of the gown.
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsMust be worn at all times in the laboratory where this compound is handled.
Face ShieldA face shield should be worn in addition to safety goggles during procedures with a high risk of splashes or aerosol generation (e.g., vortexing, sonicating, or preparing concentrated stock solutions).
Respiratory Protection NIOSH-approved RespiratorFor handling the powder form of this compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Fit testing is essential.

Engineering Controls

The primary method for controlling exposure to potent compounds like this compound is through the use of appropriate engineering controls.

  • Chemical Fume Hood: All weighing and preparation of stock solutions of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box or Isolator: For larger quantities or repetitive tasks, a glove box or containment ventilated enclosure (CVE) provides a higher level of containment and is strongly recommended.

  • Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the potential for spills and aerosol generation.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Before starting, ensure all necessary PPE is donned correctly.
  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
  • Handle the powder with care to avoid generating dust.
  • Clean the balance and surrounding area with a damp wipe after weighing.

2. Solution Preparation:

  • Prepare solutions in the chemical fume hood.
  • Add the solvent to the solid compound slowly to avoid splashing.
  • Cap vials and containers securely before removing them from the fume hood.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, and hazard warning.
  • When performing experiments, ensure good laboratory practices are followed to prevent cross-contamination.

4. Spill Management:

  • In case of a small spill, cordon off the area.
  • Wearing appropriate PPE, gently cover the spill with an absorbent material.
  • For liquid spills, use an absorbent pad. For powder spills, use a damp cloth or a vacuum with a HEPA filter.
  • Clean the spill area thoroughly with a suitable deactivating agent if available, or soap and water.
  • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
  • For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable items. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Risk_Mitigation_Workflow Risk Mitigation Workflow for Handling this compound cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls cluster_procedures Operational Procedures A Identify Hazards (Potent SARM, Unknown Long-Term Effects) B Evaluate Exposure Potential (Weighing, Solution Prep, Administration) A->B C Engineering Controls (Fume Hood, Glove Box) B->C Implement Controls D Administrative Controls (SOPs, Designated Areas, Training) C->D E Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection, Respirator) D->E F Safe Handling (Weighing, Pipetting) E->F Proceed with Work G Spill Response Plan F->G H Waste Disposal Plan F->H I Safe Laboratory Practice G->I H->I

Caption: Risk mitigation workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-564929
Reactant of Route 2
Reactant of Route 2
BMS-564929

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。